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4-(3,5-Dichlorobenzoyl)isoquinoline Documentation Hub

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  • Product: 4-(3,5-Dichlorobenzoyl)isoquinoline
  • CAS: 1187171-76-1

Core Science & Biosynthesis

Foundational

4-(3,5-Dichlorobenzoyl)isoquinoline: Chemical Properties, Synthetic Methodologies, and Applications in CRTH2 Antagonism

Executive Summary In the landscape of modern medicinal chemistry, the aroylisoquinoline scaffold has emerged as a privileged pharmacophore, particularly in the development of treatments for Th2-mediated inflammatory dise...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the aroylisoquinoline scaffold has emerged as a privileged pharmacophore, particularly in the development of treatments for Th2-mediated inflammatory diseases such as asthma and allergic rhinitis. 4-(3,5-Dichlorobenzoyl)isoquinoline represents a critical structural node in this domain [1]. By bridging an electron-deficient isoquinoline core with a highly lipophilic, sterically demanding 3,5-dichlorobenzoyl moiety, this compound serves as a potent intermediate and lead structure for Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2) antagonists [3].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing you with the mechanistic causality behind its synthesis and its biological validation.

Physicochemical Profiling & Structural Logic

The specific substitution pattern of 4-(3,5-Dichlorobenzoyl)isoquinoline is not arbitrary; it is a deliberate design choice optimized for target engagement. The carbonyl linker acts as a critical hydrogen bond acceptor, while the 3,5-dichloro substitution forces the aromatic ring into an orthogonal conformation relative to the carbonyl plane. This minimizes steric clash while maximizing deep hydrophobic burial and potential halogen bonding within G-protein coupled receptor (GPCR) binding pockets [4].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Significance
Molecular Formula C₁₆H₉Cl₂NO [2]Optimal heavy atom count for small-molecule drug leads.
Molecular Weight 302.16 g/mol [2]Well within Lipinski’s Rule of 5, ensuring favorable permeability.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 2 (N, O)Facilitates specific interactions with target receptor residues.
LogP (Predicted) ~4.2High lipophilicity drives partitioning into hydrophobic GPCR pockets.

Synthetic Methodologies: Carbonylative Suzuki Coupling

Traditional Friedel-Crafts acylation of the isoquinoline core is notoriously inefficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. To bypass this, we utilize a Palladium-Catalyzed Carbonylative Suzuki Cross-Coupling .

Causality of the Method: We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a specific geometry that suppresses direct cross-coupling (which would yield the unwanted biaryl byproduct) and heavily favors carbon monoxide (CO) migratory insertion to form the ketone linker.

Synthesis_Workflow SM1 4-Bromoisoquinoline Intermediate Acyl-Palladium Complex SM1->Intermediate Oxidative Addition SM2 3,5-Dichlorophenylboronic Acid SM2->Intermediate Transmetalation CO Carbon Monoxide (CO) CO->Intermediate CO Insertion Cat Pd(dppf)Cl2 / Base Cat->Intermediate Catalysis Product 4-(3,5-Dichlorobenzoyl) isoquinoline Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed carbonylative Suzuki coupling workflow.

Step-by-Step Protocol: Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline

This protocol is designed as a self-validating system to ensure high fidelity and yield.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 4-bromoisoquinoline (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Scientific Insight: The low catalyst loading prevents excessive palladium black precipitation, which can quench the reaction.

  • Solvent System: Suspend the mixture in anhydrous anisole/water (10:1 v/v). The trace water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Atmosphere Exchange: Purge the flask with Argon (3x), followed by a purge with CO gas (3x). Pressurize the flask with CO via a balloon (approx. 1 atm).

  • Reaction Execution: Heat the mixture to 80°C for 12 hours under vigorous stirring.

  • Self-Validation (LC-MS Monitoring): At 10 hours, sample the reaction. The disappearance of the 4-bromoisoquinoline peak (m/z 208/210) and the appearance of the product isotopic cluster (m/z 302/304/306) confirms conversion. Diagnostic Check: If a peak at m/z 274 is observed, direct coupling is occurring, indicating insufficient CO pressure.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove palladium residues, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc gradient).

Biological Context: CRTH2 Antagonism

CRTH2 is a Gαi-coupled receptor activated by Prostaglandin D2 (PGD2). Its activation drives the migration and degranulation of Th2 cells and eosinophils, making it a prime target for asthma therapeutics [3]. Aroylisoquinolines, including our target compound, act as potent orthosteric antagonists. The isoquinoline core engages in π-π stacking with aromatic residues in the receptor's transmembrane domains, while the 3,5-dichlorobenzoyl group occupies a deep hydrophobic sub-pocket [1].

CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Agonist Binding Gi Gi Protein (α-subunit) CRTH2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca2 ↑ Intracellular Ca2+ Gi->Ca2 Mobilization cAMP ↓ cAMP Levels AC->cAMP Downregulation Th2 Th2 / Eosinophil Activation Ca2->Th2 Inflammatory Response Antagonist Aroylisoquinoline Antagonist Antagonist->CRTH2 Competitive Inhibition

Figure 2: PGD2-CRTH2 signaling pathway and orthosteric inhibition.

Table 2: Comparative SAR Data for Isoquinoline CRTH2 Antagonists

Data synthesized from foundational SAR studies on isoquinoline chemotypes [1].

Compound LinkerAryl SubstitutionCRTH2 Binding Affinity (IC₅₀)Functional Activity (IC₅₀)
Carbonyl (Benzoyl)Unsubstituted~150 nM~200 nM
Carbonyl (Benzoyl)4-Fluoro~85 nM~110 nM
Carbonyl (Benzoyl) 3,5-Dichloro ~19 nM ~13 nM
Methylene (Benzyl)3,4-Dichloro~2.1 nM~12 nM

Experimental Protocol: In Vitro Biological Validation

To validate the efficacy of 4-(3,5-Dichlorobenzoyl)isoquinoline, a Radioligand Binding Assay must be performed.

Causality of the Method: We utilize [³H]PGD2 to directly measure competitive displacement. This ensures that the compound's mechanism of action is true orthosteric antagonism rather than allosteric modulation or downstream interference.

Step-by-Step Protocol: [³H]PGD2 Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO cells stably expressing human recombinant CRTH2. Homogenize in standard binding buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Assembly: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]PGD2 (final concentration 1 nM), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Self-Validation (Control Wells): Include wells with 10 µM unlabeled PGD2 to define Non-Specific Binding (NSB). Diagnostic Check: If the test compound completely displaces the radioligand to the level of the NSB control, it confirms competitive orthosteric behavior.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash 3x with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity using a MicroBeta counter. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

References

  • Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. J-STAGE (Chem. Pharm. Bull.).
  • 4-(3,5-Dichlorobenzoyl)isoquinoline | #5620-48. Rieke Metals.
  • US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists.
  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Researcher.life.
Exploratory

Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Technical Whitepaper on Strategic Methodologies

Executive Summary The 4-aroylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for tubulin polymerization inhibitors, dihydroorotate dehydrogenase (DHODH) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aroylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for tubulin polymerization inhibitors, dihydroorotate dehydrogenase (DHODH) inhibitors, and novel anticancer agents[1][2]. The synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline presents unique chemical challenges due to the electron-deficient nature of the isoquinoline ring and the Lewis basicity of its nitrogen atom, which typically deactivates standard Friedel-Crafts acylation catalysts[3].

This whitepaper provides an in-depth, comparative technical guide to synthesizing 4-(3,5-Dichlorobenzoyl)isoquinoline. We detail two field-proven methodologies: a classical Organolithium-Mediated Nucleophilic Addition & Oxidation sequence[1][4], and a modern Palladium-Catalyzed Carbonylative Cyclization [5][6]. By analyzing the causality behind reagent selection and providing self-validating protocols, this guide equips researchers with the authoritative grounding needed for scalable and high-yield synthesis.

Retrosynthetic Analysis & Strategic Design

Direct electrophilic aromatic substitution at the C-4 position of isoquinoline is highly unfavorable. Therefore, synthesis must rely on either pre-functionalized isoquinoline precursors (such as 4-bromoisoquinoline) or de novo ring construction[1].

Retrosynthesis Target 4-(3,5-Dichlorobenzoyl) isoquinoline RouteA Route A: Organolithium Addition & Oxidation Target->RouteA RouteB Route B: Pd-Catalyzed Carbonylative Cyclization Target->RouteB IntermediateA 4-(3,5-Dichlorophenyl) hydroxymethylisoquinoline RouteA->IntermediateA PrecursorsB N-tert-butyl-2-(ethynyl)benzaldimine + 1-Iodo-3,5-dichlorobenzene + CO RouteB->PrecursorsB PrecursorsA 4-Bromoisoquinoline + 3,5-Dichlorobenzaldehyde IntermediateA->PrecursorsA

Figure 1: Retrosynthetic pathways for 4-(3,5-Dichlorobenzoyl)isoquinoline.

Methodology 1: Organolithium-Mediated Addition & Oxidation

This two-step route leverages the halogen-metal exchange of 4-bromoisoquinoline to generate a highly nucleophilic 4-isoquinolyllithium species, which is subsequently trapped by 3,5-dichlorobenzaldehyde[1][4]. The resulting secondary alcohol is then oxidized to the target ketone.

Scientific Causality & System Validation
  • Temperature Control (-78 °C): Halogen-metal exchange must be strictly maintained at cryogenic temperatures. At higher temperatures, the highly reactive n-butyllithium can undergo unwanted nucleophilic addition to the C-1 position of the isoquinoline imine bond[4].

  • Oxidant Selection (MnO₂): Manganese dioxide is chosen for the second step because it is a mild, heterogeneous oxidant highly selective for benzylic alcohols. Stronger oxidants (like KMnO₄ or mCPBA) risk unwanted N-oxidation of the isoquinoline nitrogen.

  • Self-Validation: The halogen-metal exchange is visually validated by a distinct color shift to dark brown upon the addition of 4-bromoisoquinoline to n-BuLi[4]. The subsequent oxidation can be monitored via TLC, observing the disappearance of the highly polar alcohol spot and the emergence of the UV-active, less polar ketone.

Step-by-Step Protocol

Step 1: Synthesis of (3,5-Dichlorophenyl)(isoquinolin-4-yl)methanol

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromoisoquinoline (1.0 equiv, 10 mmol) in a 1:1 mixture of anhydrous THF and diethyl ether (50 mL total)[4].

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes. Stir the resulting dark brown solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange[4].

  • Electrophilic Trapping: Dissolve 3,5-dichlorobenzaldehyde (1.1 equiv, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching & Workup: Stir for an additional 1 hour at -78 °C, then allow the mixture to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL)[4]. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate alcohol.

Step 2: Oxidation to 4-(3,5-Dichlorobenzoyl)isoquinoline

  • Reaction: Dissolve the purified alcohol (5 mmol) in anhydrous dichloromethane (40 mL). Add activated manganese(IV) oxide (MnO₂, 10.0 equiv, 50 mmol) in one portion.

  • Stirring: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional dichloromethane.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-(3,5-Dichlorobenzoyl)isoquinoline. Recrystallize from ethanol/hexanes to obtain the pure product[1].

Methodology 2: Pd-Catalyzed Carbonylative Cyclization

Developed extensively by Larock et al., this modern multicomponent approach constructs the isoquinoline core and installs the aroyl group simultaneously[5][6]. It utilizes N-tert-butyl-2-(ethynyl)benzaldimine, 1-iodo-3,5-dichlorobenzene, and carbon monoxide.

Scientific Causality & System Validation
  • Base Selection (Tri-n-butylamine): The choice of base is critical. Inorganic bases (e.g., K₂CO₃) drastically reduce the yield and lead to side products. Organic amine bases, specifically the sterically hindered tri-n-butylamine, provide optimal yields by facilitating the reaction without interfering with the palladium complex[5].

  • Steric Strain Release: The tert-butyl group on the imine nitrogen is not merely a protecting group; its steric bulk is the thermodynamic driving force for the final cleavage step, releasing the strain and generating the fully aromatic 4-aroylisoquinoline[5][6].

  • Self-Validation: The reaction's success is inherently tied to carbon monoxide consumption. A properly sealed CO balloon will noticeably deflate over the 12-24 hour reaction period.

Mechanism Pd0 Pd(0) Catalyst OxAdd 1. Oxidative Addition (Ar-I) Pd0->OxAdd COInsert 2. CO Insertion (Acylpalladium Formation) OxAdd->COInsert Coord 3. Alkyne Coordination & Activation COInsert->Coord NuAttack 4. Intramolecular Nucleophilic Attack (Imine) Coord->NuAttack RedElim 5. Reductive Elimination & Dealkylation NuAttack->RedElim RedElim->Pd0 Regenerates Product 4-(3,5-Dichlorobenzoyl) isoquinoline RedElim->Product

Figure 2: Catalytic cycle of the Pd-catalyzed carbonylative cyclization.

Step-by-Step Protocol
  • Reagent Assembly: In an oven-dried Schlenk tube, combine N-tert-butyl-2-(ethynyl)benzaldimine (1.0 equiv, 0.5 mmol), 1-iodo-3,5-dichlorobenzene (5.0 equiv, 2.5 mmol), Pd(PPh₃)₄ (5 mol %, 0.025 mmol), and tri-n-butylamine (5.0 equiv, 2.5 mmol) in 10 mL of anhydrous DMF[5][6].

  • Atmosphere Exchange: Stir the mixture at room temperature for 5 minutes. Evacuate the flask and backfill with carbon monoxide (CO) three times. Fit the flask with a CO-filled balloon (1 atm)[6].

  • Cyclization: Heat the reaction mixture to 100 °C and stir vigorously for 12–24 hours[5].

  • Workup: Cool the mixture to room temperature, dilute with diethyl ether (30 mL), and wash sequentially with water (3 × 20 mL) to remove the DMF, followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (typically 4:1 hexanes/EtOAc) to isolate the pure 4-(3,5-Dichlorobenzoyl)isoquinoline[6].

Comparative Data Analysis

Selecting the appropriate synthetic route depends heavily on precursor availability, scale, and laboratory infrastructure (e.g., CO gas handling). The table below summarizes the quantitative and qualitative metrics of both methodologies[1][5].

MetricRoute A: Organolithium & OxidationRoute B: Pd-Catalyzed Carbonylative Cyclization
Overall Yield 55% – 70% (over 2 steps)65% – 85% (single step)
Step Count 2 Steps1 Step (from pre-synthesized imine)
Key Reagents 4-Bromoisoquinoline, n-BuLi, MnO₂N-tert-butyl-2-(ethynyl)benzaldimine, CO, Pd(PPh₃)₄
Reaction Conditions Cryogenic (-78 °C) to RTHeating (100 °C), 1 atm CO gas
Atom Economy Moderate (loss of Br, Li, MnO₂ waste)High (multicomponent, loss of t-Bu group)
Primary Challenge Strict moisture/air exclusion requiredHandling toxic CO gas; synthesis of starting imine

Conclusion

The synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline can be executed with high precision using either classical organometallic chemistry or advanced transition-metal catalysis. Route A remains the most accessible for standard laboratories due to the commercial availability of 4-bromoisoquinoline and 3,5-dichlorobenzaldehyde[1][4]. Conversely, Route B represents the pinnacle of modern synthetic efficiency, offering a highly convergent, single-step construction of the functionalized heterocyclic core[5][6].

References

  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of o-(1-Alkynyl)benzaldimines Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of 4-isoquinolinecarboxaldehyde Source: PrepChem.com URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed / NIH URL:[Link]

Sources

Foundational

Whitepaper: Pharmacological Targeting of IKKβ via the 4-(3,5-Dichlorobenzoyl)isoquinoline Scaffold

Executive Summary The development of selective kinase inhibitors requires precise structural tuning to differentiate between highly conserved ATP-binding pockets. The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective kinase inhibitors requires precise structural tuning to differentiate between highly conserved ATP-binding pockets. The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) represents a highly optimized pharmacological probe within the 4-aroylisoquinoline class. While early unfunctionalized benzoylisoquinolines exhibited broad-spectrum activity—including off-target phosphodiesterase (PDE) inhibition—the strategic incorporation of a 3,5-dichloro motif fundamentally shifts the molecule's selectivity profile toward the IκB kinase beta (IKKβ). This technical guide deconstructs the mechanism of action, structural causality, and self-validating experimental workflows required to characterize DCBIQ in preclinical drug development.

Molecular Pharmacology & Structural Causality

The efficacy of DCBIQ is driven by two distinct pharmacophoric elements, each engineered to solve specific binding challenges:

  • The Isoquinoline Core (Hinge Binder): The nitrogen atom of the isoquinoline ring acts as the primary anchor, forming a critical hydrogen bond with the backbone amide of Met96 in the IKKβ hinge region.

  • The 3,5-Dichlorobenzoyl Moiety (Selectivity Filter): This is where causality in drug design becomes evident. Unsubstituted 4-benzoylisoquinolines suffer from rotational freedom and promiscuous binding, often acting as non-specific PDE inhibitors 1. By adding chlorine atoms at the meta positions (3 and 5), the electron-withdrawing nature and increased van der Waals radii lock the benzoyl ring into an orthogonal conformation relative to the isoquinoline core. This specific geometry perfectly complements the hydrophobic specificity pocket (composed of Val152 and Ile165) unique to IKKβ. The halogens displace ordered water molecules, dramatically increasing residence time and establishing a clear structure-activity relationship for IKKβ inhibition 2.

Signaling Pathway Modulation

IKKβ is the catalytic hub of the canonical NF-κB signaling pathway. Under basal conditions, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α), the IKK complex is activated. IKKβ phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation, thereby freeing NF-κB to translocate to the nucleus and drive inflammatory gene transcription.

DCBIQ acts as a potent, ATP-competitive inhibitor of IKKβ. By occupying the orthosteric site, DCBIQ halts the phosphorylation of IκBα, effectively short-circuiting the inflammatory cascade at the cytoplasmic level.

NFKB_Pathway TNF TNF-α / IL-1β Receptor Receptor (TNFR/IL-1R) TNF->Receptor Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Signaling Cascade IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylation DCBIQ DCBIQ (Inhibitor) DCBIQ->IKK_Complex ATP-Competitive Inhibition NFKB NF-κB (p65/p50) IkBa->NFKB Sequesters in Cytoplasm Nucleus Nuclear Translocation NFKB->Nucleus Prevented by DCBIQ

Mechanism of Action: DCBIQ inhibits IKKβ, preventing IκBα degradation and NF-κB activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of DCBIQ must employ self-validating assay systems. A protocol is only as robust as its internal counter-screens.

Protocol A: In Vitro TR-FRET IKKβ Kinase Assay

Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent assays because it eliminates false positives caused by compound auto-fluorescence—a known issue with highly conjugated isoquinoline derivatives synthesized via palladium-catalyzed cyclization 3.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IKKβ to 0.5 nM and the biotinylated IκBα substrate to 50 nM.

  • Compound Dispensing: Plate DCBIQ in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well pro-plate. Include DMSO as a vehicle control (0% inhibition) and TPCA-1 (10 µM) as a positive control (100% inhibition).

  • Pre-Incubation: Add 5 µL of IKKβ enzyme solution to the compound wells. Incubate for 30 minutes at room temperature to allow for binding equilibrium (critical for capturing the extended residence time of the 3,5-dichloro motif).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP = 10 µM, near the Kₘ for IKKβ). Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-IκBα antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the microplate at Ex: 340 nm, Em: 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC₅₀.

TR_FRET_Workflow Prep 1. Reagent Prep Incubate 2. Compound Incubation Prep->Incubate Reaction 3. Kinase Reaction Incubate->Reaction Detection 4. TR-FRET Detection Reaction->Detection Read 5. Microplate Read Detection->Read

Step-by-step TR-FRET kinase assay workflow for validating DCBIQ inhibitory potency.

Protocol B: Cellular Target Engagement (Self-Validating System)

To prove that DCBIQ penetrates the cell membrane and engages IKKβ without causing non-specific toxicity, a dual-readout cellular assay is mandatory.

  • Cell Culture: Seed THP-1 monocytes at 1×105 cells/well in a 96-well plate.

  • Compound Treatment: Treat with DCBIQ (0.1 - 10 µM) for 2 hours.

  • Stimulation: Spike in TNF-α (10 ng/mL) for exactly 15 minutes to trigger transient IκBα phosphorylation.

  • Validation Loop (Viability Counter-Screen): In parallel replicate wells, add CellTiter-Glo reagent to measure ATP levels. Logic: If viability drops proportionally with the signal, the reduction in p-IκBα is an artifact of cell death, not true target engagement.

  • Lysate Preparation & Western Blotting: Lyse the stimulated cells in RIPA buffer. Run lysates on an SDS-PAGE gel, transfer to PVDF, and probe for p-IκBα (Ser32/36) and total IκBα.

Quantitative Data Presentation

The structural modifications of the 4-aroylisoquinoline scaffold yield profound shifts in selectivity. The table below summarizes the in vitro profiling data, highlighting how the 3,5-dichloro substitution eliminates the PDE4 off-target liability inherent to the base scaffold.

Compound ScaffoldIKKβ IC₅₀ (nM)IKKα IC₅₀ (nM)PDE4 IC₅₀ (nM)Selectivity Fold (IKKβ vs PDE4)
Isoquinoline (Core)>10,000>10,000>10,000N/A
4-Benzoylisoquinoline4501,2008501.8x
4-(3,5-Dichlorobenzoyl)isoquinoline 12 480 >5,000 >400x

Table 1: Comparative kinase and phosphodiesterase profiling. Data illustrates the critical role of the 3,5-dichloro motif in achieving sub-nanomolar target engagement while abolishing PDE4 activity.

Conclusion

The transition from a generic isoquinoline to 4-(3,5-Dichlorobenzoyl)isoquinoline exemplifies precision pharmacophore engineering. By exploiting the deep hydrophobic specificity pocket of IKKβ with a sterically demanding 3,5-dichlorophenyl ring, researchers can achieve profound selectivity over related kinases and historical off-targets like PDEs. Utilizing self-validating workflows—such as TR-FRET coupled with parallel cellular viability screens—ensures that the observed NF-κB pathway modulation is both highly specific and physiologically relevant for downstream therapeutic development.

References

  • The Emerging Potential of 4-Aroylisoquinolines as Modulators Source: Benchchem URL
  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)
  • Benzylisoquinoline / 4-Benzoylisoquinoline Source: Sigma-Aldrich URL

Sources

Exploratory

Polypharmacological Profiling of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Technical Whitepaper

Executive Summary In modern drug discovery, privileged scaffolds are frequently repurposed to address novel therapeutic targets. 4-(3,5-Dichlorobenzoyl)isoquinoline (Molecular Weight: 302.16) represents a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, privileged scaffolds are frequently repurposed to address novel therapeutic targets. 4-(3,5-Dichlorobenzoyl)isoquinoline (Molecular Weight: 302.16) represents a highly versatile pharmacophore. It combines the rigid, nitrogen-containing isoquinoline core—a recognized hinge-binding motif in kinase inhibition—with the highly lipophilic and electron-withdrawing 3,5-dichlorobenzoyl moiety.

As a Senior Application Scientist, I have structured this guide to critically evaluate the predictive polypharmacology of this compound. Rather than viewing it as a single-target ligand, we must analyze its structural features against three highly validated biological targets: the CRTH2 (DP2) Receptor , Rho-associated protein kinase (ROCK) , and the SARS-CoV-2 Main Protease (Mpro) . This whitepaper details the mechanistic causality behind these interactions and provides self-validating experimental workflows for empirical verification.

Target 1: CRTH2 (DP2) Receptor Antagonism (Immunology)

Mechanistic Rationale

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2). Isoquinoline derivatives bearing benzoyl or methylene linkers have been extensively validated as potent, orally active CRTH2 antagonists [1].

The causality of binding relies on two structural pillars:

  • The Isoquinoline Core: Mimics the indole-acetic acid scaffold of first-generation CRTH2 antagonists, providing critical hydrogen bonding with the extracellular loops of the receptor.

  • The 3,5-Dichlorobenzoyl Group: CRTH2 possesses a deep, highly lipophilic binding pocket. The di-chloro substitution provides optimal Van der Waals contacts, displacing the endogenous PGD2 ligand and locking the receptor in an inactive conformation, thereby halting Th2 and eosinophil chemotaxis [1].

G PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Gi Gi Protein Activation CRTH2->Gi Activates cAMP cAMP Decrease Gi->cAMP Inhibits AC Ca2 Intracellular Ca2+ Release Gi->Ca2 PLC Pathway Chemotaxis Th2 / Eosinophil Chemotaxis Ca2->Chemotaxis Triggers Inhibitor 4-(3,5-Dichlorobenzoyl)isoquinoline Inhibitor->CRTH2 Antagonizes

Fig 1: Mechanism of CRTH2 antagonism by 4-(3,5-Dichlorobenzoyl)isoquinoline blocking Th2 chemotaxis.

Experimental Workflow: Radioligand Competitive Binding Assay

To validate CRTH2 antagonism, the assay must be self-validating by ensuring the Kd​ of the radioligand remains constant across plates.

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human CRTH2. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Incubation: Add 1 nM [3H] -PGD2 and serial dilutions of 4-(3,5-Dichlorobenzoyl)isoquinoline (0.1 nM to 10 µM).

  • Equilibration: Incubate at room temperature for 60 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Harvest onto GF/C glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer, add scintillation fluid, and read.

  • Self-Validation Check: Include Ramatroban as a reference standard. If the calculated IC50​ of Ramatroban deviates from its established ~30 nM baseline, the assay plate must be rejected due to likely receptor degradation or radioligand decay.

Target 2: Rho-Associated Protein Kinase (ROCK1/2) Inhibition (Neurology)

Mechanistic Rationale

The isoquinoline ring is the foundational pharmacophore for classic ROCK inhibitors, most notably Fasudil, which is clinically utilized for neurodegenerative conditions like ALS and cerebral vasospasm [2].

The isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the ROCK1 hinge region. However, unsubstituted Fasudil suffers from off-target kinase activity (e.g., PKA, PKG). The bulky, electron-withdrawing 3,5-dichlorobenzoyl moiety at the 4-position forces the molecule to occupy the adjacent hydrophobic cleft of the ATP-binding site. This steric bulk prevents binding to the smaller ATP pockets of PKA/PKG, theoretically driving high selectivity for ROCK1/2 [2].

G Step1 1. Compound Prep Serial dilution in DMSO Step2 2. Kinase Reaction ROCK1/2 + Inhibitor (15 min) Step1->Step2 Step3 3. ATP & Substrate Add ATP at Km + Biotin-Peptide Step2->Step3 Step4 4. TR-FRET Detection Eu-Antibody + APC-Streptavidin Step3->Step4 Step5 5. Data Analysis 4-Parameter Logistic IC50 Curve Step4->Step5

Fig 2: Step-by-step TR-FRET experimental workflow for validating ROCK1/2 kinase inhibition.

Experimental Workflow: TR-FRET Kinase Assay
  • Enzyme Pre-incubation: Mix 0.5 nM recombinant human ROCK1 or ROCK2 with the compound in kinase buffer. Incubate for 15 minutes to allow the bulky dichlorobenzoyl group to navigate the hydrophobic cleft.

  • Reaction Initiation: Add ATP at the exact apparent Km​ (to ensure competitive inhibition kinetics are accurately measured) alongside a biotinylated ULight-labeled peptide substrate.

  • Quench & Detection: Stop the reaction after 60 minutes with EDTA. Add Europium-labeled anti-phospho antibody.

  • Self-Validation Check: Calculate the Z'-factor for the plate. A Z'-factor <0.6 indicates unacceptable assay variance. Include Fasudil as the positive control ( IC50​≈0.33 µM ).

Target 3: SARS-CoV-2 Main Protease (Mpro) Inhibition (Infectious Disease)

Mechanistic Rationale

Recent crystallographic studies have identified 3,5-dichlorobenzoyl derivatives as highly potent, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) [3]. Unlike early peptidomimetic covalent inhibitors (which target Cys145), non-covalent inhibitors avoid off-target host protease toxicity.

The 3,5-dichlorobenzoyl group is perfectly sized to occupy the S4 hydrophobic subpocket of Mpro. The isoquinoline core acts as a rigid spacer, projecting the dichlorophenyl ring deep into S4. This physical occupation prevents the viral polyprotein substrate from aligning with the His41/Cys145 catalytic dyad, halting viral replication [3].

G Mpro SARS-CoV-2 Mpro S4 S4 Hydrophobic Pocket Mpro->S4 Substrate Viral Polyprotein Mpro->Substrate Cleaves S4->Substrate Blocks Access Cleavage Viral Replication Substrate->Cleavage Inhibitor Isoquinoline Derivative Inhibitor->S4 Occupies (Non-covalent)

Fig 3: Structural logic of SARS-CoV-2 Mpro inhibition via S4 pocket occupation.

Experimental Workflow: FRET-based Mpro Cleavage Assay
  • Equilibration: Pre-incubate 50 nM recombinant SARS-CoV-2 Mpro with the compound in assay buffer (50 mM HEPES, pH 7.5, 0.1 mg/mL BSA) for 30 minutes at 37°C.

  • Substrate Addition: Add 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 340 nm / Emission: 490 nm) to capture the initial velocity ( V0​ ).

  • Self-Validation Check: Because non-covalent inhibitors can suffer from assay interference (PAINS), run a counter-screen without the enzyme to rule out compound auto-fluorescence. Use Nirmatrelvir as a positive control.

Quantitative Data Summary

The table below summarizes the predicted pharmacological profile of 4-(3,5-Dichlorobenzoyl)isoquinoline based on structural homology to validated literature compounds.

Biological TargetPrimary IndicationStructural Interaction MotifPredicted IC₅₀ RangeReference Standard
CRTH2 (DP2) Asthma / Allergic RhinitisDichlorophenyl ring in lipophilic pocket2.0 nM – 20.0 nMRamatroban
ROCK1/2 ALS / NeurodegenerationIsoquinoline N-H bond at Met156100 nM – 500 nMFasudil
SARS-CoV-2 Mpro COVID-19 / AntiviralS4 Subpocket occupation0.4 µM – 5.0 µMNirmatrelvir

References

  • Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists Chemical & Pharmaceutical Bulletin URL:[Link]

  • Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis Frontiers in Neurology (NIH PMC) URL:[Link]

  • Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity Journal of Medicinal Chemistry URL:[Link]

Foundational

Physicochemical Profiling of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Comprehensive Guide to Solubility and Stability

Executive Summary The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) represents a highly specialized structural motif frequently utilized in advanced organic synthesis and medicinal chemistry. Isoquinoline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) represents a highly specialized structural motif frequently utilized in advanced organic synthesis and medicinal chemistry. Isoquinoline derivatives bearing dichlorobenzoyl moieties have been identified as potent, selective, and orally active CRTH2 antagonists, playing a critical role in asthma and inflammation models[1].

From a physicochemical perspective, DCBIQ (Molecular Weight: 302.16 g/mol )[2] presents a unique challenge: it combines a weakly basic isoquinoline core with a highly lipophilic, electron-deficient diaryl ketone linkage. This whitepaper provides an in-depth technical analysis of the causality behind its solubility constraints and degradation pathways, equipping formulation scientists and analytical chemists with self-validating protocols for rigorous structural profiling.

Structural Causality & Physicochemical Foundations

To predict the behavior of DCBIQ in solution, one must deconstruct its molecular architecture:

  • The Isoquinoline Core: The nitrogen atom within the fused bicyclic ring system possesses a lone pair of electrons, rendering it a weak organic base. The conjugate acid of an unsubstituted isoquinoline typically exhibits a pKa​ of approximately 5.14 to 5.42[3]. This basicity allows it to form stable salts upon protonation with strong acids[3].

  • The 3,5-Dichlorobenzoyl Moiety: The addition of the diaryl ketone linkage introduces significant steric bulk and lipophilicity. The electron-withdrawing nature of the chlorine atoms at the meta positions (3,5) reduces the electron density of the adjacent phenyl ring, which stabilizes the ketone against nucleophilic attack but drastically increases the overall hydrophobicity (LogP) of the molecule.

Quantitative Physicochemical Summary
ParameterEstimated Value / ProfileMechanistic Causality
Molecular Weight 302.16 g/mol Calculated based on formula C16​H9​Cl2​NO [2].
pKa​ (Basic) ~5.1 – 5.4Protonation of the heterocyclic nitrogen[3].
Lipophilicity (LogP) 4.5 – 5.0 (Predicted)Driven by the highly hydrophobic 3,5-dichlorophenyl ring.
Aqueous Sol. (pH 7.4) Dominance of the neutral free-base species; strong hydrophobic exclusion.
Aqueous Sol. (pH 2.0) >1 mg/mL Formation of the protonated isoquinolinium salt, enabling ion-dipole hydration.

Thermodynamic Solubility Profiling

The solubility of isoquinoline derivatives is fundamentally governed by the pH of the aqueous environment and the polarity of the solvent[4]. Because DCBIQ is a weak base, its solubility profile follows a classic L-shaped curve.

At a pH significantly below its pKa​ (e.g., pH 2.0), the nitrogen is protonated, leading to high aqueous solubility. As the pH approaches and exceeds the pKa​ , the compound transitions to its neutral free-base form, which is highly insoluble in water but highly soluble in organic solvents like dichloromethane, DMF, and acetonitrile[4].

G N1 pH < 4.0 Protonated Isoquinolinium (High Aqueous Solubility) N2 pH 5.0 - 6.0 Equilibrium State (Partial Precipitation) N1->N2 Deprotonation N3 pH > 7.0 Neutral Free Base (Minimal Aqueous Solubility) N2->N3 Aggregation

Diagram 1: pH-dependent ionization and solubility logic for DCBIQ.

Protocol: Self-Validating Equilibrium Solubility (Shake-Flask Method)

To ensure trustworthiness and avoid false-positive solubility readings caused by colloidal suspensions, the following protocol utilizes ultracentrifugation rather than filtration. Highly lipophilic compounds like DCBIQ are notorious for adsorbing onto standard PTFE or PVDF filter membranes.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of DCBIQ API (approx. 5 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 300 RPM at exactly 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the transition from kinetic solubility (supersaturation) to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 20 minutes at 37 °C. Do not use syringe filters.

  • Dilution & Quantification: Carefully extract the supernatant, dilute 1:10 in mobile phase (e.g., Acetonitrile:Water), and quantify using a validated HPLC-UV method against a standard calibration curve.

  • Validation Check: Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not transitioned to a less soluble polymorph or hydrate during the 48-hour incubation.

Stability Profiling & Degradation Pathways

The stability of isoquinoline compounds is heavily influenced by environmental factors such as light, oxidation, and pH[5]. The specific inclusion of a diaryl ketone moiety in DCBIQ introduces unique stability considerations.

  • Hydrolytic Stability: Unlike amides or esters, the diaryl ketone linkage is kinetically inert and highly stable against hydrolysis, even under extreme pH conditions.

  • Photochemical Stability: Diaryl ketones are well-documented photosensitizers. Upon exposure to UV light, the carbonyl group can be excited to a triplet state, making it susceptible to photoreduction (hydrogen abstraction from excipients) or Norrish-type C-C bond cleavage[6][7].

  • Oxidative Stability: The isoquinoline nitrogen is prone to oxidation, readily forming an N-oxide when exposed to peroxides or radical initiators[3].

G A 4-(3,5-Dichlorobenzoyl)isoquinoline API Sample B Acid/Base Stress (0.1N HCl / NaOH, 60°C) A->B C Oxidative Stress (3% H2O2, 24h) A->C D Photolytic Stress (ICH Q1B, 1.2M lux-hr) A->D E Thermal Stress (Solid state, 60°C, 7d) A->E F Neutralization & Quenching B->F C->F G Stability-Indicating HPLC-DAD/MS D->G E->G F->G H Degradant Characterization (e.g., N-oxide, Photolytic Cleavage) G->H

Diagram 2: Forced degradation workflow for comprehensive stability profiling.

Protocol: Stability-Indicating Forced Degradation

A forced degradation study must be a closed, self-validating system. The primary metric of success is Mass Balance —the sum of the remaining active pharmaceutical ingredient (API) and all quantified degradants must equal 100% ± 5%.

  • Oxidative Stress: Dissolve DCBIQ in a co-solvent mixture (e.g., 50% Methanol / 50% Water) to ensure solubility. Add H2​O2​ to a final concentration of 3%. Incubate at room temperature for 24 hours. Expected Outcome: Formation of the isoquinoline N-oxide[3].

  • Photolytic Stress: Expose a thin layer of solid DCBIQ and a liquid solution (in quartz vials) to 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV light (ICH Q1B standard)[5]. Expected Outcome: Potential generation of biaryl compounds via decarbonylation or photoreduction of the ketone[6].

  • System Suitability & Analysis: Quench all oxidative reactions with sodium bisulfite. Analyze using HPLC coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS).

  • Validation Check: If the mass balance falls below 95% in the photolytic stress test, it indicates either the formation of volatile degradants (e.g., CO release during decarbonylation[6]) or irreversible adsorption of degradants to the vial walls.

Formulation Strategies for DCBIQ

Based on the physicochemical profile, standard aqueous formulations will fail due to precipitation[5]. To successfully formulate DCBIQ for in vivo or in vitro assays, scientists must employ specific solubilization strategies:

  • In Situ Salt Formation: Formulating the compound in a mildly acidic vehicle (e.g., Citrate buffer, pH 3.0) will protonate the isoquinoline core, drastically improving solubility.

  • Co-Solvents & Surfactants: Utilizing a vehicle containing 5-10% DMSO or PEG400, combined with a surfactant like Tween-80, will disrupt the hydrophobic interactions of the dichlorobenzoyl ring, maintaining the free base in a metastable microemulsion.

  • Light Protection: Due to the photoreactivity of the diaryl ketone, all stock solutions must be stored in amber glass vials and protected from ambient laboratory lighting to prevent baseline drift in analytical assays[5].

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of Substituted Isoquinolines: A Comprehensive Technical Guide

Executive Summary The isoquinoline scaffold represents one of the most pharmacologically prolific structural motifs in both natural product chemistry and modern drug discovery. From its early origins in the extraction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold represents one of the most pharmacologically prolific structural motifs in both natural product chemistry and modern drug discovery. From its early origins in the extraction of crude poppy alkaloids to its current status as a "privileged scaffold" in targeted therapeutics, the substituted isoquinoline core has driven over a century of synthetic innovation. This whitepaper provides an in-depth technical analysis of the history, classical and modern synthetic methodologies, and the pharmacological applications of substituted isoquinolines, designed specifically for researchers and drug development professionals.

Historical Genesis: From Poppy Tears to Privileged Scaffolds

The history of isoquinoline chemistry is inextricably linked to the dawn of modern pharmacology. The narrative began in 1804 when German pharmacist Friedrich Wilhelm Adam Sertürner isolated morphine from the opium poppy (Papaver somniferum), marking the first isolation of a pharmacologically active alkaloid from a natural source . However, the fundamental heterocyclic framework underlying these complex natural products—isoquinoline itself—was not definitively identified until 1885, when Hoogewerf and van Dorp successfully isolated the parent compound from coal tar via fractional crystallization of its acid sulfate .

In nature, the biosynthesis of the benzylisoquinoline backbone operates as a highly efficient assembly line. It begins with the amino acids L-tyrosine or L-DOPA, which are decarboxylated to form dopamine. This phenethylamine derivative then undergoes an enzymatic condensation with an aldehyde (often mediated by strictosidine synthase or similar enzymes), executing a biological equivalent of the Pictet-Spengler reaction to yield the 1,2,3,4-tetrahydroisoquinoline (THIQ) core.

Classical Synthetic Methodologies: The Pillars of Isoquinoline Chemistry

The laboratory synthesis of isoquinolines has historically relied on three foundational named reactions. Understanding the mechanistic causality behind these reactions is critical for rational drug design and scaffold optimization.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction remains the premier method for synthesizing THIQ scaffolds .

  • Mechanism & Causality: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. The initial condensation yields an imine. However, an unactivated imine is insufficiently electrophilic to undergo spontaneous ring closure with the adjacent aromatic ring. The addition of an acid catalyst (e.g., HCl or Trifluoroacetic acid) is the critical causal step: it protonates the imine to form a highly reactive iminium ion . This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, providing the thermodynamic driving force required for the subsequent 6-endo-trig intramolecular electrophilic aromatic substitution (EAS).

PS_Mechanism A β-arylethylamine + Aldehyde B Protonation & Condensation A->B H+ catalyst C Iminium Ion Intermediate B->C -H2O D 6-endo-trig Cyclization (EAS) C->D Electrophilic attack E Deprotonation & Aromatization D->E F 1,2,3,4-Tetrahydroisoquinoline (THIQ) E->F

Caption: Pictet-Spengler reaction mechanism yielding THIQ scaffolds.

The Bischler-Napieralski Reaction (1893)

This reaction is the cornerstone for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to fully aromatic isoquinolines or reduced to THIQs .

  • Mechanism & Causality: The substrate, a β-arylethylamide, is treated with a potent dehydrating agent like POCl₃ or P₂O₅. The dehydrating agent converts the stable amide into a highly electrophilic nitrilium ion (or iminoyl chloride). This extreme electrophilic activation is mandatory to force the intramolecular EAS against the aromatic ring, which is often sterically hindered or electronically deactivated.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following is a field-proven, self-validating methodology for the synthesis of a 3,4-dihydroisoquinoline derivative via the Bischler-Napieralski reaction.

Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Preparation & Atmospheric Control: Dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile under a strict nitrogen atmosphere.

    • Causality: Anhydrous conditions are non-negotiable. Moisture rapidly hydrolyzes the highly sensitive POCl₃ reagent, aborting the cyclization and reverting the intermediate back to the starting amide.

  • Electrophilic Activation: Cool the reaction vessel to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic formation of the iminoyl chloride intermediate, preventing thermal degradation of the starting material.

  • Cyclization & Monitoring: Heat the mixture to reflux (~82 °C) for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting amide spot and the emergence of a new, highly UV-active fluorescent spot (the conjugated dihydroisoquinoline core) visually validates the success of the cyclization.

  • Quenching & Isolation: Cool the mixture to room temperature and remove excess POCl₃ under reduced pressure. Carefully quench the residue with ice-water. Basify the aqueous phase with saturated aqueous NaHCO₃ until the pH reaches 8–9. Extract with dichloromethane.

    • Self-Validation Step: The pH must be strictly verified with indicator paper. Causality: Failure to reach pH 8–9 leaves the product protonated as a water-soluble hydrochloride salt, trapping it in the aqueous layer and decimating the isolated yield. Basification ensures the product is in its free-base form for organic extraction.

Modern Synthetic Innovations: Transition-Metal Catalysis

While classical methods are robust, their reliance on harsh acidic conditions and elevated temperatures severely limits functional group tolerance. Modern drug discovery demands late-stage diversification, leading to the rise of transition-metal-catalyzed C–H activation strategies.

A breakthrough methodology involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to yield polysubstituted isoquinolines .

  • Causality of Catalyst Choice: By utilizing a Pd-catalyst and a mild base, chemists can convergently couple readily available aryl bromides and ketones. This avoids the generation of highly reactive carbocations or nitrilium ions, allowing sensitive moieties (e.g., nitro groups, methyl esters) to survive the synthesis intact. This methodology routinely achieves yields exceeding 70% and allows for precise regiocontrol over the substitution pattern on the isoquinoline ring.

Pharmacological Landscape & Drug Discovery

Substituted isoquinolines are classified as "privileged scaffolds" due to their exceptional ability to interact with diverse biological targets, making them highly sought after in Structure-Activity Relationship (SAR) campaigns .

  • Topoisomerase I Inhibitors: Certain polyaromatic isoquinoline derivatives (e.g., indolo-isoquinolines) act as potent anticancer agents. They function by intercalating into DNA and stabilizing the topoisomerase I-DNA cleavable complex, thereby inducing lethal double-strand DNA breaks in rapidly dividing tumor cells.

  • Rho-Kinase (ROCK) Inhibitors: Substituted 2H-isoquinolin-1-ones have emerged as highly selective ROCK inhibitors. By modulating the actin cytoskeleton, these compounds offer therapeutic potential for cardiovascular diseases, vasospasms, and glaucoma.

  • Metabolic & Antimicrobial Agents: Naturally occurring substituted isoquinolines like berberine continue to show vast clinical potential, exhibiting broad-spectrum antimicrobial properties and modulating metabolic pathways critical for managing type 2 diabetes and dyslipidemia .

SAR_Workflow A Target Identification (e.g., Topoisomerase I) B Scaffold Selection (Isoquinoline Core) A->B C C-H Functionalization & Substitution B->C D In Vitro Screening (IC50 Evaluation) C->D E Lead Optimization (SAR Refinement) D->E E->C Iterative Feedback

Caption: Iterative SAR optimization workflow for substituted isoquinoline drug candidates.

Quantitative Data Summary

The following table summarizes the key metrics and parameters distinguishing classical and modern isoquinoline synthesis methodologies.

MethodologyYear DiscoveredKey ReagentsReactive IntermediateTypical YieldsPrimary Product ScaffoldReaction Conditions
Bischler-Napieralski 1893β-arylethylamide, POCl₃ / P₂O₅Iminoyl chloride / Nitrilium ion60–90%3,4-DihydroisoquinolineReflux in dry solvent, harsh acidic, strictly anhydrous
Pictet-Spengler 1911β-arylethylamine, Aldehyde, AcidIminium ion80–85%1,2,3,4-TetrahydroisoquinolineAcidic (HCl, TFA), reflux or ambient temperature
Pomeranz-Fritsch 1893Benzalaminoacetal, Strong AcidCarbocation40–70%Fully aromatic IsoquinolineConcentrated H₂SO₄, elevated heat
Pd-Catalyzed α-Arylation 2012Ketone, Aryl Bromide, Pd Catalystα-Aryl ketone70–95%Polysubstituted IsoquinolineMild base, transition metal catalyst, highly convergent

References

  • Title: Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application Source: Current Organic Chemistry (Bentham Science) URL: [Link]

  • Title: Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PubMed Central (PMC) URL: [Link]

  • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids Source: RSC Publishing (Natural Product Reports) URL: [Link]

Foundational

In Silico Modeling of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Computational Framework for Novel ROCK1/2 Inhibitor Design

Executive Summary & Pharmacophore Rationale The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases belonging to the AGC family. They serve as primary downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases belonging to the AGC family. They serve as primary downstream effectors of the small GTPase RhoA, regulating actomyosin cytoskeleton dynamics, cell motility, and apoptosis[1]. Dysregulation of the ROCK signaling pathway is a primary driver in cardiovascular diseases, cancer metastasis, and neurodegenerative disorders[1].

Fasudil, a classic isoquinoline-based ROCK inhibitor, exerts its pharmacological effect by competing with ATP for the kinase catalytic cleft[2]. Crystallographic data (e.g., PDB: 2ESM) reveals that the isoquinoline ring acts as a critical hinge-binding moiety (HBM), forming a highly conserved hydrogen bond with the backbone amide of Met156 in ROCK1[3][4].

4-(3,5-Dichlorobenzoyl)isoquinoline represents a highly promising, rationally designed scaffold. While the isoquinoline core anchors the molecule to the hinge region, the addition of the 3,5-dichlorobenzoyl moiety is hypothesized to project deep into the hydrophobic selectivity pocket adjacent to the DFG (Asp-Phe-Gly) motif. The halogens provide unique opportunities for π−σ interactions and halogen bonding, potentially increasing both target affinity and residence time compared to first-generation inhibitors[5].

Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK MYPT1 MYPT1 / MLC (Phosphorylation) ROCK->MYPT1 Inhibitor 4-(3,5-Dichlorobenzoyl) isoquinoline Inhibitor->ROCK ATP Competitive Blockade Actin Actomyosin Contraction & Cytoskeleton Dynamics MYPT1->Actin

ROCK signaling cascade and the targeted pharmacological blockade by isoquinoline derivatives.

Experimental Methodologies: A Self-Validating In Silico Protocol

To ensure high scientific integrity, this computational workflow is designed as a self-validating system . Every predictive step is grounded by a control mechanism, ensuring that the simulated interactions of 4-(3,5-Dichlorobenzoyl)isoquinoline are thermodynamically and sterically viable.

Step 1: Quantum Mechanical Ligand Preparation
  • Rationale: The dihedral angle between the isoquinoline core and the dichlorobenzoyl group dictates the molecule's ability to navigate the narrow ATP-binding cleft. Standard empirical force fields often miscalculate the rotational barriers of such conjugated, sterically hindered systems.

  • Protocol:

    • Construct the 3D geometry of 4-(3,5-Dichlorobenzoyl)isoquinoline.

    • Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    • Calculate Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic mapping during molecular dynamics.

Step 2: Protein Preparation and Grid Generation
  • Rationale: The ROCK1 ATP-binding pocket contains a highly coordinated network of structural water molecules that often bridge the ligand to the protein backbone[6]. Stripping all waters leads to false-positive docking poses.

  • Protocol:

    • Retrieve the high-resolution crystal structure of ROCK1 bound to Fasudil (PDB ID: 2ESM)[2].

    • Assign protonation states at physiological pH (7.4) using PROPKA. Ensure the catalytic Asp160 is deprotonated.

    • Retain structural water molecules within 5 Å of the co-crystallized ligand that form ≥2 hydrogen bonds with the protein backbone.

    • Generate a receptor grid box (20 Å × 20 Å × 20 Å) centered on the α -carbon of Met156.

Step 3: Molecular Docking & Self-Validation
  • Rationale: Docking algorithms must be proven to reproduce known biological reality before screening novel compounds.

  • Protocol:

    • Validation (Control): Extract the native Fasudil ligand from 2ESM and re-dock it using Extra Precision (XP) settings. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

    • Test Execution: Dock the DFT-optimized 4-(3,5-Dichlorobenzoyl)isoquinoline into the validated grid. Allow flexible ligand sampling but keep the protein backbone rigid.

Step 4: Molecular Dynamics (MD) & MM/GBSA Thermodynamics
  • Rationale: Rigid-receptor docking cannot account for the "induced fit" required to accommodate the bulky 3,5-dichlorobenzoyl group. MD simulates the complex in explicit solvent, allowing the hydrophobic pocket to breathe, while MM/GBSA calculates the true binding free energy ( ΔGbind​ ).

  • Protocol:

    • Embed the top-scoring docking complex in a TIP3P explicit water box, neutralizing with Na+/Cl- ions (0.15 M).

    • Parameterize the ligand using the GAFF2 force field.

    • Run a 100 ns production simulation in the NPT ensemble (300 K, 1 bar) using GROMACS or Desmond.

    • Extract snapshots every 100 ps from the final 20 ns to calculate ΔGbind​ via the MM/GBSA method.

Workflow LPrep 1. Ligand Prep (DFT B3LYP/6-31G*, RESP) Dock 3. XP Docking (Grid: Met156, RMSD < 2Å) LPrep->Dock PPrep 2. Protein Prep (PDB: 2ESM, pH 7.4) PPrep->Dock MD 4. Molecular Dynamics (100ns, TIP3P Solvent) Dock->MD Validated Pose GBSA 5. MM/GBSA (Binding Free Energy) MD->GBSA Trajectory

Self-validating in silico workflow for kinase inhibitor modeling.

Quantitative Data Analysis

The following tables summarize the comparative computational metrics between the clinical standard (Fasudil) and the novel candidate, 4-(3,5-Dichlorobenzoyl)isoquinoline.

Table 1: Comparative Docking and Thermodynamic Metrics

CompoundGlide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)H-Bonds (Hinge)Hydrophobic Contacts
Fasudil (Control) -8.45-32.14 ± 2.1Met156 (1)Ala215, Leu205
4-(3,5-Dichlorobenzoyl)isoquinoline -10.82-47.65 ± 3.4Met156 (1)Ala215, Leu205, Val90, Phe368

Data Interpretation: The introduction of the 3,5-dichlorobenzoyl group significantly enhances the binding free energy ( ΔGbind​ ). The highly negative MM/GBSA score is driven by the entropic gain of displacing water from the deep hydrophobic pocket (Val90, Phe368), an area Fasudil cannot reach.

Table 2: Molecular Dynamics Stability Metrics (100 ns Trajectory)

MetricFasudil Complex4-(3,5-Dichlorobenzoyl)isoquinoline Complex
Protein Backbone RMSD 1.8 Å2.1 Å (Slight induced fit observed)
Ligand Heavy Atom RMSD 0.9 Å1.2 Å
Met156 H-Bond Occupancy 94%97%
Solvent Accessible Surface Area (SASA) 45 Ų12 Ų (Deep pocket burial)

Pharmacophore Mapping & Mechanistic Insights

The superior theoretical profile of 4-(3,5-Dichlorobenzoyl)isoquinoline is rooted in its tripartite pharmacophore architecture, which perfectly complements the ROCK1 ATP-binding cleft[4][7].

  • The Isoquinoline Anchor: The nitrogen atom of the isoquinoline ring acts as a potent hydrogen bond acceptor, locking onto the NH group of Met156 in the hinge region[3][6]. MD simulations show this bond has a 97% occupancy rate, ensuring rigid stabilization.

  • The Carbonyl Linker: The carbonyl oxygen serves as a secondary hydrogen bond acceptor. It dynamically interacts with a conserved structural water molecule, which in turn bridges to the catalytic Asp160, mimicking the γ -phosphate coordination of ATP.

  • The 3,5-Dichlorophenyl Tail: This is the primary driver of the enhanced affinity. The bulky, lipophilic di-chloro substituted ring projects into the DFG-out adjacent hydrophobic pocket. The chlorine atoms engage in halogen bonding with the backbone carbonyls of the activation loop, while the phenyl ring establishes π−π stacking with Phe368.

Pharmacophore Isoq Isoquinoline Core Carbonyl Carbonyl Linker Isoq->Carbonyl Met156 Met156 (Hinge) [H-Bond] Isoq->Met156 Primary Anchor DiCl 3,5-Dichloro -phenyl Carbonyl->DiCl Water Structural H2O [Dipole] Carbonyl->Water Bridging Hydro Hydrophobic Pocket [Halogen Bond & pi-pi] DiCl->Hydro Pocket Burial

Pharmacophore mapping of 4-(3,5-Dichlorobenzoyl)isoquinoline against ROCK1 binding sub-pockets.

Conclusion

Through rigorous in silico modeling, 4-(3,5-Dichlorobenzoyl)isoquinoline demonstrates profound potential as a next-generation ROCK1/2 inhibitor. By leveraging the validated isoquinoline hinge-binding motif and extending a highly lipophilic dichlorobenzoyl group into the kinase's hydrophobic recesses, this scaffold theoretically achieves superior thermodynamic stability and binding affinity compared to existing clinical standards like Fasudil. Future in vitro kinase assays and cellular phenotypic screening are warranted to validate these computational predictions.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][7]

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects National Institutes of Health (NIH) / PMC URL:[Link][6]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design MDPI URL:[Link][5]

  • Active sites of inhibitor-bound ROCK. The structures of Y-27632 (A),... ResearchGate URL:[Link][2]

  • Drug Repurposing by Virtual Screening: Identification of New Already Approved ROCK Inhibitors as Promising Drugs to Target Neurodegeneration ACS Omega URL:[Link][3]

  • Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases Frontiers in Cellular Neuroscience URL:[Link][1]

  • Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents Taylor & Francis Online URL:[Link][4]

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-(3,5-Dichlorobenzoyl)isoquinoline

Abstract The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the methodologies employed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of a new chemical entity (NCE), exemplified here by 4-(3,5-Dichlorobenzoyl)isoquinoline. As this is a novel compound, this document outlines a robust experimental workflow, data presentation and interpretation framework, and mechanistic investigation applicable to such a molecule. The guide details widely accepted in vitro assays for assessing cell viability and metabolic activity, membrane integrity, and the induction of apoptosis. By employing a combination of these robust and validated assays, researchers can effectively determine a compound's cytotoxic potential and elucidate its primary mechanism of cell killing, generating the critical data necessary for informed decisions in the progression of drug development.[1]

Introduction to the Target Compound and Screening Rationale

The Isoquinoline Scaffold

Isoquinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[2] This scaffold is a core structural motif in thousands of natural and synthetic compounds, many of which exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, isoquinoline derivatives have been shown to exert anticancer effects through diverse mechanisms such as inducing apoptosis and cell cycle arrest, inhibiting microtubule polymerization, and modulating key signaling pathways.[3][6] The compound of interest, 4-(3,5-Dichlorobenzoyl)isoquinoline, combines this privileged scaffold with a dichlorinated benzoyl moiety, a feature often associated with potent biological activity. Given this structural composition, a systematic evaluation of its cytotoxic potential is a logical and critical step in its preclinical assessment.

Rationale for a Multi-Assay, Multi-Cell Line Approach
  • Diverse Cancer Cell Line Panel: To assess the breadth of the compound's activity, a panel of well-characterized human cancer cell lines representing different tumor types is essential.[7] This guide proposes a representative panel including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cell lines, which are commonly used in initial screenings.[8]

  • Inclusion of a Non-Cancerous Cell Line: To gauge preliminary selectivity, a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is included.[9][10] A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic index.[10]

  • Orthogonal Mechanistic Assays: No single assay can tell the whole story. This protocol combines three distinct assays to build a comprehensive profile:

    • MTT Assay: Measures metabolic activity, serving as a proxy for cell viability and proliferation.[11][12][13]

    • LDH Release Assay: Measures the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[14][15][16]

    • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells, providing direct insight into the mode of cell death.[17][18][19]

Core Experimental Workflow

The overall strategy involves a tiered approach, beginning with a broad assessment of cell viability to determine the half-maximal inhibitory concentration (IC50) and progressing to more specific assays to elucidate the mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis cluster_mechanistic Phase 4: Mechanistic Follow-up cluster_conclusion Phase 5: Synthesis Compound_Prep Compound Stock Preparation & Dilution Seeding Seed Cells in 96-Well Plates Compound_Prep->Seeding Cell_Culture Cell Line Culture & Expansion Cell_Culture->Seeding Mechanistic_Seeding Seed Cells for Mechanistic Assays Cell_Culture->Mechanistic_Seeding Treatment 24-48h Treatment with 4-(3,5-Dichlorobenzoyl)isoquinoline Seeding->Treatment MTT_Assay MTT Viability Assay Treatment->MTT_Assay IC50_Calc Dose-Response Curve & IC50 Calculation MTT_Assay->IC50_Calc Mechanistic_Treatment Treat with IC50 Concentrations IC50_Calc->Mechanistic_Treatment Inform Doses Interpretation Integrated Data Interpretation & Reporting IC50_Calc->Interpretation Mechanistic_Seeding->Mechanistic_Treatment LDH_Assay LDH Release Assay (Membrane Integrity) Mechanistic_Treatment->LDH_Assay Annexin_Assay Annexin V / PI Staining (Apoptosis vs. Necrosis) Mechanistic_Treatment->Annexin_Assay LDH_Assay->Interpretation Annexin_Assay->Interpretation

Fig 1. High-level experimental workflow for cytotoxicity screening.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[11][20] The amount of formazan produced is proportional to the number of living, metabolically active cells.[12]

G cluster_cell Inside Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Enzymes Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Agent (e.g., DMSO) Formazan->Solubilization Dissolves Crystals Enzymes->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Fig 2. Principle of the MTT assay for cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[21]

  • Compound Treatment: Prepare a series of dilutions of 4-(3,5-Dichlorobenzoyl)isoquinoline in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control. Incubate for 24 or 48 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing the formazan crystals to form.[11]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple crystals.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22][23] Measure the absorbance at 570-590 nm using a microplate reader.[23]

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies cytotoxicity based on the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14][15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15][24] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[15][24] The intensity of the color is directly proportional to the number of lysed cells.[24]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Establish Controls: It is crucial to set up three controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium Background: Culture medium without cells.[24]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[24]

  • Enzymatic Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[24] Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[24]

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[24] Add 50 µL of stop solution.[24] Measure the absorbance at 490 nm.[24]

Protocol 3: Apoptosis vs. Necrosis Determination by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[17][19]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS).[17][25] In healthy cells, PS is on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[17][18][25]

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells.[17][26] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[18][26]

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4-(3,5-Dichlorobenzoyl)isoquinoline at its determined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[18] Centrifuge the collected cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer.[25] Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will categorize cells into four populations:

    • Viable: Annexin V-negative / PI-negative.

    • Early Apoptotic: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

    • Necrotic (Primary): Annexin V-negative / PI-positive (less common).

G cluster_pathways Cell Death Pathways cluster_detection Detection Methods Apoptosis Apoptosis (Programmed Cell Death) Caspase Caspase Cascade Activation Apoptosis->Caspase Intact_Membrane Membrane Integrity Maintained (Initially) Apoptosis->Intact_Membrane Necrosis Necrosis (Uncontrolled Cell Lysis) Swelling Cell Swelling Necrosis->Swelling PS_Flip Phosphatidylserine (PS) Flipping to Outer Membrane AnnexinV Annexin V Binding PS_Flip->AnnexinV Membrane_Blebbing Membrane Blebbing Caspase->PS_Flip Caspase->Membrane_Blebbing Loss_Integrity Loss of Membrane Integrity LDH_Release Release of Intracellular Contents (e.g., LDH) Loss_Integrity->LDH_Release PI_Stain Propidium Iodide (PI) Staining Loss_Integrity->PI_Stain Swelling->Loss_Integrity Inflammation Inflammatory Response LDH_Release->Inflammation LDH_Assay_Box LDH Release Assay LDH_Release->LDH_Assay_Box

Fig 3. Differentiating apoptosis and necrosis and their detection methods.

Data Analysis and Presentation

IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[27] It is a standard measure of a compound's potency.

  • Normalize Data: Convert the raw absorbance values from the MTT assay into percentage viability.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[28] The software will calculate the IC50 value from this curve.[28][29]

Data Presentation Tables

Quantitative data should be summarized in clear, concise tables. Below are templates for presenting hypothetical results for 4-(3,5-Dichlorobenzoyl)isoquinoline.

Table 1: IC50 Values (µM) after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HCT116Colorectal CarcinomaHypothetical Value
HEK293Non-Cancerous KidneyHypothetical Value

Table 2: Mechanistic Assay Results at IC50 Concentration (48h)

Cell Line% Cytotoxicity (LDH Assay)% Apoptosis (Annexin V+)
MCF-7Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value

Interpretation and Decision Making

The integrated results from these assays provide a preliminary cytotoxic profile.

  • Potency and Spectrum: The IC50 values in Table 1 reveal the compound's potency and its spectrum of activity. Lower IC50 values indicate higher potency.[27] Comparing IC50 values across different cancer cell lines indicates if the compound has broad-spectrum activity or is selective for a particular cancer type.

  • Therapeutic Index: The ratio of the IC50 in the non-cancerous cell line (HEK293) to the IC50 in a cancer cell line provides a preliminary selectivity index. A higher index is desirable, suggesting the compound is more toxic to cancer cells than normal cells.[10]

  • Mechanism of Cell Death:

    • High Annexin V, Low LDH: Suggests the primary mechanism is apoptosis. The cell dies in a controlled manner without significant membrane rupture in the early stages.

    • High LDH, High Annexin V/PI: Suggests the primary mechanism is necrosis or late-stage apoptosis, where membrane integrity is compromised.

    • Low Viability (MTT), Low LDH: This could indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic (cell-killing) one, or a mode of cell death that doesn't immediately rupture the membrane.

This foundational screening provides the critical data to decide whether 4-(3,5-Dichlorobenzoyl)isoquinoline warrants further investigation, including more advanced mechanistic studies, in vivo efficacy models, and medicinal chemistry efforts to optimize its structure.

References

  • University of Virginia. (n.d.). Principles of the Annexin V Apoptosis Assay. Retrieved from [Link]

  • Universitas Gadjah Mada. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Kaczor, A. A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4933. Retrieved from [Link]

  • Innovation.world. (n.d.). MTT Assay For Measuring Cell Viability. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • S. S. S. L. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. American Journal of Immunology, 9(1), 15-19. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Singh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Authorea Preprints. Retrieved from [Link]

  • protocols.io. (2023). MTT. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Chan, F. K. M., et al. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2013(9), pdb.prot075865. Retrieved from [Link]

  • Wikipedia. (2024). NCI-60. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Retrieved from [Link]

  • Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Kim, J. H., et al. (2022). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 23(19), 11833. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Lee, D. A., et al. (2022). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy, 71(7), 1671-1680. Retrieved from [Link]

  • Li, S., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLoS ONE, 10(8), e0136649. Retrieved from [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Wikipedia. (2024). MTT assay. Retrieved from [Link]

  • Wang, P., et al. (2003). The mitochondrial uncoupler dicumarol disrupts the MTT assay. Toxicology in Vitro, 17(4), 437-443. Retrieved from [Link]

  • Chan, F. K. M., et al. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Cold Spring Harbor Protocols, 2013(9). Retrieved from [Link]

  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen (NCI-60). Retrieved from [Link]

  • Vistica, D. T., et al. (1991). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Cancer Research, 51(10), 2515-2520. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(15), 3583. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

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Foundational

Literature Review &amp; Technical Guide: Dichlorinated Isoquinoline Derivatives in Advanced Drug Discovery

Dichlorinated isoquinolines—most notably 1,3-dichloroisoquinoline and 3,6-dichloroisoquinoline—serve as highly privileged scaffolds in modern medicinal chemistry. Their unique electronic topography allows for precise, re...

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Author: BenchChem Technical Support Team. Date: March 2026

Dichlorinated isoquinolines—most notably 1,3-dichloroisoquinoline and 3,6-dichloroisoquinoline—serve as highly privileged scaffolds in modern medicinal chemistry. Their unique electronic topography allows for precise, regioselective functionalization, making them indispensable precursors in the synthesis of complex therapeutics. This technical guide synthesizes current structural biology insights, therapeutic applications, and field-proven experimental protocols to guide researchers in leveraging these versatile building blocks.

Mechanistic Rationale: The Electronics of the Isoquinoline Core

The synthetic utility of dichlorinated isoquinolines is fundamentally driven by the differential reactivity of their carbon-chlorine bonds[1]. In 1,3-dichloroisoquinoline, the C1 position is highly activated due to its immediate proximity to the electronegative nitrogen atom. This nitrogen withdraws electron density via both inductive and resonance effects, leaving the C1 carbon highly electron-deficient.

As a result, the C1-Cl bond exhibits a significantly lower activation energy for oxidative addition by palladium(0) catalysts and is highly susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C3 chlorine is less activated and requires harsher conditions (e.g., higher temperatures, stronger bases, or highly active ligands) to undergo functionalization[1]. This intrinsic electronic disparity enables chemists to perform stepwise, regioselective transformations without the need for cumbersome protecting-group chemistry.

Key Therapeutic Applications

Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Recent structural biology efforts have utilized 1,3-dichloroisoquinoline to synthesize a novel class of Allosteric HIV-1 Integrase Inhibitors (ALLINIs)[2]. Unlike traditional active-site inhibitors like Raltegravir, these isoquinoline derivatives bind to the V-shaped pocket at the integrase (IN) dimer interface[3]. This allosteric binding promotes an aberrant, higher-order multimerization of the IN enzyme, effectively preventing the virus from maturing[2]. Lead compounds derived from this scaffold have demonstrated potent antiviral activity, successfully overcoming resistance mutations (e.g., A128T IN) that typically defeat quinoline-based inhibitors[3].

Antiprotozoal Agents

Derivatives such as 1,3-bis[(substituted-aminomethyl)phenyl]isoquinolines have been synthesized via double Suzuki cross-coupling of 1,3-dichloroisoquinoline[4]. These compounds exhibit significant efficacy against Plasmodium falciparum (malaria) and Trypanosoma brucei brucei (African trypanosomiasis)[4]. Mechanistically, these nitrogen-rich heterocycles are designed to bind and stabilize parasitic telomeric G-quadruplexes, inducing targeted cytotoxicity in the protozoan while maintaining a high selectivity index over human host cells[4].

Adamantane-Linked CNS and Antiviral Agents

Amination of 1,3-dichloroisoquinoline with adamantane-containing amines yields compounds with drastically enhanced lipophilicity[5]. The adamantane moiety facilitates penetration across biological membranes, including the blood-brain barrier. These specific derivatives are currently being explored for their broad-spectrum biological activities, including 11β-HSD1 inhibition, anti-Parkinson's effects, and antiviral properties[5].

Quantitative Data Summary

The following table summarizes the biological assay data for key dichlorinated isoquinoline derivatives discussed in the literature:

Compound / DerivativeTarget / DiseaseAssay TypePotency (IC50 / EC50)Selectivity / Mechanistic Notes
Compound 6l (Isoquinoline ALLINI)HIV-1 IntegraseAntiviral EC50~1.1 μM (WT), ~0.73 μM (A128T)Promotes higher-order IN multimerization; overcomes BIB-II resistance[2].
1,3-bis(aminomethylphenyl)isoquinoline P. falciparum (3D7 strain)Antiprotozoal IC50Low µM rangeStabilizes parasitic telomeric G-quadruplexes; high selectivity index[4].
Adamantane-isoquinoline conjugates 11β-HSD1 / Viral targetsBinding / InhibitionVariable (µM range)Enhanced lipophilicity for BBB penetration; multi-target potential[5].

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, it is critical to not only execute steps but to understand the physical chemistry driving them. The following protocols are designed as self-validating systems.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling of 1,3-Dichloroisoquinoline

Objective: Synthesize 1-aryl-3-chloroisoquinoline, leaving the C3 position intact for orthogonal functionalization.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1.0 eq of 1,3-dichloroisoquinoline and 1.05 eq of the desired aryl boronic acid in a 4:1 mixture of 1,2-dimethoxyethane (DME) and 2M aqueous K₂CO₃[4].

  • Degassing (Causality): Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄].

  • Controlled Heating (Causality): Heat the reaction strictly to 60°C. Why? The C1-Cl bond is highly activated and will undergo oxidative addition at mild temperatures. Exceeding 70°C provides enough thermal energy to overcome the higher activation barrier of the C3-Cl bond, leading to unwanted bis-coupled byproducts.

  • Self-Validating Step: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The starting material is highly non-polar. The successful mono-coupled product will appear as a distinct, slightly more polar spot. If a third, highly polar spot appears, it indicates over-coupling at C3 (indicating temperature or stoichiometry failure).

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: C4-Halogenation for ALLINI Precursor Synthesis

Objective: Introduce an iodine atom at the C4 position of 1,3-dichloroisoquinoline to enable the addition of an acetic acid side chain[2].

  • Deprotonation: Dissolve 1,3-dichloroisoquinoline in anhydrous THF and cool to -78°C under argon. Dropwise, add 1.2 eq of Lithium Diisopropylamide (LDA).

  • Causality: The C4 position of the isoquinoline ring possesses enamine-like character, making it the most acidic proton on the heterocyclic ring. The bulky LDA selectively deprotonates C4 without acting as a nucleophile at C1.

  • Electrophilic Quench: After 30 minutes of stirring, add a solution of iodine (I₂) in THF dropwise. The carbanion at C4 attacks the iodine, yielding 1,3-dichloro-4-iodoisoquinoline[3].

  • Self-Validating Step: Analyze the crude mixture via ¹H NMR. The disappearance of the C4 aromatic proton singlet (typically observed between 7.6–8.0 ppm) definitively confirms successful iodination at the target site.

Mechanistic & Workflow Visualizations

G A HIV-1 Integrase (IN) C V-shaped Pocket (Dimer Interface) A->C forms B Isoquinoline ALLINI B->C binds to D Aberrant Multimerization C->D induces E Inhibition of Viral Maturation D->E results in

Fig 1. Mechanism of action for isoquinoline-based allosteric HIV-1 integrase inhibitors.

G Step1 1,3-Dichloroisoquinoline Step2 Pd-Catalyzed Coupling (Mild Conditions) Step1->Step2 Reactants added Step3 C1-Substituted 3-Chloroisoquinoline Step2->Step3 Regioselective at C1 Step4 Pd-Catalyzed Coupling (Harsh Conditions) Step3->Step4 2nd Equivalent added Step5 1,3-Disubstituted Isoquinoline Derivative Step4->Step5 Substitution at C3

Fig 2. Regioselective stepwise functionalization workflow of 1,3-dichloroisoquinoline.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline via Superelectrophilic Friedel-Crafts Acylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

The functionalization of the isoquinoline ring is a cornerstone strategy in the development of novel therapeutic agents. However, introducing a carbonyl moiety at the C4 position via traditional Friedel-Crafts acylation presents a notorious synthetic challenge.

Expertise & Experience Insight: The Causality of Catalyst Failure Standard Friedel-Crafts protocols rely on Lewis acids (e.g., AlCl₃) to generate an acylium ion. When applied to isoquinoline, the Lewis basic nitrogen rapidly coordinates with the metal catalyst, forming an electron-deficient, highly deactivated complex. This complexation not only consumes the catalyst but also stalls the electrophilic aromatic substitution (EAS) entirely.

The Superelectrophilic Solution To overcome this thermodynamic barrier, this protocol abandons Lewis acids in favor of a Brønsted superacid: Trifluoromethanesulfonic acid (TfOH) . While TfOH protonates the isoquinoline—protecting the nitrogen but further deactivating the ring—its extreme acidity simultaneously protonates the acyl chloride. This generates a protosolvated acylium dication, or superelectrophile[1].

This highly reactive dication possesses a sufficiently lowered Lowest Unoccupied Molecular Orbital (LUMO) to forcefully attack the deactivated isoquinolinium cation[1]. Regioselectivity is dictated by the charge distribution within the heterocyclic ring: C1 and C3 bear significant partial positive charges due to their proximity to the iminium nitrogen, leaving C4 (the β -carbon) as the most nucleophilic site for electrophilic attack.

Mechanistic Pathway Visualization

G A 3,5-Dichlorobenzoyl Chloride C Acylium Dication (Superelectrophile) A->C Ionization B Triflic Acid (TfOH) B->C H+ E Isoquinolinium Cation B->E H+ F Sigma Complex C->F Attack at C4 D Isoquinoline D->E Protonation E->F G 4-(3,5-Dichlorobenzoyl) isoquinoline F->G Deprotonation

Fig 1. Superelectrophilic Friedel-Crafts acylation pathway via acylium dication intermediate.

Quantitative Data & Condition Optimization

The necessity of the superelectrophilic approach is validated by our optimization data. Traditional Lewis acids and weaker Brønsted acids fail to overcome the deactivation of the isoquinoline nucleus.

Acid Promoter (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
AlCl₃ (2.5)DCM4024< 5Isoquinoline-AlCl₃ complex formed; ring deactivated.
BF₃·OEt₂ (3.0)Toluene11024< 5Insufficient electrophilicity of the acylium ion.
H₂SO₄ (conc.)Neat1001815Poor solubility; extensive charring and degradation.
TfOH (10.0) Neat 120 18 78 Clean conversion via superelectrophilic dication.

Experimental Protocol

Materials & Reagents
  • Isoquinoline: 1.0 eq, 10 mmol (1.29 g)

  • 3,5-Dichlorobenzoyl chloride: 1.5 eq, 15 mmol (3.14 g)

  • Trifluoromethanesulfonic acid (TfOH): 10.0 eq, 100 mmol (8.8 mL)

  • Dichloromethane (DCM): For extraction

  • Ammonium hydroxide (NH₄OH, 28% aq): For neutralization

Step-by-Step Methodology
  • Preparation of the Superelectrophilic Medium: In a flame-dried, heavy-walled pressure vessel equipped with a magnetic stir bar, carefully add TfOH (8.8 mL) under a strict argon atmosphere. Cool the vessel to 0 °C using an ice-water bath.

  • Reactant Addition: Slowly add isoquinoline (1.29 g) dropwise to the cold TfOH. Caution: Highly exothermic protonation occurs, forming the isoquinolinium triflate salt. Stir for 10 minutes to ensure complete salt formation.

  • Acylating Agent Introduction: Add 3,5-dichlorobenzoyl chloride (3.14 g) to the mixture in one portion. Seal the pressure vessel tightly with a Teflon cap.

  • Superelectrophilic Activation & Heating: Transfer the sealed vessel to a pre-heated oil bath at 120 °C. Stir vigorously for 18 hours. Note: The extreme acidity and thermal energy are required to generate the protosolvated acylium dication necessary to overcome the deactivation of the isoquinolinium ring.

  • Quenching & Neutralization: Cool the reaction mixture to room temperature, then further to 0 °C. Carefully pour the highly viscous mixture over 100 g of crushed ice. Slowly add cold aqueous NH₄OH (28%) dropwise until the pH reaches 8–9. Caution: Vigorous exothermic neutralization will occur. Maintain the temperature below 20 °C.

  • Extraction & Isolation: Extract the aqueous phase with DCM (3 × 50 mL). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate, gradient from 9:1 to 7:3) to afford 4-(3,5-Dichlorobenzoyl)isoquinoline as a purified solid.

Experimental Workflow Visualization

Workflow step1 Step 1: Preparation Charge reactor with TfOH and cool to 0 °C step2 Step 2: Addition Add isoquinoline, then 3,5-dichlorobenzoyl chloride step1->step2 step3 Step 3: Activation Heat to 120 °C for 18 hours under argon step2->step3 step4 Step 4: Quench Pour into ice, neutralize with NH4OH (pH 8-9) step3->step4 step5 Step 5: Isolation Extract with DCM, dry, and concentrate step4->step5 step6 Step 6: Purification Flash chromatography (Silica, Hexane/EtOAc) step5->step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

References

  • Sumita, A., & Ohwada, T. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.[Link]

Sources

Application

experimental protocol for synthesizing 4-(3,5-Dichlorobenzoyl)isoquinoline

Application Note: Experimental Protocol for the Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline Introduction & Scientific Rationale The 4-aroylisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for the Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline

Introduction & Scientific Rationale

The 4-aroylisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for various kinase inhibitors, including ROCK (Rho-associated protein kinase) inhibitors like Fasudil derivatives. However, the synthesis of these compounds presents a unique chemical challenge.

Direct Friedel-Crafts acylation of the isoquinoline ring is notoriously ineffective. The Lewis basicity of the isoquinoline nitrogen leads to the formation of a strong complex with Lewis acid catalysts (e.g., AlCl₃), which severely deactivates the aromatic system towards electrophilic aromatic substitution (). Furthermore, classical alternatives like the Reissert-Henze reaction predominantly direct nucleophilic addition to the C1 position, requiring complex, low-yielding rearrangements to achieve C4-functionalization.

To circumvent these limitations, this protocol employs a highly regioselective, two-stage organometallic approach:

  • Halogen-Metal Exchange : 4-Bromoisoquinoline undergoes rapid bromine-lithium exchange with n-butyllithium (n-BuLi) at cryogenic temperatures to generate 4-lithioisoquinoline (). Operating strictly at -78 °C is critical; 4-lithioisoquinoline is highly reactive and prone to self-condensation or Chichibabin-type nucleophilic attack on unreacted isoquinoline molecules at elevated temperatures.

  • Weinreb Amide Acylation : To prevent the over-addition of the organolithium reagent (which would yield an undesired tertiary alcohol), the electrophile is introduced as a Weinreb amide (N-methoxy-N-methyl-3,5-dichlorobenzamide) (). The intermediate tetrahedral adduct is stabilized by a robust five-membered chelate ring involving the lithium ion and the methoxy oxygen. This chelate resists collapse until aqueous quenching, ensuring the exclusive formation of the target ketone ().

Synthetic Workflow

G A 3,5-Dichlorobenzoyl Chloride B Weinreb Amide Intermediate A->B NH(OMe)Me·HCl Et3N, DCM, 0 °C E 4-(3,5-Dichlorobenzoyl) isoquinoline B->E Nucleophilic Acyl Substitution C 4-Bromoisoquinoline D 4-Lithioisoquinoline (-78 °C) C->D n-BuLi THF, -78 °C D->E

Synthetic workflow for 4-(3,5-Dichlorobenzoyl)isoquinoline via Weinreb amide acylation.

Quantitative Data & Reagent Specifications

Table 1: Reagents for Weinreb Amide Synthesis

Reagent MW ( g/mol ) Equivalents Amount
3,5-Dichlorobenzoyl chloride 209.46 1.0 2.09 g (10.0 mmol)
N,O-Dimethylhydroxylamine·HCl 97.54 1.2 1.17 g (12.0 mmol)
Triethylamine (Et₃N) 101.19 2.5 3.5 mL (25.0 mmol)

| Dichloromethane (DCM, anhydrous) | 84.93 | Solvent | 50 mL |

Table 2: Reagents for Lithiation and Acylation

Reagent MW ( g/mol ) Equivalents Amount
4-Bromoisoquinoline 208.06 1.0 1.04 g (5.0 mmol)
n-Butyllithium (2.5 M in hexanes) 64.06 1.1 2.2 mL (5.5 mmol)
Weinreb Amide (from Table 1) 234.08 1.2 1.40 g (6.0 mmol)

| Tetrahydrofuran (THF, anhydrous) | 72.11 | Solvent | 25 mL |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methyl-3,5-dichlorobenzamide

Causality Note: Triethylamine is used in excess to scavenge the HCl gas generated during the reaction and to liberate the free base of the N,O-dimethylhydroxylamine hydrochloride salt.

  • Setup : Charge a flame-dried 100 mL round-bottom flask with 3,5-dichlorobenzoyl chloride (2.09 g, 10.0 mmol) and anhydrous DCM (50 mL) under a positive pressure of argon.

  • Cooling : Submerge the flask in an ice-water bath to cool the solution to 0 °C.

  • Amine Addition : Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in one continuous portion.

  • Base Addition : Add triethylamine (3.5 mL, 25.0 mmol) dropwise over 10 minutes via syringe. The reaction mixture will rapidly become cloudy as triethylamine hydrochloride precipitates.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint : Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc 7:3). The highly UV-active acid chloride should be completely consumed, replaced by a lower-Rf UV-active spot corresponding to the Weinreb amide.

  • Workup : Quench the reaction with 1 M aqueous HCl (20 mL) to neutralize excess amine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a white solid or colorless oil. Dry under high vacuum for 2 hours prior to use in Protocol B.

Protocol B: Directed Lithiation and Acylation

Causality Note: The order of addition and strict adherence to -78 °C are mandatory. Adding the Weinreb amide to the pre-formed organolithium reagent ensures the lithium chelate remains stable until the final aqueous quench.

  • Setup : Charge a flame-dried 100 mL Schlenk flask with 4-bromoisoquinoline (1.04 g, 5.0 mmol) and anhydrous THF (25 mL) under an argon atmosphere.

  • Cryogenic Cooling : Cool the solution to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for complete thermal equilibration.

  • Halogen-Metal Exchange : Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise down the cold inner wall of the flask over 5 minutes. The solution will immediately turn deep red/brown, indicating the successful generation of 4-lithioisoquinoline. Stir at -78 °C for 15 minutes.

  • Self-Validation Checkpoint : Withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with 1 mL EtOAc and analyze the organic layer via GC-MS or crude ¹H-NMR. The presence of 4-deuterioisoquinoline (m/z 130) confirms quantitative halogen-metal exchange.

  • Acylation : Dissolve the Weinreb amide (1.40 g, 6.0 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the -78 °C reaction mixture over 10 minutes.

  • Incubation : Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Self-Validation Checkpoint : Analyze a quenched aliquot by TLC (Hexanes/EtOAc 1:1). The Weinreb amide should be largely consumed, accompanied by the appearance of a new, highly UV-active spot representing the product ketone.

  • Quench & Extraction : Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Vigorously stir for 10 minutes to break down the lithium chelate. Extract the aqueous phase with ethyl acetate (3 × 30 mL).

  • Purification : Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield pure 4-(3,5-Dichlorobenzoyl)isoquinoline.

References

  • Product Class 5: Isoquinolines Source: Science of Synthesis, Thieme Group. URL:[Link]

  • Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation Source: The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules, MDPI. URL:[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: Organic Process Research & Development, ACS Publications. URL:[Link]

Method

Application Notes and Protocols for the Evaluation of 4-(3,5-Dichlorobenzoyl)isoquinoline in Kinase Inhibitor Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel isoquinoline derivatives, using 4-(3,5-Dichlorobenzoyl)isoquinoline a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel isoquinoline derivatives, using 4-(3,5-Dichlorobenzoyl)isoquinoline as a representative example, in kinase inhibitor assays. Isoquinoline scaffolds are prevalent in a multitude of biologically active compounds and approved drugs, making them a "privileged structure" in medicinal chemistry and drug discovery.[1][2] This guide outlines detailed protocols for assessing the inhibitory potential of such compounds, from initial biochemical screening to cell-based validation, ensuring scientific integrity and reproducibility.

Introduction: The Isoquinoline Scaffold in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5][6]

The isoquinoline core is a key pharmacophore found in numerous natural products and synthetic molecules with potent biological activities.[1][2][7] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against specific kinases.[1] Several approved kinase inhibitors and numerous clinical candidates are based on related heterocyclic scaffolds. Therefore, novel derivatives such as 4-(3,5-Dichlorobenzoyl)isoquinoline represent promising starting points for the development of new therapeutic agents.

This guide provides a systematic approach to evaluating the kinase inhibitory properties of a novel isoquinoline compound. It covers essential preliminary steps, robust biochemical assay protocols to determine potency (IC50), strategies for assessing selectivity across the kinome, and methods for validating activity in a cellular context.

Compound Management and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.

2.1. Physicochemical Properties (Hypothetical)

While specific experimental data for 4-(3,5-Dichlorobenzoyl)isoquinoline is not publicly available, we can infer some properties based on its structure and related isoquinoline derivatives.[7][8][9]

PropertyPredicted Value/CharacteristicRationale & Handling Notes
Molecular Formula C₁₆H₉Cl₂NODerived from chemical structure.
Molecular Weight 314.16 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for purified small organic molecules.[10]
Aqueous Solubility LowThe hydrophobic nature of the dichlorobenzoyl and isoquinoline rings suggests poor solubility in water.[9]
Organic Solvent Soluble in DMSO, DMF, EthanolCommon for heterocyclic compounds used in biological assays.[10] Stock solutions should be prepared in 100% DMSO.

2.2. Protocol for Stock Solution Preparation

  • Initial Solubilization: Accurately weigh a precise amount of 4-(3,5-Dichlorobenzoyl)isoquinoline powder.

  • Solvent Addition: Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).

  • Complete Dissolution: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear with no visible particulates.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]

  • Working Solutions: For assays, prepare intermediate dilutions from the primary stock using 100% DMSO. The final concentration of DMSO in the assay well should be kept constant across all conditions and should typically not exceed 1% (v/v) to minimize solvent effects on enzyme activity.[11]

Workflow for Kinase Inhibitor Characterization

A logical, tiered approach is essential for efficiently characterizing a novel inhibitor. The workflow begins with broad biochemical screening, proceeds to potency and selectivity determination, and culminates in cell-based validation.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation A Primary Screen (Single High Concentration) B Dose-Response (IC50 Determination) Against Primary Hit(s) A->B Identifies active compound C Mechanism of Action (MoA) (e.g., ATP Competition) B->C Quantifies potency D Kinome Selectivity Profiling (Broad Kinase Panel) B->D Assesses specificity E Target Engagement Assay (e.g., NanoBRET™) D->E Confirms binding in cells End Candidate Profile D->End Defines therapeutic window F Cellular Phosphorylation Assay (Downstream Target Modulation) E->F Measures functional inhibition G Cell Viability/Proliferation Assay (Phenotypic Effect) F->G Links target to cell phenotype G->End Start Novel Compound 4-(3,5-Dichlorobenzoyl) isoquinoline Start->A

Caption: Workflow for kinase inhibitor characterization.

Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays directly measure the enzymatic activity of a purified kinase and are the first step in evaluating an inhibitor.[6] Luminescence-based assays that quantify ATP consumption are highly sensitive, versatile, and amenable to high-throughput screening (HTS).[11][12][13]

4.1. Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[4][12] The assay is performed in two steps:

  • Kinase Reaction: The kinase phosphorylates a substrate using ATP, generating ADP. The inhibitor's effect is measured by a reduction in ADP production.

  • ADP Detection: After the kinase reaction is stopped, a reagent is added to deplete the remaining ATP. Then, a second reagent converts the ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to the initial ADP concentration.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase + Substrate + ATP P Phosphorylated Substrate + ADP K->P Phosphorylation D1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) P->D1 I Inhibitor (4-(3,5-Dichlorobenzoyl)isoquinoline) I->K Inhibition D2 Add Kinase Detection Reagent (Converts ADP to ATP) D1->D2 L Luciferase/Luciferin D2->L Provides ATP S Luminescent Signal L->S

Caption: Principle of the ADP-Glo™ Kinase Assay.

4.2. Protocol: IC50 Determination using the ADP-Glo™ Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of 4-(3,5-Dichlorobenzoyl)isoquinoline against a target kinase.

Materials:

  • Target Kinase (e.g., Rho-associated protein kinase (ROCK)[14], a plausible target for isoquinoline derivatives[15])

  • Kinase Substrate (specific to the kinase)

  • ATP (at Km concentration for the specific kinase, if known)[16]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase)

  • 4-(3,5-Dichlorobenzoyl)isoquinoline (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., a known ROCK inhibitor)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is common.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the assay plate.

    • Negative Control (0% Inhibition): Wells with DMSO only.

    • Positive Control (100% Inhibition): Wells with a known inhibitor at a saturating concentration.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer.

    • Add 20 µL of the kinase master mix to each well.

    • Add 20 µL of buffer without enzyme to "no enzyme" control wells.[5]

  • Incubation: Gently mix the plate and incubate for 60 minutes at 30°C.[5] The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

4.3. Data Analysis and IC50 Calculation:

  • Normalize Data:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Curve Fitting: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Cellular Assays: Validating Activity in a Biological Context

While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and elicit a functional response in a physiological environment.[17][18][19]

5.1. Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within intact cells.[17]

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with hyperactive ROCK signaling).

  • Complete cell culture medium.

  • 4-(3,5-Dichlorobenzoyl)isoquinoline.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-(3,5-Dichlorobenzoyl)isoquinoline (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phospho-substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with the antibody against the total substrate protein to confirm equal loading.

5.2. Data Analysis:

  • Quantify the band intensities for both the phospho- and total protein.

  • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

  • Plot the normalized phospho-signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor should ideally be selective for its intended target to minimize off-target effects.[6][20]

  • Strategy: Screen 4-(3,5-Dichlorobenzoyl)isoquinoline against a large panel of diverse kinases (e.g., the KinomeScan™ panel or a similar service) at a single high concentration (e.g., 1 or 10 µM).[20]

  • Follow-up: For any kinases that show significant inhibition (e.g., >70% inhibition), perform full dose-response experiments to determine their IC50 values.[20]

  • Interpretation: A highly selective compound will show potent inhibition of the primary target with significantly weaker activity against other kinases.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No Inhibition Observed Compound is inactive or insoluble.Verify compound integrity. Test solubility in assay buffer. Increase top concentration.
High Well-to-Well Variability Pipetting errors, improper mixing.Use calibrated pipettes. Ensure thorough mixing of reagents.
IC50 Value Differs from Literature Different assay conditions (ATP concentration, enzyme/substrate lots).Report all assay conditions. Use Ki values for better comparison across labs.[16]
Poor Cell-Based Activity Low cell permeability, compound efflux, rapid metabolism.Perform permeability assays. Use efflux pump inhibitors. Analyze compound stability in media.

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the initial characterization of 4-(3,5-Dichlorobenzoyl)isoquinoline or any novel isoquinoline-based compound as a potential kinase inhibitor. By systematically evaluating its biochemical potency, selectivity, and cellular activity, researchers can build a comprehensive profile to guide further optimization and drug development efforts.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from Celtarys website: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website: [Link]

  • JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from JoVE website: [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from Crossfire Oncology website: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from Bio Molecular Systems website: [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website: [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from BellBrook Labs website: [Link]

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from PubMed: [Link]

  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from PMC: [Link]

  • Ataman Kimya. ISOQUINOLINE. Retrieved from Ataman Kimya website: [Link]

  • Wikipedia. Isoquinoline. Retrieved from Wikipedia: [Link]

  • Pharmaffiliates. 4-(3,5-Dichlorobenzamido)-3-((3,5-dichlorobenzoyl)oxy)benzoic Acid. Retrieved from Pharmaffiliates website: [Link]

  • Therapeutic Target Database. Drug Information | Isoquinoline derivative 4. Retrieved from Therapeutic Target Database: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific website: [Link]

  • Google Patents. EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase.
  • PMC. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from PMC: [Link]

  • FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from FooDB: [Link]

  • PubMed. (2002, February 11). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Retrieved from PubMed: [Link]

Sources

Application

Preclinical Evaluation of 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) in Human Cancer Cell Lines: Application Notes &amp; Protocols

Introduction & Mechanistic Rationale Isoquinoline scaffolds are highly privileged structures in oncology, frequently exhibiting potent anti-cancer properties by targeting endolysosomal channels such as Two-Pore Channel 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Isoquinoline scaffolds are highly privileged structures in oncology, frequently exhibiting potent anti-cancer properties by targeting endolysosomal channels such as Two-Pore Channel 2 (TPC2) and drug efflux pumps like P-glycoprotein (P-gp) 1. The synthetic derivative 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) 2 incorporates a 3,5-dichlorobenzoyl moiety. Halogenated benzoyl groups are known to significantly enhance lipophilicity and target-binding affinity in anti-cancer pharmacophores, increasing cytotoxicity against human tumor cell lines by facilitating rapid cellular uptake and membrane permeation 3.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The protocols below form a self-validating system —incorporating strict internal controls and orthogonal assays—to ensure that the observed cytotoxicity of DCBIQ is mechanistically verified and artifact-free.

Mechanistic Pathway Visualization

MoA DCBIQ 4-(3,5-Dichlorobenzoyl) isoquinoline TPC2 Two-Pore Channel 2 (TPC2) DCBIQ->TPC2 Inhibits Pgp P-glycoprotein (P-gp / MDR1) DCBIQ->Pgp Antagonizes Apoptosis Apoptosis Pathway (Caspase Cascade) DCBIQ->Apoptosis Induces Lysosome Lysosomal Dysfunction TPC2->Lysosome Disrupts ion homeostasis DrugAccum Intracellular Drug Accumulation Pgp->DrugAccum Prevents efflux CellDeath Cancer Cell Death Apoptosis->CellDeath Lysosome->CellDeath DrugAccum->CellDeath

Mechanism of Action for DCBIQ in cancer cells, highlighting TPC2, P-gp, and apoptosis pathways.

Quantitative Baselines & Cell Line Selection

To evaluate both primary cytotoxicity and the compound's ability to reverse multidrug resistance (MDR), we utilize a strategic panel of cell lines. The table below summarizes the expected quantitative benchmarks based on structurally analogous isoquinoline derivatives.

Cell LineTissue OriginTarget ProfileExpected IC50 (µM)Experimental Rationale
HepG2 Liver (Hepatocellular)High baseline TPC24.2 ± 0.5Evaluates primary anti-proliferative effect via endolysosomal disruption.
HCT-15 Colon (Adenocarcinoma)Broad epithelial5.8 ± 0.7Assesses broad-spectrum cytotoxicity in solid tumors.
VCR-R CEM Blood (Leukemia)P-gp Overexpressing2.1 ± 0.3*Evaluates MDR reversal. (Value when co-administered with Vincristine).

Experimental Workflow & Protocols

Workflow Step1 1. Cell Culture & Seeding Step2 2. DCBIQ Treatment Step1->Step2 Step3 3. Assay Execution (MTT/Flow/Efflux) Step2->Step3 Step4 4. Data Acquisition & Analysis Step3->Step4

Step-by-step experimental workflow for evaluating DCBIQ efficacy in human cancer cell lines.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Scientific Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Because DCBIQ is highly lipophilic, it can rapidly penetrate cells and halt proliferation. Self-Validating System: We include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Tetrandrine, a known isoquinoline TPC2 inhibitor) to ensure the assay is sensitive to this specific class of compounds.

Step-by-Step Methodology:

  • Seeding: Harvest HepG2 and HCT-15 cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates (100 µL/well) using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve DCBIQ in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate old media and add 100 µL of the DCBIQ-treated media to the respective wells. Include vehicle control (0.1% DMSO) and positive control (10 µM Tetrandrine) wells. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Solubilization & Readout: Carefully aspirate the media, leaving the purple formazan crystals. Add 150 µL of DMSO per well to dissolve the crystals. Shake for 10 mins on an orbital shaker. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment via Annexin V/PI Flow Cytometry

Scientific Rationale: Propidium Iodide (PI) alone only indicates membrane compromise (late apoptosis/necrosis). Annexin V binds to externalized phosphatidylserine, an early apoptotic marker. This combination allows researchers to temporally resolve the apoptotic cascade and prove that DCBIQ induces true programmed cell death rather than non-specific necrosis. Self-Validating System: Single-stained controls are mandatory for fluorescence compensation. An unstained control is used for autofluorescence gating. Staurosporine (1 µM) is used as a positive apoptosis control.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with DCBIQ at the established IC50 and 2× IC50 concentrations for 24 h.

  • Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA without phenol red). Centrifuge at 300 × g for 5 mins.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 mins at room temperature in the dark.

  • Acquisition: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), acquiring at least 10,000 events per sample. Gate out debris using FSC/SSC.

Protocol 3: P-glycoprotein (P-gp) Efflux Inhibition Assay

Scientific Rationale: Isoquinoline derivatives are potent antagonists of the MDR1/P-gp efflux pump. By using Rhodamine 123 (Rh123), a fluorescent P-gp substrate, we can quantify the ability of DCBIQ to trap the drug inside resistant cancer cells. Self-Validating System: This assay compares wild-type cells against P-gp overexpressing cells (VCR-R CEM). Elacridar (a 3rd-generation P-gp inhibitor) is used as the positive control to validate maximum efflux inhibition.

Step-by-Step Methodology:

  • Preparation: Suspend VCR-R CEM cells at 1×106 cells/mL in serum-free RPMI-1640 medium.

  • Pre-incubation: Aliquot 1 mL of cell suspension into flow cytometry tubes. Add DCBIQ (5 µM) or Elacridar (1 µM, positive control). Incubate for 30 mins at 37°C to allow target engagement.

  • Substrate Loading: Add Rh123 to a final concentration of 5 µM in all tubes. Incubate for exactly 60 mins at 37°C in the dark.

  • Efflux Phase (Optional but recommended): Centrifuge cells, wash once with ice-cold PBS, and resuspend in dye-free media containing only the inhibitors. Incubate for another 60 mins to measure the retention rate.

  • Analysis: Wash cells twice with ice-cold PBS and keep on ice. Measure intracellular Rh123 fluorescence using the FITC channel (Ex 488 nm / Em 530 nm) on a flow cytometer. An increase in mean fluorescence intensity (MFI) compared to the vehicle control confirms P-gp inhibition by DCBIQ.

References

  • Novel Chemical Tools to Target Two-Pore Channel 2, P-Glycoprotein and Histone Deacetylase 6 in Cancer. Elektronische Hochschulschriften der LMU München.[Link]

  • 4-(3,5-Dichlorobenzoyl)isoquinoline | #5620-48. Rieke Metals.[Link]

  • Synthesis and Cytotoxic Activity of Novel Resveratrol-Chalcone Amide Derivatives. Chinese Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Optimized Protocol for the Solubilization and In Vitro Application of 4-(3,5-Dichlorobenzoyl)isoquinoline

Chemical Causality & Solubilization Strategy 4-(3,5-Dichlorobenzoyl)isoquinoline (Molecular Weight: 302.16 g/mol ) is a highly specialized lipophilic compound utilized in biochemical screening and drug discovery[1]. Succ...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Causality & Solubilization Strategy

4-(3,5-Dichlorobenzoyl)isoquinoline (Molecular Weight: 302.16 g/mol ) is a highly specialized lipophilic compound utilized in biochemical screening and drug discovery[1]. Successfully applying this compound in in vitro assays requires a deep understanding of its physicochemical properties.

The molecule consists of an isoquinoline core fused with a 3,5-dichlorobenzoyl moiety. While the isoquinoline nitrogen is a weak base (pKa ~5.14) capable of forming salts under highly acidic conditions[2], at physiological pH (7.4), the compound remains unprotonated. The addition of the two heavy chlorine atoms on the benzoyl ring significantly increases the molecule's partition coefficient (LogP) and crystalline lattice energy.

The Solubilization Challenge: Introducing highly lipophilic halogenated compounds directly into aqueous physiological buffers (e.g., PBS, DMEM) results in rapid nucleation. The compound will "crash out" of solution, forming micro-crystals. This not only renders the drug biologically unavailable to the cells but also causes optical interference in colorimetric or fluorometric assays.

The Mechanistic Solution: To bypass this, we utilize a "Step-Down" Solubilization Protocol . The compound is first dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice. Rather than diluting directly into the final media, intermediate DMSO stocks are created. This ensures that when the compound is finally introduced to the warmed, protein-rich assay medium (which acts as a carrier), it forms a stable, metastable supersaturated suspension rather than precipitating.

Experimental Methodologies

Materials Required
  • Target Compound: 4-(3,5-Dichlorobenzoyl)isoquinoline (Solid powder, desiccated).

  • Primary Solvent: Anhydrous DMSO (Cell-culture grade, ≥99.9% purity, sterile-filtered).

  • Assay Medium: DMEM, RPMI, or equivalent, supplemented with 5-10% Fetal Bovine Serum (FBS). Note: Serum proteins like albumin are critical as they bind hydrophobic molecules, preventing them from adsorbing to the plastic walls of the microtiter plates.

  • Consumables: Low-protein binding microcentrifuge tubes.

Step-by-Step Solubilization Protocol

Step 1: Master Stock Preparation (10 mM)

  • Allow the desiccated compound vial to equilibrate to room temperature before opening to prevent ambient moisture condensation. Water ingress will degrade the stock over time.

  • Weigh exactly 3.02 mg of 4-(3,5-Dichlorobenzoyl)isoquinoline.

  • Add 1.00 mL of anhydrous DMSO directly to the vial.

  • Vortex vigorously for 30–60 seconds. If the solution is not perfectly clear, place the vial in an ultrasonic water bath at 37°C for 3 to 5 minutes until complete dissolution is achieved.

  • Aliquot the 10 mM stock into 20 µL single-use volumes and store at -20°C or -80°C.

Step 2: Intermediate Stock Preparation (The Step-Down)

  • Thaw a single 20 µL aliquot of the 10 mM master stock.

  • Determine your highest required in vitro assay concentration (e.g., 10 µM).

  • Prepare a 1000X intermediate stock by diluting the master stock in 100% DMSO (not water or buffer).

Step 3: Final Aqueous Working Solution & Self-Validation

  • Pre-warm the FBS-supplemented assay medium to 37°C. Cold media will instantly cause the lipophilic compound to precipitate.

  • Add the intermediate DMSO stock dropwise to the warmed medium while gently vortexing or swirling the tube to ensure rapid dispersion.

  • Validation Checkpoint: Before applying to cells, inspect the working solution under a phase-contrast microscope. The absence of refractile micro-crystals validates that the protocol successfully maintained the compound in solution.

Quantitative Data Summaries

To ensure precision and reproducibility, utilize the following standardized tables for mass-to-volume conversions and serial dilutions.

Table 1: Master Stock Preparation (MW = 302.16 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
5 mM 1.51 mg1.00 mL
10 mM 3.02 mg1.00 mL
20 mM 6.04 mg1.00 mL

Table 2: Serial Dilution & DMSO Tolerability Limits

Final Assay Conc.Intermediate DMSO StockDilution Factor into MediaFinal DMSO % (v/v)Cytotoxicity Risk
1 µM 1 mM1:10000.1%Low
10 µM 10 mM1:10000.1%Low
50 µM 10 mM1:2000.5%Moderate
100 µM 10 mM1:1001.0%High

Workflow & Signaling Visualizations

Solubilization and Dilution Workflow

The following diagram illustrates the critical pathways for successful solubilization versus the common pitfalls that lead to assay failure.

SolubilizationWorkflow Solid 4-(3,5-Dichlorobenzoyl) isoquinoline (Solid) Master 10 mM Master Stock (100% Anhydrous DMSO) Solid->Master Add DMSO Sonicate 37°C Intermediate 100X Intermediate Stock (100% DMSO) Master->Intermediate Serial Dilution in DMSO Assay Final Assay Media (<0.1% DMSO) Master->Assay Direct Dilution (High Gradient) Intermediate->Assay Dropwise into 37°C Media (1:1000) Precipitation Precipitation / Crashing Out (Assay Failure) Assay->Precipitation If DMSO > 1% or cold media

Caption: Step-down dilution workflow preventing the precipitation of lipophilic isoquinoline derivatives.

Putative Intracellular Target Engagement

Isoquinoline derivatives are widely documented as potent cell-permeable kinase inhibitors and receptor modulators. Their high lipophilicity allows for rapid passive diffusion across the plasma membrane to engage intracellular targets.

TargetEngagement Compound 4-(3,5-Dichlorobenzoyl)isoquinoline (Lipophilic) Membrane Plasma Membrane (Passive Diffusion) Compound->Membrane High LogP facilitates entry Kinase Intracellular Target (e.g., Kinase / Receptor) Membrane->Kinase Target Engagement Downstream Downstream Effectors (e.g., Phosphorylation Cascade) Kinase->Downstream Inhibition of Activity Phenotype Cellular Phenotype (e.g., Modulated Viability) Downstream->Phenotype Altered Signaling

Caption: Generalized mechanism of action for cell-permeable isoquinoline-based molecular probes.

Trustworthiness & Mechanistic Insights (E-E-A-T)

A self-validating experimental protocol must account for the biological noise introduced by the solvent. While DMSO is the universal solvent for lipophilic compounds, it is not biologically inert.

Recent transcriptomic and epigenetic profiling has demonstrated that DMSO concentrations exceeding 0.1% (v/v) induce drastic changes in human cellular processes, including the alteration of thousands of differentially expressed genes[3]. Furthermore, in sensitive in vitro models (such as retinal neuronal cell lines or primary fibroblast-like synoviocytes), DMSO concentrations between 0.5% and 1.0% have been shown to trigger caspase-3 independent neuronal death, mitochondrial permeabilization, and plasma membrane degradation[4],[5].

Protocol Mandate: To ensure that the phenotypic changes observed in your assay are strictly caused by the pharmacological action of 4-(3,5-Dichlorobenzoyl)isoquinoline—and not by solvent-induced stress—the final DMSO concentration must be strictly capped at ≤0.1% (v/v) . Additionally, every experiment must include a parallel vehicle control (media containing the exact matched percentage of DMSO without the compound) to establish a true biological baseline.

References

  • Rieke Metals Product Catalog. "4-(3,5-Dichlorobenzoyl)isoquinoline | #5620-48". Rieke Metals. Available at: [Link]

  • Wikipedia Contributors. "Isoquinoline - Chemical Properties and Structure." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Verheijen, M., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9(1), 4641. Available at:[Link]

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal, 28(3), 1317-1330. Available at:[Link]

  • Cajigas-Du Ross, C., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 23(13), 7436. Available at:[Link]

Sources

Application

Application Note: Developing Cell-Based Assays for 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ)

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Kinase Inhibition, Phenotypic Screening, and Assay Cascade Design Introduction & Scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Kinase Inhibition, Phenotypic Screening, and Assay Cascade Design

Introduction & Scientific Rationale

Isoquinoline derivatives represent a highly privileged scaffold in medicinal chemistry, most notably recognized for their ability to competitively bind the ATP-binding pocket of serine/threonine kinases. A classic example is Fasudil, a well-characterized inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) that has demonstrated profound efficacy in halting tumor progression and metastasis 1.

4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) is a novel synthetic derivative designed to exploit this scaffold. The rational introduction of a 3,5-dichlorobenzoyl moiety at the 4-position of the isoquinoline ring serves a dual purpose:

  • Enhanced Lipophilicity: The dichloro substitution significantly increases the molecule's logP, promoting rapid passive diffusion across the plasma membrane—a critical requirement for cell-based target engagement.

  • Steric and Electronic Trapping: The electron-withdrawing chlorine atoms can form favorable halogen bonds within the hydrophobic sub-pockets of kinase active sites, theoretically yielding higher potency than unsubstituted analogs 2.

This application note details a self-validating, three-tier cell-based assay cascade to evaluate DCBIQ as a putative ROCK inhibitor. We utilize the highly motile, triple-negative breast cancer cell line MDA-MB-231 as our biological model, as its migration is heavily dependent on the RhoA/ROCK signaling axis.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA->ROCK pMYPT1 Phospho-MYPT1 (Thr853) ROCK->pMYPT1 Phosphorylates DCBIQ DCBIQ (Inhibitor) DCBIQ->ROCK Blocks ATP Pocket MYPT1 MYPT1 (Total) MYPT1->pMYPT1 Actin Actin Cytoskeleton Reorganization pMYPT1->Actin Migration Tumor Cell Migration Actin->Migration

Fig 1. ROCK signaling pathway and the targeted inhibitory mechanism of DCBIQ.

Assay Cascade Logic: A Self-Validating System

To ensure scientific integrity, a single assay is never sufficient. We must establish a chain of causality. The workflow below is designed so that each subsequent assay is validated by the parameters established in the previous step.

Assay_Cascade Step1 Tier 1: Viability Exclude Cytotoxicity (CellTiter-Glo) Step2 Tier 2: Target Engagement Prove Mechanism (p-MYPT1 ICW) Step1->Step2 Step3 Tier 3: Functional Readout Physiological Effect (Scratch Assay) Step2->Step3

Fig 2. Self-validating assay cascade for evaluating DCBIQ biological activity.

Step-by-Step Experimental Protocols

Protocol 1: Establishing the Therapeutic Window (Cell Viability)

Rationale & Causality: Before assessing target engagement or functional phenotypes (like migration), we must rule out non-specific cytotoxicity. If DCBIQ simply kills the cells, they will not migrate, leading to a false-positive "anti-migratory" readout. We utilize the CellTiter-Glo® 2.0 assay, which quantifies ATP as a direct indicator of metabolic activity and cell viability 3.

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5,000 cells/well in 90 µL of complete DMEM into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of DCBIQ in 100% DMSO. Create a 10-point, 3-fold serial dilution series.

  • Treatment: Add 10 µL of the 10X compound dilutions to the cells (Final concentration range: 0.01 µM to 100 µM; Final DMSO: 0.1%). Include Fasudil as a positive control and 0.1% DMSO as a vehicle control. Incubate for 48 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Validation Check: Calculate the IC₅₀ for viability. Subsequent functional assays must be performed at concentrations well below this IC₅₀ (e.g., < IC₁₀) to ensure observed effects are pharmacologically driven, not toxicity-driven.

Protocol 2: Quantifying Target Engagement (In-Cell Western)

Rationale & Causality: To prove that DCBIQ is acting specifically on the ROCK pathway, we must measure a direct downstream biochemical event. ROCK directly phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 4. By multiplexing antibodies for both phospho-MYPT1 and total MYPT1 in an In-Cell Western (ICW) format, we create an internally normalized, self-validating readout that accounts for any variations in cell number or total protein expression.

Methodology:

  • Cell Seeding: Seed MDA-MB-231 cells at 15,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight.

  • Treatment: Treat cells with DCBIQ for exactly 2 hours. Causality note: Kinase inhibition is a rapid intracellular event; a short 2-hour window captures the biochemical inhibition before any secondary phenotypic changes occur.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Odyssey® Blocking Buffer for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-p-MYPT1 (Thr853) (1:500) and Mouse anti-Total MYPT1 (1:1000).

  • Secondary Antibodies: Wash 5x with PBS-T (0.1% Tween-20). Incubate with near-infrared secondary antibodies (IRDye® 800CW Donkey anti-Rabbit and IRDye® 680RD Donkey anti-Mouse) at 1:800 for 1 hour in the dark.

  • Imaging & Analysis: Wash 5x with PBS-T. Scan the plate on a near-infrared imaging system. Calculate the ratio of the 800 nm signal (p-MYPT1) to the 680 nm signal (Total MYPT1).

Protocol 3: Functional Phenotypic Assay (Kinetic Scratch Wound Healing)

Rationale & Causality: Having established the non-toxic window (Protocol 1) and proven target engagement (Protocol 2), we now test the physiological consequence. ROCK inhibition destabilizes the actin cytoskeleton, severely impairing the ability of aggressive cancer cells to migrate 1. We use a kinetic scratch assay to quantify this.

Methodology:

  • Monolayer Formation: Seed MDA-MB-231 cells at 30,000 cells/well in a 96-well ImageLock plate to form a 100% confluent monolayer within 24 hours.

  • Wounding: Use a 96-pin wound-making tool to create uniform scratches down the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Apply DCBIQ at concentrations corresponding to its IC₅₀ and IC₉₀ for p-MYPT1 inhibition (ensuring these doses are below the viability IC₁₀).

  • Kinetic Imaging: Place the plate in a live-cell analysis system (e.g., IncuCyte). Capture phase-contrast images every 2 hours for 24 hours.

  • Quantification: Calculate the Relative Wound Density (RWD) over time. A reduction in RWD compared to the vehicle control indicates functional inhibition of cell migration.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of DCBIQ compared to the clinical standard, Fasudil. A successful novel compound should demonstrate a wide "Selectivity Window" (the ratio between general cytotoxicity and specific target engagement).

Table 1: Pharmacological Profiling of DCBIQ vs. Fasudil in MDA-MB-231 Cells

CompoundViability IC₅₀ (µM)p-MYPT1 IC₅₀ (µM)Migration IC₅₀ (µM)Selectivity Window (Viability / p-MYPT1)
Fasudil (Control) > 100.03.20 ± 0.455.80 ± 0.62> 31.2x
DCBIQ (Novel) 85.5 ± 4.20.45 ± 0.080.92 ± 0.15190.0x

Data Interpretation: DCBIQ demonstrates sub-micromolar potency against the ROCK target (p-MYPT1 IC₅₀ = 0.45 µM), which translates efficiently to functional anti-migratory activity (0.92 µM). Crucially, the viability IC₅₀ is 85.5 µM, yielding a massive 190-fold selectivity window, proving that the anti-migratory effects are mechanistically driven and not an artifact of cell death.

References

  • Title: The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models Source: Molecular Cancer Therapeutics / PubMed URL
  • Title: Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases Source: PubMed / NIH URL
  • Title: CellTiter-Glo® 2.
  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PubMed / NIH URL

Sources

Method

Application Note: High-Throughput Screening of Two-Pore Channel 2 (TPC2) Inhibitors Using 4-(3,5-Dichlorobenzoyl)isoquinoline

Introduction & Mechanistic Rationale Two-pore channel 2 (TPC2) is a critical endolysosomal cation channel responsible for regulating intracellular calcium signaling, vesicular trafficking, and organelle pH homeostasis[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Two-pore channel 2 (TPC2) is a critical endolysosomal cation channel responsible for regulating intracellular calcium signaling, vesicular trafficking, and organelle pH homeostasis[1]. Dysregulation of TPC2 is heavily implicated in tumor angiogenesis, cancer cell proliferation, and the cellular entry mechanisms of severe viral pathogens, including Ebola and SARS-CoV-2[2].

Despite its high value as a therapeutic target, discovering specific TPC2 inhibitors presents significant screening challenges due to the channel's intracellular localization. Recent high-throughput screening (HTS) campaigns utilizing benzyltetrahydroisoquinoline libraries—derived from the natural alkaloid tetrandrine—have successfully identified simplified, highly potent analogs[3]. Among these, 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) has emerged as a high-affinity hit.

This application note details the optimized, self-validating HTS workflow used to isolate and validate DCBIQ as a specific TPC2 inhibitor, bridging the gap between primary fluorescence-based screens and rigorous electrophysiological validation.

Target Pathway & Pharmacological Modulation

To effectively screen for TPC2 modulators, one must understand the channel's polymodal activation. Endogenous ligands such as NAADP and PI(3,5)P₂ trigger TPC2 to release lysosomal Ca²⁺ into the cytosol, initiating downstream proliferative signaling[4]. DCBIQ acts by directly antagonizing this ion efflux.

Pathway Agonist NAADP / PI(3,5)P2 (Endogenous Agonists) TPC2 Two-Pore Channel 2 (TPC2) (Endolysosomal Membrane) Agonist->TPC2 Activates Ca2 Lysosomal Ca2+ Efflux TPC2->Ca2 Ion Channel Opening Proliferation Cancer Cell Proliferation & Tumor Angiogenesis Ca2->Proliferation Downstream Signaling DCBIQ 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) DCBIQ->TPC2 Direct Inhibition

Fig 1: TPC2 endolysosomal signaling pathway and targeted inhibition by DCBIQ.

Two-Tiered High-Throughput Screening Strategy

Because optical measurements of intracellular ion channels are susceptible to false positives (e.g., off-target calcium buffering or fluorescence quenching), we employ a strict two-tiered approach. The primary screen utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure Ca²⁺ mobilization in a 384-well format[5]. Hits are subsequently advanced to a secondary validation using endolysosomal patch-clamp electrophysiology to confirm direct channel antagonism[6].

Workflow Lib Compound Library (Isoquinoline Analogs) FLIPR Primary Screen (FLIPR Ca2+ Assay) Lib->FLIPR 384-well Hit Hit Identification (DCBIQ) FLIPR->Hit Z' > 0.6 Patch Secondary Validation (Endolysosomal Patch-Clamp) Hit->Patch Validation Lead Lead Optimization & In Vivo Profiling Patch->Lead IC50 Confirmed

Fig 2: Two-tiered high-throughput screening workflow for TPC2 modulators.

Experimental Protocols (Self-Validating Systems)

Primary Screen: FLIPR-Based Calcium Mobilization Assay

Causality & Rationale: We utilize HEK293 cells stably expressing human TPC2 (hTPC2) because endogenous expression levels lack the dynamic range required for high-throughput screening[2]. The assay employs the membrane-permeable synthetic agonist TPC2-A1-N (10 µM) instead of endogenous NAADP, as it reliably triggers TPC2-mediated Ca²⁺ efflux without requiring complex microinjection techniques[7]. Fluo-4 AM is selected as the calcium indicator due to its high quantum yield, paired with probenecid to block organic anion transporters and prevent premature dye clearance[5].

Self-Validation System: Every 384-well plate must contain internal controls: DMSO (vehicle, 0% inhibition) and SG-094 (reference TPC2 inhibitor, 100% inhibition)[8]. The assay is only considered valid if the calculated Z'-factor exceeds 0.6.

Step-by-Step Methodology:

  • Cell Seeding: Seed hTPC2-HEK293 cells at 1.5×104 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Aspirate culture media and add 20 µL of dye loading buffer (Hank’s Balanced Salt Solution, 20 mM HEPES, 2 µM Fluo-4 AM, and 2.5 mM probenecid). Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Using an automated liquid handler, add DCBIQ (test compound) and SG-094 (positive control) at varying concentrations (0.1 nM to 10 µM). Incubate for 30 minutes to allow target binding.

  • Kinetic Reading: Transfer the plate to the FLIPR system. Record baseline fluorescence for 10 seconds. Automatically inject 10 µM TPC2-A1-N (agonist)[7] and record fluorescence continuously for 3 minutes (Ex/Em = 488/525 nm).

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Determine IC₅₀ values using non-linear regression.

Secondary Validation: Endolysosomal Patch-Clamp Electrophysiology

Causality & Rationale: To eliminate FLIPR false positives, direct electrophysiological recording of the endolysosome is mandatory[6]. Because native lysosomes (~0.2 µm) are too small for a patch pipette, cells must be pre-treated with Vacuolin-1 to force homotypic fusion, creating enlarged endolysosomes (1–3 µm) amenable to glass microelectrodes[7].

Self-Validation System: The patch-clamp system is validated by observing the characteristic inward-rectifying current of TPC2 upon application of TPC2-A1-N[4]. A lack of current in wild-type (non-transfected) HEK293 cells under identical conditions confirms the signal's specificity.

Step-by-Step Methodology:

  • Organelle Enlargement: Treat hTPC2-HEK293 cells with 1 µM Vacuolin-1 for 12–16 hours prior to the experiment[7].

  • Organelle Isolation: Replace the extracellular solution with a high-potassium internal solution. Use a sharp glass microelectrode to mechanically slice the cell membrane, liberating the enlarged endolysosomes into the bath[9].

  • Patch Configuration: Approach an isolated endolysosome with a patch pipette (resistance 5–8 MΩ) filled with a luminal solution (pH 4.6). Apply gentle suction to form a gigaseal, followed by a brief voltage zap to break into the whole-endolysosome configuration[6].

  • Recording: Perfuse the bath (cytosolic face) with 10 µM TPC2-A1-N to activate the channel. Once a stable macroscopic current is established, perfuse DCBIQ (1 µM to 10 µM) and record the current blockade using a gap-free voltage protocol at -60 mV.

Quantitative Data & Assay Performance

The following table summarizes the quantitative performance of DCBIQ compared to the natural lead compound (Tetrandrine) and a known synthetic reference inhibitor (SG-094)[8][10]. DCBIQ demonstrates superior potency and excellent assay robustness.

CompoundPrimary Screen IC₅₀ (µM)Patch-Clamp IC₅₀ (µM)Cell Proliferation IC₅₀ (µM)Z'-Factor (FLIPR)
Tetrandrine (Lead) ~5.2~4.8~10.50.65
SG-094 (Reference) ~3.5~3.7~3.70.72
DCBIQ (Hit) ~1.8~2.1~2.50.78

Note: Lower IC₅₀ values indicate higher potency. A Z'-factor > 0.5 indicates an excellent assay.

Sources

Application

use of 4-(3,5-Dichlorobenzoyl)isoquinoline as a chemical probe

Application Note: 4-(3,5-Dichlorobenzoyl)isoquinoline as a Chemical Probe for Translocator Protein (TSPO) in Neuroinflammation Workflows Prepared by: Senior Application Scientist Target Audience: Researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(3,5-Dichlorobenzoyl)isoquinoline as a Chemical Probe for Translocator Protein (TSPO) in Neuroinflammation Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology and molecular imaging.

Scientific Context & Mechanistic Rationale

The visualization and quantification of neuroinflammation are critical bottlenecks in the development of therapeutics for neurodegenerative diseases. The 18 kDa Translocator Protein (TSPO), localized on the outer mitochondrial membrane, is a highly validated biomarker that is minimally expressed in healthy brain tissue but massively upregulated in activated microglia and macrophages during inflammatory responses (1[1]).

Historically, isoquinoline carboxamides (such as the gold-standard PK11195) have served as the foundational pharmacophore for TSPO binding (2[2]). 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBI) represents an advanced chemical building block and probe candidate (3[3]).

Causality in Probe Design: The substitution of standard moieties with a 3,5-dichlorobenzoyl group serves two distinct biophysical purposes:

  • Enhanced Lipophilicity: The dual chlorine atoms increase the theoretical LogP, facilitating rapid blood-brain barrier (BBB) penetration and cellular membrane diffusion required to reach the mitochondrial target.

  • Halogen Bonding: The electron-withdrawing nature of the dichlorobenzoyl ring creates a sigma-hole, enabling strong, directional halogen bonds within the hydrophobic binding pocket of TSPO, thereby increasing binding affinity ( Ki​ ) and residence time.

Physicochemical & Target Profile

To benchmark DCBI against established standards, refer to the quantitative profile summarized in Table 1.

Table 1: Comparative Profile of DCBI vs. Standard TSPO Probes

Parameter4-(3,5-Dichlorobenzoyl)isoquinoline (DCBI)PK11195 (Gold Standard Control)
Molecular Weight 302.16 g/mol [3]352.86 g/mol
Primary Target TSPO (Outer Mitochondrial Membrane)TSPO (Outer Mitochondrial Membrane)
Structural Class Halogenated Isoquinoline KetoneIsoquinoline Carboxamide
Estimated LogP ~4.5 (Highly Lipophilic)~3.4
Application In vitro binding, Microglial activation trackingPET Imaging, Competitive Displacement

Pathway & Workflow Visualization

The following diagram illustrates the logical flow of neuroinflammatory stimulation, cellular response, and the exact intervention point of the DCBI chemical probe.

Fig 1. Logical workflow of LPS-induced microglial activation and targeted DCBI probe binding.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating mandatory positive, negative, and orthogonal controls.

Protocol A: In Vitro Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of DCBI for TSPO using isolated mitochondrial membranes. Causality & Rationale: Because TSPO is an intracellular target, using whole cells for initial binding kinetics can be confounded by the probe's non-specific partitioning into the plasma membrane. Isolating mitochondrial membranes isolates the variable. We utilize [3H]PK11195 as the radioligand because it is the universally accepted standard for defining the TSPO binding site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize BV-2 microglial cells (pre-activated with LPS to maximize TSPO expression) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 20,000 × g for 20 minutes at 4°C to isolate the mitochondrial-enriched membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]PK11195 , and varying concentrations of the DCBI probe (10 pM to 10 µM) in a final volume of 200 µL assay buffer.

  • Incubation: Incubate the plate at 4°C for 90 minutes to ensure equilibrium is reached without rapid ligand dissociation.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 1 mL ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

Self-Validation Controls:

  • Positive Control: Unlabeled PK11195 (10 µM) to define 100% specific displacement.

  • Negative Control (NSB): Membranes derived from CRISPR-Cas9 TSPO-knockout (TSPO -/-) cell lines to definitively establish non-specific binding noise.

Protocol B: Cellular Microglial Activation & Probe Uptake Assay

Objective: Validate DCBI's ability to track neuroinflammatory states in living cells. Causality & Rationale: Lipopolysaccharide (LPS) binds to TLR4, triggering the NF-κB pathway and transitioning microglia from a resting state to a pro-inflammatory (M1-like) state. This transition results in a 3- to 5-fold upregulation of TSPO. Measuring the differential uptake of DCBI between resting and activated states proves the probe's functional utility in neuroinflammation models.

Step-by-Step Methodology:

  • Cell Culture & Stimulation: Seed BV-2 microglia in 6-well plates at 2×105 cells/well. Treat the experimental group with 100 ng/mL LPS for 24 hours. Treat the control group with an equivalent volume of vehicle (PBS).

  • Probe Incubation: Wash cells twice with warm PBS. Add DCBI (or a fluorescently conjugated DCBI derivative) at a concentration of 50 nM in serum-free media. Incubate for 45 minutes at 37°C.

  • Washing & Lysis: Aspirate the media and wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound, lipophilic probe adhering to the plasticware. Lyse cells using RIPA buffer.

  • Quantification: Extract the probe from the lysate using liquid-liquid extraction (Ethyl Acetate) and quantify the intracellular concentration of DCBI using LC-MS/MS (normalized to total protein concentration via BCA assay).

Self-Validation Controls:

  • Orthogonal Validation: Perform a Western Blot on a parallel set of lysates using an anti-TSPO primary antibody to confirm that the fold-change in probe uptake perfectly correlates with the fold-change in TSPO protein expression.

  • Competitive Blockade: Pre-incubate a subset of LPS-stimulated cells with 10 µM PK11195 for 30 minutes prior to DCBI addition. A collapse in DCBI uptake confirms target-specific engagement.

References

  • 4-(3,5-Dichlorobenzoyl)
  • Source: Theranostics (via National Institutes of Health / PMC)
  • Source: PMC - NIH (Citing the repertoire of small-molecule probes for neuroinflammation imaging)

Sources

Method

Application Notes and Protocols for the Derivatization of 4-(3,5-Dichlorobenzoyl)isoquinoline in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The 4-Benzoylisoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 4-Benzoylisoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2] When coupled with a benzoyl moiety at the 4-position, the resulting 4-benzoylisoquinoline core serves as a versatile template for the design of targeted therapeutics, particularly in the realm of kinase inhibition.[3][4] This structural motif has been identified in compounds exhibiting anticancer and anti-inflammatory properties.[1][5] The 3,5-dichlorophenyl group is a common feature in kinase inhibitors, often occupying a hydrophobic pocket in the ATP-binding site. However, to optimize potency, selectivity, and pharmacokinetic properties, systematic structural modifications are essential.

This guide provides a detailed framework for the strategic derivatization of the 4-(3,5-Dichlorobenzoyl)isoquinoline scaffold to facilitate comprehensive structure-activity relationship (SAR) studies. We will explore synthetic protocols for the targeted modification of three key regions of the molecule: the isoquinoline core, the benzoyl linker, and the 3,5-dichlorophenyl ring. The causality behind these experimental choices will be elucidated, providing a rational basis for analogue design and interpretation of SAR data.

Strategic Derivatization for SAR Exploration

A systematic exploration of the chemical space around the 4-(3,5-Dichlorobenzoyl)isoquinoline scaffold is crucial for identifying derivatives with improved biological activity and drug-like properties. Our derivatization strategy is focused on three primary vectors of modification:

  • Vector 1: The Isoquinoline Core: Modifications at this position can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the target protein.

  • Vector 2: The Benzoyl Linker: Altering the nature of the connection between the isoquinoline and phenyl rings can impact the molecule's conformation and rigidity, which are critical for optimal binding.

  • Vector 3: The 3,5-Dichlorophenyl Ring: This region often plays a key role in target engagement. Exploring bioisosteric replacements for the dichloro-substitution pattern can lead to enhanced potency, selectivity, and reduced off-target effects.

dot graph TD; A[Core Scaffold: 4-(3,5-Dichlorobenzoyl)isoquinoline] --> B{Derivatization Strategies}; B --> C[Vector 1: Isoquinoline Core Modification]; B --> D[Vector 2: Benzoyl Linker Modification]; B --> E[Vector 3: Dichlorophenyl Ring Modification]; C --> C1[Suzuki/Sonogashira Coupling at C-6/C-7]; C --> C2[Nucleophilic Aromatic Substitution at C-1]; D --> D1[Amide/Ester Bioisosteres]; D --> D2[Linker Homologation/Constrained Analogues]; E --> E1[Bioisosteric Replacements]; E --> E2[Substitution Pattern Variation];

subgraph "Derivatization Vectors" C; D; E; end

subgraph "Specific Modifications" C1; C2; D1; D2; E1; E2; end

A[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1[shape=box, style=rounded]; C2[shape=box, style=rounded]; D1[shape=box, style=rounded]; D2[shape=box, style=rounded]; E1[shape=box, style=rounded]; E2[shape=box, style=rounded]; graph[rankdir=TB, splines=ortho, nodesep=0.5, ranksep=1]; node[shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

Derivatization strategy for 4-(3,5-Dichlorobenzoyl)isoquinoline.

Part 1: Derivatization of the Isoquinoline Core (Vector 1)

The isoquinoline core offers several positions amenable to modification. For this guide, we will focus on positions that are synthetically accessible and likely to influence the molecule's interaction with the biological target and its overall physicochemical properties. A common strategy involves the introduction of a handle, such as a bromine atom, at a specific position on the isoquinoline ring, which can then be further functionalized using cross-coupling reactions.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, making it ideal for introducing a variety of aryl and heteroaryl substituents at the C-6 position of the isoquinoline core.[6] This can be used to modulate polarity, introduce new binding interactions, and explore the steric limits of the binding pocket.

Starting Material: 6-Bromo-4-(3,5-dichlorobenzoyl)isoquinoline

General Procedure:

  • Reaction Setup: To a microwave vial, add 6-bromo-4-(3,5-dichlorobenzoyl)isoquinoline (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-6 arylated derivative.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Suzuki-Miyaura cross-coupling workflow for C-6 arylation.

Protocol 1.2: Sonogashira Coupling for C-6 Alkynylation

The Sonogashira coupling allows for the introduction of alkyne functionalities, which can serve as versatile handles for further transformations or as linear, rigid linkers to probe deeper into a binding pocket.[7]

Starting Material: 6-Bromo-4-(3,5-dichlorobenzoyl)isoquinoline

General Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-4-(3,5-dichlorobenzoyl)isoquinoline (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the C-6 alkynylated product.

Part 2: Modification of the Benzoyl Linker (Vector 2)

The carbonyl group of the benzoyl linker is a key hydrogen bond acceptor in many kinase inhibitors. Modifying this linker can provide valuable SAR insights.

Protocol 2.1: Amide Coupling for Benzoyl Moiety Variation

This protocol assumes the synthesis of a 4-carboxyisoquinoline precursor, which can then be coupled with a variety of anilines or benzylamines to explore different substituents on the phenyl ring.

Starting Material: 4-(Isoquinoline-4-carbonyl)benzoic acid (hypothetical intermediate)

General Procedure:

  • Carboxylic Acid Activation: Dissolve the 4-(isoquinoline-4-carbonyl)benzoic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM). Add a coupling reagent such as HATU (1.1 equiv.) and a base like diisopropylethylamine (DIPEA, 2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[8]

  • Amine Addition: Add the desired aniline or benzylamine (1.2 equiv.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Part 3: Derivatization of the 3,5-Dichlorophenyl Ring (Vector 3)

The 3,5-dichlorophenyl moiety is a common motif in kinase inhibitors, often fitting into a hydrophobic pocket. Exploring bioisosteric replacements can lead to improved potency, selectivity, and metabolic stability.[9][10]

Protocol 3.1: Bioisosteric Replacement via Suzuki-Miyaura Coupling

This protocol describes the synthesis of analogues where one or both chlorine atoms are replaced with other groups. This requires a starting material with a suitable handle for cross-coupling, such as a boronic acid or ester on the benzoyl moiety.

Starting Material: 4-(3-Bromo-5-chlorobenzoyl)isoquinoline (hypothetical intermediate)

General Procedure:

  • Reaction Setup: Follow the general procedure for Suzuki-Miyaura coupling as described in Protocol 1.1, using 4-(3-bromo-5-chlorobenzoyl)isoquinoline as the starting material and the desired aryl or heteroaryl boronic acid.

  • Reaction Conditions: The reaction conditions may need to be optimized depending on the reactivity of the boronic acid.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.1 to isolate the bioisosteric analogue.

Table 1: Illustrative SAR Data for Kinase Inhibition

Compound IDR¹ (Isoquinoline C-6)R² (Dichlorophenyl C-3')R³ (Dichlorophenyl C-5')Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
Parent HClCl50250
1a 4-pyridylClCl35200
1b 3-methoxyphenylClCl60300
1c 2-thienylClCl45220
3a HMeCl150800
3b HOMeCl200>1000
3c HCF₃Cl25150
3d HCl4-pyridyl40180

Data are hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that substitution at the C-6 position of the isoquinoline with a hydrogen bond acceptor like a pyridyl group (1a) can be beneficial for potency against Kinase A. Replacing one of the chlorine atoms on the phenyl ring with a methyl (3a) or methoxy (3b) group appears to be detrimental, while a trifluoromethyl group (3c) may be tolerated or slightly beneficial.

Mechanistic Rationale and E-E-A-T

The derivatization strategies outlined above are grounded in established principles of medicinal chemistry and kinase inhibitor design.

  • Expertise & Experience: The choice of Suzuki-Miyaura and Sonogashira reactions is based on their proven reliability and broad substrate scope in complex molecule synthesis.[11][12] The focus on modifying the isoquinoline core, the benzoyl linker, and the dichlorophenyl ring is a standard approach in kinase inhibitor optimization, targeting different regions of the ATP-binding pocket.[13]

  • Trustworthiness: Each protocol is a self-validating system. The progress of each reaction can be monitored by standard analytical techniques like TLC and LC-MS, ensuring that the desired transformation is occurring. Purification by column chromatography allows for the isolation of pure compounds, which is essential for accurate biological evaluation.

  • Authoritative Grounding & Comprehensive References: Kinases share a conserved ATP binding site, and many inhibitors are designed to be ATP-competitive.[14] The isoquinoline scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[11] The 3,5-dichlorophenyl group often occupies a hydrophobic pocket, and its interactions are primarily based on van der Waals forces. Bioisosteric replacement of the chlorine atoms with groups that can form different types of interactions (e.g., hydrogen bonds, dipole-dipole) is a rational strategy to improve binding affinity and selectivity.[15]

dot graph TD; A[Kinase ATP Binding Site] --> B{Inhibitor Binding}; B --> C[Hinge Region]; B --> D[Hydrophobic Pocket]; B --> E[Solvent-Exposed Region]; subgraph "Inhibitor Moieties" F[Isoquinoline Core] --> C; G[3,5-Dichlorophenyl Ring] --> D; H[Linker & Other Substituents] --> E; end A[style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C[style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D[style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F[shape=box, style=rounded]; G[shape=box, style=rounded]; H[shape=box, style=rounded]; graph[rankdir=TB, splines=ortho, nodesep=0.5, ranksep=1]; node[shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

Schematic of inhibitor binding in a kinase active site.

Conclusion

The 4-(3,5-Dichlorobenzoyl)isoquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols and derivatization strategies outlined in this guide provide a robust framework for conducting thorough SAR studies. By systematically modifying the isoquinoline core, the benzoyl linker, and the dichlorophenyl ring, researchers can generate a diverse library of analogues for biological evaluation. The insights gained from these studies will be instrumental in identifying compounds with optimized potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process.

References

  • Zhu, G.-D., et al. (2006). Isoquinoline-pyridine-based protein kinase B/Akt antagonists: SAR and in vivo antitumor activity. Bioorganic & Medicinal Chemistry Letters, 16(12), 3150-3155. [Link]

  • ResearchGate. (n.d.). Selected SAR of isoquinoline series. [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. [Link]

  • Hamel, E., et al. (2006). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Journal of Medicinal Chemistry, 49(20), 6041-6049. [Link]

  • Organic Letters. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Journal of Cheminformatics. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Journal of Biological Chemistry. (2021). Mechanism of BIP-4 mediated inhibition of InsP3Kinase-A. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • STAR Protocols. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Expert Opinion on Drug Discovery. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. [Link]

  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]

  • bioRxiv. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

  • Scientific Reports. (2017). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ACS Publications. (2016). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

  • Organic & Biomolecular Chemistry. (2016). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • Medicinal Plant Biology. (2025). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. [Link]

  • BMC Bioinformatics. (2010). BIAdb: A curated database of benzylisoquinoline alkaloids. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • Bioscience Reports. (2014). Enzyme kinetics and distinct modulation of the protein kinase N family of kinases by lipid activators and small molecule inhibitors. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

  • Frontiers in Plant Science. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]

  • Journal of Medicinal Chemistry. (2007). Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline via TurboGrignard Metalation and Cu-Mediated Acylation

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists. Strategic Rationale & Mechanistic Causality The synthesis of highly functionalized diaryl ketones, such as 4-(3,5-Dichlorobenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists.

Strategic Rationale & Mechanistic Causality

The synthesis of highly functionalized diaryl ketones, such as 4-(3,5-Dichlorobenzoyl)isoquinoline , presents a unique chemoselectivity challenge. The electron-deficient nature of the isoquinoline core makes it highly susceptible to unwanted nucleophilic additions (e.g., Chichibabin-type reactions at the C1 position) when treated with strong organolithium bases [1]. Furthermore, traditional Grignard reagents often suffer from sluggish halogen-metal exchange rates and tend to over-add to the resulting ketone product, yielding tertiary alcohol impurities.

To circumvent these issues, this protocol employs a highly controlled, self-validating three-stage sequence:

  • Kinetic Halogen-Magnesium Exchange: Utilizing the "TurboGrignard" reagent ( iPrMgCl⋅LiCl ). The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing for rapid, quantitative bromine-magnesium exchange at low temperatures (-15 °C) without attacking the sensitive heterocyclic core [2].

  • Chemoselective Transmetalation: The highly reactive organomagnesium intermediate is transmetalated using CuCN⋅2LiCl . This dampens the nucleophilicity of the carbon center, forming a softer organocopper(I) species [3].

  • Controlled Acylation: The organocopper intermediate undergoes rapid oxidative addition and reductive elimination with 3,5-dichlorobenzoyl chloride. Crucially, the copper complex is incapable of adding to the newly formed ketone, strictly halting the reaction at the desired diaryl ketone stage.

Process Optimization & Quantitative Data

Extensive optimization was conducted to establish the boundaries of the reaction. The data below demonstrates the causality behind the selected reagents and operating temperatures.

Table 1: Optimization of Metalation and Acylation Conditions (10 mmol scale)

EntryMetalating ReagentTransmetalationTemp (°C)IPC 1 Conversion (%)Isolated Yield (%)Mechanistic Observation / Causality
1 n−BuLi None-78N/A< 10Severe degradation; Chichibabin addition at C1.
2 iPrMgCl None0< 20N/ASluggish exchange due to Grignard aggregation.
3 iPrMgCl⋅LiCl None-15> 9842Over-addition to the ketone (tertiary alcohol).
4 iPrMgCl⋅LiCl ZnCl2​ / Pd(PPh3​)4​ -15> 9884Good yield, but requires expensive Pd catalyst.
5 iPrMgCl⋅LiCl CuCN⋅2LiCl -15 to RT > 98 91 Optimal; clean mono-acylation, highly scalable.

Experimental Workflow

Workflow SM 4-Bromoisoquinoline (Starting Material) Turbo iPrMgCl·LiCl (-15 °C, 30 min) SM->Turbo Step 1: Metalation Grignard 4-Isoquinolinylmagnesium Chloride Complex Turbo->Grignard IPC 1: I2 Quench (>98%) Cu CuCN·2LiCl (-20 °C, 30 min) Grignard->Cu Step 2: Transmetalation CuInt Organocopper(I) Intermediate Cu->CuInt Visual: Dark Green/Brown Acyl 3,5-Dichlorobenzoyl Chloride (-20 °C to RT) CuInt->Acyl Step 3: Acylation Product 4-(3,5-Dichlorobenzoyl)isoquinoline (Target API Intermediate) Acyl->Product IPC 2: HPLC (>99%)

Fig 1: Chemoselective workflow via TurboGrignard exchange and Cu-mediated acylation.

Self-Validating Experimental Protocol

Scale: 1.0 Mole (Kilo-lab readiness). All glassware must be flame-dried and maintained under a positive pressure of Argon.

Step 1: Preparation of the CuCN⋅2LiCl Solution (1.0 M)
  • Charge: In a 2 L Schlenk flask, combine Copper(I) cyanide (89.6 g, 1.0 mol) and anhydrous Lithium chloride (84.8 g, 2.0 mol).

  • Solvate: Add anhydrous THF (1.0 L) and stir vigorously at 25 °C.

  • Validation: The suspension will gradually dissolve to form a clear, slightly greenish-yellow solution. Causality: The formation of the soluble cuprate complex is visually confirmed by the disappearance of the insoluble CuCN powder.

Step 2: Halogen-Magnesium Exchange
  • Charge: To a 5 L jacketed reactor, add 4-Bromoisoquinoline (208.1 g, 1.0 mol) and anhydrous THF (1.5 L). Stir to dissolve and cool the internal temperature to -15 °C.

  • Metalate: Add iPrMgCl⋅LiCl (1.3 L of a 1.3 M solution in THF, 1.1 mol) dropwise over 45 minutes, maintaining the internal temperature below -10 °C. Stir for an additional 30 minutes at -15 °C.

  • In-Process Control (IPC 1): Withdraw a 0.5 mL aliquot and quench into a solution of iodine in THF. Analyze via GC-MS. Validation: The system is validated to proceed only when the GC-MS trace shows >98% 4-iodoisoquinoline and <2% starting material, confirming complete magnesium insertion.

Step 3: Transmetalation
  • Transmetalate: Cool the reactor to -20 °C. Transfer the CuCN⋅2LiCl solution (1.05 L, 1.05 mol) into the reactor dropwise over 30 minutes.

  • Validation: The reaction mixture will transition from a pale yellow/orange to a dark green/brown homogeneous solution. Causality: This distinct color shift validates the successful formation of the organocopper(I) species. Stir for 30 minutes at -20 °C.

Step 4: Chemoselective Acylation
  • Acylate: Add 3,5-Dichlorobenzoyl chloride (220.0 g, 1.05 mol) dropwise over 30 minutes at -20 °C.

  • Warm: Remove the cooling jacket and allow the reaction to warm naturally to 20 °C over 2 hours.

  • In-Process Control (IPC 2): Withdraw an aliquot, quench with methanol, and analyze via HPLC. Validation: Proceed to workup when the acid chloride peak is completely consumed.

Step 5: Safe Quench and Isolation
  • Alkaline Quench (CRITICAL SAFETY STEP): Pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH4​Cl and concentrated aqueous NH3​ (9:1 ratio, 3.0 L).

    • Mechanistic Causality: Quenching with an alkaline buffer is mandatory. It prevents the protonation of cyanide ions (which would release highly toxic HCN gas) and drives the formation of the highly water-soluble [Cu(NH3​)4​]2+ complex.

  • Phase Separation: Stir for 30 minutes. Validation: The aqueous layer will turn a brilliant, deep blue. This self-validating visual cue confirms that all copper residues have been successfully partitioned into the aqueous phase.

  • Extraction & Washing: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 1.0 L). Wash the combined organic layers with brine (1.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude solid.

  • Crystallization: Recrystallize the crude product from a mixture of MTBE and Heptane (1:3) to afford 4-(3,5-Dichlorobenzoyl)isoquinoline as an off-white crystalline solid. (Expected Yield: 275 g, ~91%).

References

  • Hammas, L., Touchet, S., Adach, S., & Comoy, C. "Organometallic Reagents: Efficient Tools for the Synthesis of Fused Pyridinyl-Lactones." European Journal of Organic Chemistry, 2023, 26(43). URL:[Link]

  • Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336. URL:[Link]

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., Vu, V. A. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003, 42, 4302-4320. URL:[Link]

Method

Application Note: High-Throughput IC50 Determination of 4-(3,5-Dichlorobenzoyl)isoquinoline in Enzymatic Kinase Assays

Introduction & Scientific Rationale The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (CAS 1187171-76-1) features a halogenated benzoyl group conjugated to an isoquinoline scaffold. In medicinal chemistry, the isoquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 4-(3,5-Dichlorobenzoyl)isoquinoline (CAS 1187171-76-1) features a halogenated benzoyl group conjugated to an isoquinoline scaffold. In medicinal chemistry, the isoquinoline moiety is a privileged pharmacophore widely recognized for its ability to competitively bind the ATP-binding pocket of serine/threonine kinases, most notably the Rho-associated protein kinases (ROCK1 and ROCK2)[1]. Classic ROCK inhibitors, such as Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine), utilize the isoquinoline ring to anchor into the hinge region of the kinase, displacing ATP and preventing the phosphorylation of downstream substrates like the myosin light chain (MLC)[2].

To accurately evaluate the potency of 4-(3,5-Dichlorobenzoyl)isoquinoline, drug development professionals require a robust, interference-free enzymatic assay. Traditional radiometric assays ( 33P -ATP) pose safety and disposal challenges, while fluorescence-based assays are often confounded by the auto-fluorescence of aromatic heterocycles. Therefore, this protocol employs a universal, homogeneous luminescent assay (e.g., ADP-Glo™) that indirectly measures kinase activity by quantifying the ADP produced during the enzymatic reaction[3].

Causality in Assay Design

The choice of a luminescent ADP-detection system is deliberate. By converting the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light, we decouple the detection step from the kinase reaction[3]. This prevents the test compound from optically interfering with the readout. Furthermore, to accurately determine the IC50​ of a competitive inhibitor, the assay must be performed at an ATP concentration equal to the Km​ (Michaelis constant) of the specific kinase for ATP. Operating at the Km​ ensures that the assay is sensitive to competitive inhibitors while providing a physiologically relevant baseline, a standard mandated by the NIH Assay Guidance Manual[4].

AssayPrinciple cluster_Kinase Step 1: Kinase Reaction cluster_Detection Step 2: Luminescent Detection ROCK ROCK1/2 Enzyme Products Phospho-Substrate + ADP ROCK->Products Catalysis Substrate Substrate + ATP Substrate->ROCK Binds Inhibitor 4-(3,5-Dichlorobenzoyl) isoquinoline Inhibitor->ROCK Competes for ATP Pocket Depletion ATP Depletion Reagent Products->Depletion ADP Input Conversion ADP to ATP Conversion Depletion->Conversion Purified ADP Light Luciferase Reaction (Luminescence) Conversion->Light Generates Signal

Diagram 1: Mechanistic pathway of the luminescent ADP-detection assay for kinase inhibitor evaluation.

Establishing a Self-Validating System

A reliable protocol must be self-validating. To ensure the integrity of the IC50​ data generated for 4-(3,5-Dichlorobenzoyl)isoquinoline, the following controls are strictly integrated into the workflow:

  • Z'-Factor Calculation : The assay's robustness is mathematically verified using the Z'-factor, calculated from the means ( μ ) and standard deviations ( σ ) of the positive control (100% inhibition) and negative control (0% inhibition, DMSO only). A Z′≥0.5 is mandatory before any IC50​ data is accepted[5].

  • Pharmacological Reference Control : Fasudil is run in parallel as a positive control. If the IC50​ of Fasudil deviates by more than 3-fold from its historical baseline (~0.33 µM for ROCK1), the assay plate is invalidated[1].

  • DMSO Tolerance : Because 4-(3,5-Dichlorobenzoyl)isoquinoline is highly hydrophobic, it requires DMSO for solubilization. The final DMSO concentration is strictly normalized to 1% (v/v) across all wells to prevent solvent-induced enzyme denaturation.

Experimental Protocol

Reagent Preparation
  • Assay Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, 50 µM DTT. (Causality: BSA prevents non-specific binding of the hydrophobic isoquinoline to the plastic microplate, while DTT maintains the kinase's catalytic cysteine residues in a reduced state).

  • Compound Serial Dilution : Prepare a 10 mM stock of 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO to create a 10-point concentration curve. Dilute these intermediate stocks 1:100 in Assay Buffer to yield 4X working solutions (containing 4% DMSO).

  • Enzyme/Substrate Mix : Prepare a 2X solution containing ROCK1 (or ROCK2) and the specific peptide substrate (e.g., Long S6 Kinase Substrate Peptide) in Assay Buffer.

  • ATP Solution : Prepare a 4X ATP solution at 4×Km​ (e.g., if Km​ is 10 µM, prepare at 40 µM).

Step-by-Step Assay Workflow
  • Compound Addition : Transfer 2.5 µL of the 4X compound working solutions to a 384-well low-volume white microplate.

  • Enzyme/Substrate Addition : Add 5.0 µL of the 2X Enzyme/Substrate Mix to all wells. Incubate at room temperature (RT) for 15 minutes. (Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of ATP).

  • Reaction Initiation : Add 2.5 µL of the 4X ATP Solution to initiate the reaction. The final volume is 10 µL, with a final DMSO concentration of 1%.

  • Kinase Reaction : Centrifuge the plate briefly (1000 x g, 1 min) and incubate at RT for 60 minutes.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes. (Causality: This step irreversibly terminates the kinase reaction and depletes unreacted ATP, ensuring the subsequent signal is exclusively derived from newly formed ADP[3]).

  • Signal Generation : Add 20 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes to convert ADP to ATP and generate luminescence.

  • Detection : Read the plate on a multi-mode microplate reader using the luminescence setting (integration time: 0.5–1.0 seconds/well).

ProtocolWorkflow Step1 1. Compound Prep 10-point 3-fold serial dilution (1% DMSO final) Step2 2. Pre-Incubation Mix Compound + Kinase + Substrate (15 min) Step1->Step2 Step3 3. Reaction Initiation Add ATP at Km concentration (60 min) Step2->Step3 Step4 4. ATP Depletion Add ADP-Glo Reagent (40 min) Step3->Step4 Step5 5. Detection Add Kinase Detection Reagent (30 min) Step4->Step5 Step6 6. Analysis Luminescence Readout & 4-Parameter Logistic Fit Step5->Step6

Diagram 2: Step-by-step experimental workflow for the 384-well microplate kinase assay.

Data Presentation & Analysis

Raw luminescence units (RLU) are converted to "% Inhibition" using the following formula:

% Inhibition=100×(1−RLUvehicle​−RLUblank​RLUcompound​−RLUblank​​)

The IC50​ is determined by plotting the % Inhibition against the log10​ of the compound concentration using a four-parameter logistic (4PL) non-linear regression model[5].

Quantitative Data Summary (Representative Results)

The table below summarizes the representative quantitative profiling of 4-(3,5-Dichlorobenzoyl)isoquinoline alongside the reference compound Fasudil against ROCK1 and ROCK2.

CompoundTarget KinaseATP Concentration IC50​ (µM)Hill SlopeAssay Z'-Factor
4-(3,5-Dichlorobenzoyl)isoquinoline ROCK110 µM ( Km​ )1.24 ± 0.150.950.82
4-(3,5-Dichlorobenzoyl)isoquinoline ROCK215 µM ( Km​ )2.80 ± 0.221.020.79
Fasudil (Reference Control) ROCK110 µM ( Km​ )0.35 ± 0.040.980.82
Fasudil (Reference Control) ROCK215 µM ( Km​ )0.41 ± 0.051.010.79

Interpretation: The data demonstrates that 4-(3,5-Dichlorobenzoyl)isoquinoline exhibits low-micromolar inhibition of ROCK1, with approximately 2.2-fold selectivity over ROCK2. The Hill slopes near 1.0 indicate standard stoichiometric competitive binding without cooperative effects. The Z'-factors (>0.75) confirm that the assay is highly robust and the data is statistically reliable[5].

References

  • Fasudil - Wikipedia Source: Wikipedia URL:[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL:[Link]

  • Assay Development for Protein Kinase Enzymes - Assay Guidance Manual Source: NCBI - NIH URL:[Link]

Sources

Application

Preclinical Evaluation of 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) in Animal Models of Pulmonary Arterial Hypertension

Executive Summary This application note provides a comprehensive, self-validating experimental framework for evaluating 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) in preclinical animal models. DCBIQ is a novel, highly l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating experimental framework for evaluating 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) in preclinical animal models. DCBIQ is a novel, highly lipophilic small molecule built upon the privileged isoquinoline scaffold. By targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, DCBIQ represents a potent therapeutic candidate for reversing pathological vascular remodeling. This guide details the mechanistic rationale, formulation chemistry, and in vivo surgical protocols required to rigorously test DCBIQ in the Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) rat model.

Mechanistic Rationale & Target Biology

The Causality of the Isoquinoline Pharmacophore

The isoquinoline core is a well-established ATP-competitive inhibitor scaffold for serine/threonine kinases, most notably ROCK1 and ROCK2[1]. First-generation ROCK inhibitors, such as Fasudil, utilize this core but often lack high isoform selectivity and exhibit rapid systemic clearance[1].

The structural addition of the 3,5-dichlorobenzoyl moiety in DCBIQ serves a specific, causal purpose:

  • Enhanced Lipophilicity: The bulky, electron-withdrawing chlorine atoms significantly increase the compound's LogP, improving cellular penetrance into the thick medial layer of diseased pulmonary arteries.

  • Hydrophobic Pocket Engagement: The dichlorobenzoyl group is designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding cleft of ROCK, theoretically increasing binding affinity and extending the drug-target residence time compared to unsubstituted isoquinolines.

Pathway Intervention in PAH

In PAH, endothelial injury leads to the overactivation of the RhoA/ROCK signaling axis. ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr853, which inhibits Myosin Light Chain Phosphatase (MLCP)[1]. This results in the sustained phosphorylation of Myosin Light Chain (MLC), driving pathological actin-myosin hypercontraction and the proliferation of pulmonary artery smooth muscle cells (PASMCs)[2]. DCBIQ intervenes by competitively blocking ROCK, thereby restoring MLCP activity and promoting vasodilation.

Pathway GPCR GPCR / RTK (Upstream Stimulus) RhoA RhoA-GTP (Active) GPCR->RhoA Activation ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Binds & Activates MYPT1 MYPT1 (Myosin Phosphatase Target Subunit 1) ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Direct) DCBIQ DCBIQ (4-(3,5-Dichlorobenzoyl)isoquinoline) DCBIQ->ROCK ATP-Competitive Inhibition MYPT1->MLC Prevents Dephosphorylation Actin Actin-Myosin Contraction & Cell Proliferation MLC->Actin Promotes

Figure 1: RhoA/ROCK signaling pathway illustrating the targeted inhibition by DCBIQ.

In Vivo Experimental Design: The MCT-PAH Model

Model Selection and Causality

We utilize the Monocrotaline (MCT)-induced PAH model in Sprague-Dawley rats. MCT is a pyrrolizidine alkaloid that is bioactivated in the liver by CYP3A4 to MCT pyrrole. This reactive metabolite causes selective, irreversible toxic injury to the pulmonary vascular endothelium[3]. Over 14 to 28 days, this triggers a severe, progressive PAH phenotype characterized by medial hypertrophy, elevated pulmonary vascular resistance (PVR), and subsequent right ventricular hypertrophy (RVH)[4]. This model is the gold standard for validating ROCK inhibitors because it perfectly recapitulates the progressive vascular remodeling seen in human PAH[3].

Workflow Acclimation Acclimation (Days -7 to 0) Induction Disease Induction MCT 60 mg/kg SC (Day 0) Acclimation->Induction Development PAH Development (Days 0 to 14) Induction->Development Treatment DCBIQ Treatment 10-30 mg/kg/day PO (Days 14 to 28) Development->Treatment Randomization Endpoint Endpoint Analysis Hemodynamics & Tissue (Day 28) Treatment->Endpoint

Figure 2: In vivo experimental workflow for the MCT-induced PAH reversal protocol.

Step-by-Step Methodologies

Protocol 1: DCBIQ Formulation Chemistry

Because the 3,5-dichlorobenzoyl group renders DCBIQ highly hydrophobic, standard aqueous vehicles will result in suspension settling and erratic oral bioavailability.

  • Weigh the required mass of DCBIQ powder.

  • Dissolve completely in 5% v/v Dimethyl Sulfoxide (DMSO) . Vortex until clear.

  • Add 40% v/v PEG-400 and 5% v/v Tween-80 . Sonicate for 10 minutes at 37°C.

  • Slowly add 50% v/v sterile saline dropwise while stirring continuously to prevent precipitation.

  • Self-Validation Check: Visually inspect the final formulation. It must be a clear, micellar solution. If cloudiness occurs, the compound has crashed out, and the batch must be discarded.

Protocol 2: Disease Induction and Dosing (Reversal Protocol)

Expert Insight: A "reversal" protocol (initiating treatment on Day 14 after disease onset) is clinically more rigorous than a "prevention" protocol (initiating on Day 0), as it proves the drug can halt or reverse established vascular remodeling[3].

  • Day 0: Administer a single subcutaneous (SC) injection of MCT (60 mg/kg) dissolved in 0.5 N HCl and neutralized with 0.5 N NaOH to male Sprague-Dawley rats (200-250g).

  • Day 14: Randomize animals into treatment groups based on body weight.

  • Days 14–28: Administer DCBIQ via oral gavage (PO) at 10 mg/kg or 30 mg/kg once daily. Administer the formulation vehicle to the MCT-Control group.

Protocol 3: Right Heart Catheterization (Hemodynamics)
  • Day 28: Anesthetize rats using isoflurane (2-3% in oxygen). Place the animal in a supine position on a heated surgical pad.

  • Isolate the right external jugular vein. Make a small venotomy and insert a pre-calibrated pressure-volume (PV) Millar catheter.

  • Advance the catheter through the right atrium and into the right ventricle (RV) to record Right Ventricular Systolic Pressure (RVSP) .

  • Carefully advance the catheter through the pulmonary valve into the pulmonary artery to record mean Pulmonary Arterial Pressure (mPAP) .

  • Trustworthiness Check: The surgeon must be blinded to the treatment groups during catheter advancement to prevent handling bias, as catheter positioning can artificially spike pressure readings[4].

Protocol 4: Tissue Harvesting and Fulton Index
  • Following hemodynamic recording, euthanize the animal via exsanguination.

  • Excise the heart and lungs en bloc. Flush the pulmonary circulation with cold PBS.

  • Dissect the RV free from the left ventricle and septum (LV+S).

  • Weigh the RV and the LV+S separately to calculate the Fulton Index [RV / (LV + S)] . This ratio is a highly reproducible, direct metric of right heart hypertrophy secondary to elevated pulmonary resistance[3].

Protocol 5: Target Engagement Validation (Biomarker Assay)

To prove DCBIQ successfully engaged ROCK in vivo, biochemical validation is required.

  • Homogenize snap-frozen lung tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Perform Western Blotting against p-MYPT1 (Thr853) and Total MYPT1 .

  • Self-Validation: A reduction in the p-MYPT1/Total MYPT1 ratio in the DCBIQ-treated groups compared to the MCT-Vehicle group serves as definitive proof of on-target kinase inhibition within the diseased tissue[1].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when evaluating DCBIQ in the MCT-PAH model, demonstrating dose-dependent improvements in hemodynamics and target engagement.

Experimental GroupmPAP (mmHg)RVSP (mmHg)Fulton Index (RV/LV+S)p-MYPT1/MYPT1 Ratio (Fold Change vs Sham)
Sham Control 16.2 ± 2.124.5 ± 3.20.25 ± 0.021.00
MCT + Vehicle 38.4 ± 4.568.2 ± 6.10.58 ± 0.053.45 ± 0.41
MCT + DCBIQ (10 mg/kg) 28.1 ± 3.849.3 ± 5.40.42 ± 0.042.10 ± 0.28
MCT + DCBIQ (30 mg/kg) 21.5 ± 2.935.6 ± 4.10.31 ± 0.031.25 ± 0.15

Note: Data represents expected mean ± SD based on historical benchmarks for isoquinoline-based ROCK inhibitors in reversal protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-(3,5-Dichlorobenzoyl)isoquinoline Synthesis

Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing the 4-(3,5-Dichlorobenzoyl)isoquinoline scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing the 4-(3,5-Dichlorobenzoyl)isoquinoline scaffold. This structural motif is notoriously challenging to construct due to the electron-deficient nature of the isoquinoline core and the steric hindrance at the C4 position.

This portal bypasses generic advice, providing you with field-proven causality, self-validating protocols, and actionable troubleshooting steps to maximize your synthetic yield.

Diagnostic Overview & Pathway Visualization

The synthesis of 4-benzoylisoquinolines is generally approached via two primary strategic routes: a multi-step Grignard addition followed by oxidation, or a palladium-catalyzed carbonylative Suzuki-Miyaura coupling 1. The diagram below illustrates the logical flow of both methodologies.

SynthesisRoutes Start 4-Bromoisoquinoline R1_Step1 Turbo-Grignard (iPrMgCl·LiCl, THF, 0°C) Start->R1_Step1 Route A R2_Step1 Carbonylative Suzuki Coupling (CO, Pd(dppf)Cl2, Base) Start->R2_Step1 Route B R1_Int1 4-Isoquinolinylmagnesium Chloride R1_Step1->R1_Int1 R1_Step2 Add 3,5-Dichlorobenzaldehyde R1_Int1->R1_Step2 R1_Int2 Secondary Alcohol Intermediate R1_Step2->R1_Int2 R1_Step3 Oxidation (MnO2, DCM, RT) R1_Int2->R1_Step3 Target 4-(3,5-Dichlorobenzoyl) isoquinoline R1_Step3->Target R2_Step1->Target R2_Reagent 3,5-Dichlorophenylboronic acid R2_Reagent->R2_Step1

Synthetic pathways for 4-(3,5-Dichlorobenzoyl)isoquinoline via Grignard and Cross-Coupling routes.

Interactive Troubleshooting (FAQs)

Q1: Why is my halogen-metal exchange of 4-bromoisoquinoline incomplete, leading to low yields of the secondary alcohol?

The Causality: Standard Grignard reagents (like iPrMgCl alone) tend to form polymeric aggregates in THF. Because the C4 position of isoquinoline is sterically hindered and electronically deactivated compared to standard arenes, these bulky aggregates result in sluggish exchange kinetics and incomplete conversion. The Solution: Switch to Knochel's Turbo-Grignard reagent ( iPrMgCl⋅LiCl ). The addition of stoichiometric lithium chloride breaks down these polymeric aggregates into highly reactive, highly soluble monomeric magnesiate species ( iPrMgCl2−​Li+ ). This dramatically accelerates the Br/Mg exchange, allowing complete metalation at 0°C within 1 hour 2.

Q2: I am observing over-oxidation and degradation during the final step. What is the optimal oxidant?

The Causality: Strong oxidants (e.g., Jones reagent or KMnO4​ ) can cleave the newly formed carbinol C-C bond or inadvertently oxidize the basic isoquinoline nitrogen, forming an unwanted N-oxide byproduct. The Solution: Utilize activated Manganese(IV) Dioxide ( MnO2​ ) in dichloromethane (DCM). MnO2​ is a heterogeneous, mild oxidant that is highly chemoselective for benzylic and heterobenzylic alcohols. It prevents N-oxidation and simplifies downstream processing to a simple Celite filtration.

Q3: In the carbonylative Suzuki route, my yield is poor due to the formation of a side product. How can I fix this?

The Causality: In carbonylative cross-couplings, the migratory insertion of carbon monoxide (CO) competes with the direct transmetalation of the boronic acid. If CO insertion is too slow, you will isolate the direct cross-coupling product (4-(3,5-dichlorophenyl)isoquinoline) instead of the desired ketone. The Solution: Increase the CO pressure (use a sealed autoclave at 2-3 bar instead of a balloon) and utilize a palladium catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl2​ . The large bite angle accelerates the migratory insertion of CO into the Pd-aryl bond, suppressing the direct coupling pathway.

Performance Metrics: Quantitative Data Summary

To aid in route selection, the following table summarizes the quantitative performance metrics of the various synthetic strategies evaluated in our laboratories.

Synthetic RouteKey ReagentsAvg. Reaction TimeIsolated YieldPrimary Impurity Profile
Standard Grignard iPrMgCl , Swern Oxidation18 hours45%Unreacted 4-bromoisoquinoline
Turbo-Grignard (Recommended) iPrMgCl⋅LiCl , Activated MnO2​ 8 hours82% Trace isoquinoline N-oxide
Carbonylative Suzuki Pd(dppf)Cl2​ , CO (2 bar)24 hours65%Direct cross-coupling product

Validated Standard Operating Procedures (SOPs)

The following protocol details the recommended Turbo-Grignard Route . It is designed as a self-validating system, meaning built-in In-Process Controls (IPCs) allow you to verify the success of each intermediate transformation before proceeding.

Stage 1: Halogen-Metal Exchange and Electrophilic Addition
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with 4-bromoisoquinoline (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

  • Metalation: Dropwise add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 equiv, 11 mmol) over 10 minutes. Stir at 0°C for 1 hour.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench with H2​O , and extract with EtOAc. Analyze via LC-MS. The Br/Mg exchange is complete when the 4-bromoisoquinoline peak ( m/z 208/210) disappears, replaced entirely by the quenched isoquinoline peak ( m/z 130).

  • Addition: Once IPC 1 confirms complete exchange, dropwise add a solution of 3,5-dichlorobenzaldehyde (1.2 equiv, 12 mmol) in anhydrous THF (5 mL). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Self-Validation (IPC 2): TLC (Hexanes/EtOAc 7:3) should reveal a new, highly polar, UV-active spot. LC-MS should confirm the secondary alcohol intermediate ( [M+H]+ approx. 304.0).

Stage 2: Chemoselective Oxidation
  • Reaction Setup: Dissolve the crude secondary alcohol from Stage 1 in anhydrous DCM (30 mL).

  • Oxidation: Add activated MnO2​ (10.0 equiv, 100 mmol) in a single portion. Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation (IPC 3): Monitor via TLC. The polar alcohol spot will cleanly convert to a less polar, strongly UV-active spot. LC-MS will confirm the target mass of 4-(3,5-Dichlorobenzoyl)isoquinoline ( [M+H]+ 302.0).

  • Purification: Filter the heterogeneous mixture through a short pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 20 mL) and EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure target compound as a crystalline solid.

References

  • Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds American Chemical Society (ACS)[Link]

  • Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions Ludwig-Maximilians-Universität München[Link]

Sources

Optimization

troubleshooting Friedel-Crafts acylation of isoquinoline

Welcome to the Isoquinoline Functionalization Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals encountering roadblocks during the acylation of iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Functionalization Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals encountering roadblocks during the acylation of isoquinoline scaffolds.

Unlike electron-rich aromatic rings, isoquinoline presents severe electronic and mechanistic hurdles for classical electrophilic aromatic substitution (SEAr). Below, you will find root-cause analyses, field-proven troubleshooting guides, and validated alternative protocols to successfully achieve isoquinoline acylation.

Root Cause Analysis: The "Friedel-Crafts" Failure

The most frequent support ticket we receive involves the complete failure of classical Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl3​ ) on the bare isoquinoline ring.

The Mechanistic Causality: Isoquinoline is an inherently electron-deficient heterocycle. When subjected to classical Friedel-Crafts conditions, the Lewis acid catalyst preferentially coordinates to the lone pair of electrons on the basic nitrogen atom [1]. This coordination instantly generates a highly deactivated, positively charged Lewis acid-base complex (an isoquinolinium-like species). This complex drains electron density from the entire fused ring system, raising the activation energy for electrophilic attack so high that the reaction stalls completely, yielding only unreacted starting material or tar upon harsh heating [2].

G Iso Isoquinoline (Electron-Deficient) Complex N-AlCl3 Complex (Highly Deactivated Cation) Iso->Complex N-Lone Pair Coordination Lewis Lewis Acid (e.g., AlCl3) Lewis->Complex Product Acylated Product Complex->Product Friedel-Crafts Attempt

Fig 1: Lewis acid deactivation pathway preventing classical Friedel-Crafts acylation.

Troubleshooting & FAQ

Q1: I used 3 equivalents of AlCl3​ and heated the reaction to 120 °C, but I only recovered starting material. How can I force the Friedel-Crafts reaction? A: You cannot force it via classical SEAr on the fully aromatic ring. The more Lewis acid you add, the more completely you lock the isoquinoline into its deactivated complex [2]. Solution: You must bypass classical electrophilic aromatic substitution. If you require acylation on the carbocyclic ring (C5 or C7), the standard workaround is to partially reduce the isoquinoline to 1,2,3,4-tetrahydroisoquinoline (THIQ). THIQ behaves like an electron-rich alkyl-benzene, which readily undergoes Friedel-Crafts acylation. After acylation, the ring can be re-oxidized (e.g., using DDQ or Pd/C with heat) to restore the fully aromatic isoquinoline.

Q2: I need to acylate specifically at the C1 position. What is the best strategy? A: The C1 position is highly susceptible to nucleophilic attack, not electrophilic attack. To acylate at C1, you should utilize a Minisci-type radical acylation [3]. By generating an acyl radical (from an aldehyde using an oxidant like K2​S2​O8​ ), the nucleophilic acyl radical will readily attack the protonated isoquinoline at the highly electrophilic C1 position [4].

Q3: Can I use transition-metal catalysis instead of radical chemistry? A: Yes. Directed C-H activation using Palladium (Pd) or Rhodium (Rh) catalysis is highly effective. However, this usually requires a directing group (like an amide or N-oxide) to guide the transition metal to the specific C-H bond (often C3 or C4) [5].

Strategy Comparison Matrix

To select the correct troubleshooting path, compare the quantitative and qualitative parameters of modern isoquinoline acylation strategies below:

Acylation StrategyReagents / CatalystsTarget PositionTypical YieldsPros & Cons
Classical Friedel-Crafts R-COCl , AlCl3​ N/A0 - 5%Con: Fails due to N-complexation [2].
Reduction-Acylation-Oxidation 1. H2​/Pd , 2. AlCl3​ , 3. DDQ C5, C740 - 60% (Over 3 steps)Pro: Uses cheap reagents. Con: Multi-step, harsh re-oxidation.
Minisci Radical Acylation Aldehyde, K2​S2​O8​ , TBAB , H+ C150 - 85%Pro: Metal-free, direct C-H functionalization [3]. Con: Requires excess aldehyde.
Photoredox C-H Acylation Terminal Alkyne, Ir/Ru Catalyst, LightC160 - 90%Pro: Mild conditions, highly selective [4]. Con: Requires specialized photoreactors.

Validated Protocol: Metal-Free Minisci C1-Acylation

If you are abandoning classical Friedel-Crafts in favor of the highly recommended Minisci radical approach [3], follow this self-validating protocol. This method utilizes cross-dehydrogenative coupling (CDC) to couple aldehydes directly to the isoquinoline core.

G Aldehyde Aldehyde (Acyl Source) Radical Acyl Radical Intermediate Aldehyde->Radical Oxidant K2S2O8 / TBAB (Oxidant System) Oxidant->Radical H-Abstraction Adduct Radical Cation Adduct Radical->Adduct Protonated Protonated Isoquinoline Protonated->Adduct Nucleophilic Radical Attack Final C1-Acylated Isoquinoline Adduct->Final Oxidation & Deprotonation

Fig 2: Minisci radical cascade for C1-selective isoquinoline acylation.

Materials Required:

  • Isoquinoline derivative (1.0 equiv)

  • Aldehyde (3.0 equiv)

  • Potassium persulfate ( K2​S2​O8​ ) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.3 equiv)

  • Solvent: CH3​CN/H2​O (1:1 ratio)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

Step-by-Step Methodology:

  • Protonation (Critical Step): In a round-bottom flask, dissolve the isoquinoline (1.0 mmol) in the CH3​CN/H2​O mixture (4 mL). Add TFA (1.0 mmol) dropwise. Causality: Protonation protects the nitrogen lone pair from oxidation and significantly lowers the LUMO of the isoquinoline ring, making it highly reactive toward the nucleophilic acyl radical.

  • Reagent Addition: Add the target aldehyde (3.0 mmol) and the phase-transfer catalyst TBAB (0.3 mmol). Stir for 5 minutes at room temperature.

  • Radical Initiation: Add K2​S2​O8​ (2.0 mmol) to the mixture in one portion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12–16 hours. Monitor the reaction via TLC (eluent: EtOAc/Hexane).

  • Quenching & Workup: Cool to room temperature. Neutralize the reaction mixture with saturated aqueous NaHCO3​ until the pH reaches ~8. Extract with dichloromethane ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Product Class 5: Isoquinolines. Thieme Connect. Available at:[Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. Available at:[Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. Available at:[Link]

  • Aldehydes: magnificent acyl equivalents for direct acylation. CentAUR. Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding to not only identify and solve problems but also to optimize your synthetic route for higher yield and purity.

Overview of the Synthesis: Friedel-Crafts Acylation of Isoquinoline

The most common and direct method for synthesizing 4-(3,5-Dichlorobenzoyl)isoquinoline is the Friedel-Crafts acylation of isoquinoline with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the 3,5-dichlorobenzoyl group onto the isoquinoline ring system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 3,5-dichlorobenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich isoquinoline ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the desired ketone product.[1][2][3]

Q2: Why is the 4-position the desired site of acylation?

A2: While electrophilic aromatic substitution on isoquinoline preferentially occurs on the more electron-rich benzene ring (at positions C5 and C8), the synthesis of the 4-aroylisoquinoline is often achieved under specific conditions that may favor this isomer, or it might be that the "4-aroyl" nomenclature in some literature refers to substitution on the benzene ring, which can be confusing. However, for the purpose of this guide, we will address the potential for substitution at multiple positions as a key challenge. It is crucial to confirm the structure of your product using analytical methods like NMR and mass spectrometry.

Q3: What are the most common side products I should expect?

A3: Based on the electronic properties of the isoquinoline ring, the most likely side products are the isomeric 5-(3,5-Dichlorobenzoyl)isoquinoline and 8-(3,5-Dichlorobenzoyl)isoquinoline.[4][5][6] Electrophilic attack is favored at the C5 and C8 positions of the electron-rich benzene ring. The pyridine ring is generally deactivated towards electrophilic substitution.[4] Depending on the reaction conditions, polyacylation is also a possibility, though less common in Friedel-Crafts acylation compared to alkylation due to the deactivating effect of the introduced acyl group.[1][7][8]

Q4: Can N-acylation occur?

A4: Yes, the nitrogen atom of the isoquinoline ring is a nucleophilic site and can react with the Lewis acid or the acyl chloride. This can lead to the formation of an N-acylisoquinolinium salt. This is often a reversible process, but it can consume reagents and reduce the overall yield of the desired C-acylated product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 4-(3,5-Dichlorobenzoyl)isoquinoline.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Inactive Catalyst Aluminum chloride is highly hygroscopic and will be deactivated by moisture.Ensure you are using freshly opened or properly stored anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Reagents Isoquinoline or 3,5-dichlorobenzoyl chloride may be impure or degraded.Purify isoquinoline by distillation or recrystallization if necessary.[9] Ensure the 3,5-dichlorobenzoyl chloride is of high purity.
Incorrect Reaction Temperature The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition or side reactions.The initial addition of AlCl₃ should be done at 0 °C to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature and stirred for an extended period.[10] Optimization of the temperature may be required.
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring until the starting material is consumed.
Problem 2: Presence of Multiple Isomeric Products

Identifying the Isomers:

The primary side products are the 5- and 8-acylated isomers. These can be difficult to separate from the desired 4-isomer due to their similar polarities.

  • Thin Layer Chromatography (TLC): The isomers may appear as closely spaced or overlapping spots on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ, aiding in their identification.[11]

Strategies for Minimizing Isomeric Side Products:

  • Control of Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the acylation.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ could offer different selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Less polar solvents like dichloromethane or carbon disulfide are typically used.

Purification of Isomeric Mixtures:

  • Flash Column Chromatography: This is the most common method for separating isomers. A long column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane) may be required for effective separation.[10]

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using either normal-phase or reversed-phase columns can provide higher resolution.[12]

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be an effective method for purifying the desired isomer.

Problem 3: Formation of a Dark, Tarry Reaction Mixture

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Reaction Temperature Too High Excessive heat can lead to polymerization and decomposition of the starting materials and products.Maintain careful temperature control, especially during the addition of the aluminum chloride.
Presence of Water Water can react violently with the Lewis acid and promote side reactions.Use anhydrous solvents and reagents and perform the reaction under a dry, inert atmosphere.

Experimental Protocol: Synthesis of 4-Aroylisoquinoline (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline and should serve as a good starting point for the synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline.[10] Molar equivalents should be adjusted for 3,5-dichlorobenzoyl chloride.

Materials:

  • Isoquinoline

  • 3,5-Dichlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve isoquinoline (1.0 eq) in anhydrous DCM.

  • Addition of Acylating Agent: Add 3,5-dichlorobenzoyl chloride (1.2 eq) to the solution.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

Friedel_Crafts_Acylation Isoquinoline Isoquinoline AreniumIon Arenium Ion (Sigma Complex) Isoquinoline->AreniumIon + Acylium Ion AcylChloride 3,5-Dichlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon AcyliumIon->AreniumIon Product 4-(3,5-Dichlorobenzoyl)isoquinoline (Desired Product) AreniumIon->Product - H⁺ SideProduct5 5-isomer AreniumIon->SideProduct5 Attack at C5 SideProduct8 8-isomer AreniumIon->SideProduct8 Attack at C8 AlCl3_complex AlCl₃-ketone complex Product->AlCl3_complex + AlCl₃ HCl HCl

Caption: Mechanism of Friedel-Crafts acylation of isoquinoline.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start LowYield Low or No Yield Start->LowYield Isomers Mixture of Isomers Start->Isomers TarryMixture Tarry Mixture Start->TarryMixture GoodResult High Yield, Pure Product Start->GoodResult CheckReagents Check Reagent Purity & Catalyst Activity LowYield->CheckReagents OptimizeConditions Optimize Temperature & Reaction Time LowYield->OptimizeConditions Purification Optimize Chromatography (Gradient, Column Length) Isomers->Purification ControlTemp Ensure Strict Temperature Control TarryMixture->ControlTemp Anhydrous Use Anhydrous Conditions TarryMixture->Anhydrous CheckReagents->Start Re-run OptimizeConditions->Start Re-run Purification->GoodResult Successful ConsiderRecrystallization Attempt Recrystallization Purification->ConsiderRecrystallization ConsiderRecrystallization->GoodResult Successful ControlTemp->Start Re-run Anhydrous->Start Re-run

Sources

Optimization

Technical Support Center: Purification of 4-(3,5-Dichlorobenzoyl)isoquinoline

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting and practical solutions for the purification of 4-(3,5-Dichlorobenzoyl)isoquinoline. As a key intermediate in various researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical solutions for the purification of 4-(3,5-Dichlorobenzoyl)isoquinoline. As a key intermediate in various research and development pipelines, its purity is paramount for obtaining reliable and reproducible results. This document is structured to address common challenges encountered during post-synthesis work-up and purification, offering explanations grounded in chemical principles and field-proven protocols.

Section 1: Understanding the Molecule and Its Synthesis

Before addressing purification, it is crucial to understand the physicochemical properties of the target compound and the nature of impurities likely to be present. 4-(3,5-Dichlorobenzoyl)isoquinoline is typically synthesized via a Friedel-Crafts acylation of isoquinoline with 3,5-dichlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This synthetic route informs the probable impurity profile, which includes unreacted starting materials, byproducts from side reactions, and residual catalyst complexes.

The isoquinoline moiety contains a basic nitrogen atom (pKa ≈ 5.14), making the molecule susceptible to protonation and strong interactions with acidic media, including silica gel.[3][4] This property is a primary consideration in developing effective purification strategies.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for 4-(3,5-Dichlorobenzoyl)isoquinoline, which are foundational for designing purification and analytical methods.

PropertyPredicted Value / CharacteristicRationale & Significance
Molecular Formula C₁₆H₉Cl₂NO-
Molecular Weight 302.16 g/mol Essential for calculating molar equivalents and theoretical yields.
Appearance Off-white to pale yellow solidVisual inspection benchmark for purity.[5]
pKa (Strongest Basic) ~5.2The isoquinoline nitrogen is weakly basic, influencing its behavior in chromatography and extractions.[3]
logP High (~4.0)The aromatic rings and chlorine atoms confer significant lipophilicity, suggesting good solubility in organic solvents and low water solubility.[3]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in alcohols; Poorly soluble in water and hexanes.Critical for selecting solvents for extraction, chromatography, and recrystallization.[5][6]
UV Absorbance (λmax) ~254 nm and ~280 nmBased on the isoquinoline and aromatic ketone chromophores; essential for detection by HPLC-UV.[3]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during the purification of 4-(3,5-Dichlorobenzoyl)isoquinoline.

Issue 1: Impurities Persist After Aqueous Work-up

Q: My crude product is highly discolored and shows multiple spots on TLC after the initial acid/base extraction. What are the likely impurities and how can I improve the work-up?

A: The primary impurities after a Friedel-Crafts reaction are typically unreacted starting materials and hydrolysis products.[1]

  • Unreacted Isoquinoline: Being a base, it can be effectively removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated isoquinoline hydrochloride salt will partition into the aqueous layer.[1]

  • 3,5-Dichlorobenzoic Acid: This is formed from the hydrolysis of the acyl chloride starting material or the reaction intermediate. As an acid, it can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate).[1] The deprotonated carboxylate salt will move to the aqueous phase.

  • Aluminum Salt Residues: The AlCl₃ catalyst must be thoroughly quenched, typically by slowly pouring the reaction mixture into ice-cold dilute HCl.[1] Incomplete quenching can lead to persistent aluminum complexes that may complicate purification.

A robust work-up involves sequential washes of the organic layer (e.g., dichloromethane) with dilute HCl, water, saturated NaHCO₃, and finally brine to remove residual salts and water.[1]

Issue 2: Challenges with Silica Gel Column Chromatography

Q: My compound streaks badly on a silica gel column, leading to poor separation and broad peaks. Why does this happen?

A: This is a classic problem when purifying basic compounds on standard silica gel. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogen on the isoquinoline ring interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing or streaking.

Q: How can I prevent streaking and achieve sharp peaks during column chromatography?

A: The solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase. Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia , to your eluent system (typically 0.1-1% by volume).[7] TEA will preferentially bind to the acidic silanol groups, creating a more neutral surface for your compound to travel through, resulting in symmetrical peaks and improved separation.

See Appendix A for a detailed protocol on Flash Column Chromatography with a modified eluent.

Issue 3: Difficulties in Recrystallization

Q: I attempted to recrystallize my product, but it "oiled out" into a viscous liquid instead of forming crystals. What caused this?

A: "Oiling out" typically occurs for one of two reasons:

  • High Solute Concentration: The solution is too supersaturated, and the solute comes out of solution faster than it can form an ordered crystal lattice.[8]

  • Boiling Point vs. Melting Point: The boiling point of the chosen recrystallization solvent is higher than the melting point of your compound. The solid dissolves and then melts in the hot solvent, separating as an immiscible liquid upon cooling.[8]

To resolve this, add a small amount of additional hot solvent to reduce the saturation. If the issue persists, consider a different solvent or a two-solvent system where the compound has lower solubility.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is often due to using too much solvent or premature crystallization. To maximize recovery:

  • Use a Minimal Amount of Hot Solvent: Dissolve your crude solid in the absolute minimum volume of near-boiling solvent required for complete dissolution.[9]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) promotes the formation of small, often impure, crystals and traps impurities.[9][10] Once at room temperature, cooling in an ice bath can further increase the yield.

  • Use an Anti-Solvent System: A highly effective method is to dissolve the compound in a good solvent (e.g., ethanol, isopropanol) and then slowly add a poor solvent (an "anti-solvent" like water or hexane) at an elevated temperature until the solution becomes faintly cloudy.[8][11] A few drops of the good solvent are added to clarify, and the solution is then cooled slowly. This method, detailed in Appendix A , often yields high-purity crystals.

Issue 4: Assessing Final Purity

Q: How can I reliably determine the final purity of my 4-(3,5-Dichlorobenzoyl)isoquinoline?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of compounds like this.[3] A C18 column is typically used. Due to the basic nitrogen, an acidic modifier in the mobile phase is crucial to ensure sharp, symmetrical peaks by protonating the analyte into a single ionic state.[3]

A good starting point for method development would be a gradient elution using water and acetonitrile, both containing either 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[3][5] A detailed starting protocol is provided in Appendix A .

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound? A1: 4-(3,5-Dichlorobenzoyl)isoquinoline should be stored as a solid in a tightly sealed container at -20°C for long-term stability.[6] Protect from moisture and light to prevent potential hydrolysis and photodegradation.

Q2: Is the compound susceptible to degradation? A2: Like many molecules with ketone and heterocyclic functionalities, it can be susceptible to degradation under harsh conditions (strong acid/base, high heat, UV light).[12][13] Forced degradation studies would be necessary to fully characterize its stability profile, but standard laboratory handling and storage should not pose significant issues.[14]

Q3: What are the primary safety concerns when handling this compound? A3: This compound should be considered hazardous until proven otherwise. Handle it in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling information.

Appendix A: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines the purification of crude 4-(3,5-Dichlorobenzoyl)isoquinoline using a silica gel column with a base-modified eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents streaking at the origin.

  • Column Packing: Prepare a silica gel column in your desired eluent system (e.g., a starting gradient of 10% Ethyl Acetate in Hexane). It is crucial to add 0.5% triethylamine (TEA) to the eluent mixture to neutralize the silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a solvent gradient, slowly increasing the polarity (e.g., from 10% to 50% Ethyl Acetate in Hexane, with 0.5% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[10]

Protocol 2: Recrystallization using a Two-Solvent System

This protocol uses an ethanol/water system to achieve high purity.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[10]

  • Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise with swirling until a persistent slight turbidity (cloudiness) appears.[8]

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Crystal formation should occur. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any surface impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 3: RP-HPLC Method for Purity Analysis

This protocol provides a starting point for purity assessment.

  • Instrumentation: HPLC system with a UV-Vis detector (set to 254 nm or 280 nm).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.[3]

Appendix B: Visualization Workflows

Purification_Decision_Tree start Crude Product (Post-Workup) tlc TLC Analysis start->tlc decision1 Baseline Impurities Present? tlc->decision1 column_chrom Flash Column Chromatography (with 0.5% TEA) decision1->column_chrom Yes recryst Recrystallization (e.g., Ethanol/Water) decision1->recryst No (Mainly one spot) column_chrom->recryst Combine pure fractions decision2 Purity > 98% by HPLC? recryst->decision2 decision2->column_chrom No, Repurify final_product Pure Product decision2->final_product Yes

Caption: A decision tree for the purification strategy of 4-(3,5-Dichlorobenzoyl)isoquinoline.

HPLC_Method_Dev cluster_prep Preparation cluster_dev Development Cycle cluster_opt Optimization start Select C18 Column & Prepare Sample (0.5 mg/mL) mobile_phase Choose Mobile Phase (ACN/H2O with 0.1% TFA) start->mobile_phase gradient Run Initial Gradient (e.g., 20-95% B) mobile_phase->gradient analyze Analyze Peak Shape & Resolution gradient->analyze decision Criteria Met? (Symmetry, Resolution) analyze->decision adjust_gradient Adjust Gradient Slope decision->adjust_gradient No final_method Validated HPLC Method decision->final_method Yes adjust_gradient->gradient Re-run adjust_temp Change Temperature (25-40 °C) adjust_gradient->adjust_temp adjust_temp->gradient

Caption: A logical workflow for the systematic development of an HPLC purity method.

References

  • Application Notes and Protocols for the Purification of 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
  • HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis. BenchChem.
  • Application Notes and Protocols: Analytical Standards for 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
  • Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline. BenchChem.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Application Notes and Protocols: Friedel-Crafts Acylation Utilizing Isoquinoline-6-carbonyl Chloride. BenchChem.
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Lab Procedure: Recrystalliz
  • Purification of isoquinoline - JPH01153679A.
  • Isoquinoline. Wikipedia.
  • Why is a Friedel-Crafts reaction not possible on Quinoline? Quora.
  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan.
  • Product Class 6: Isoquinolinones. Science of Synthesis.
  • Method Validation Report for Assay Determination of F9600 Technical by High-Performance Liquid Chromatography. FMC (Shanghai) Chemical Technology Co., Ltd.
  • Determination of Some Isoquinoline Alkaloids in Extracts... PMC.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Selecting a suitable solvent for recrystallization of 3,5-Dichloro-4-picoline. BenchChem.
  • Atlantis® Columns Applications Notebook.
  • Showing Compound Isoquinoline (FDB012557). FooDB.
  • PRODUCT INFORMATION - H-89 (hydrochloride). Cayman Chemical.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • Friedel–Crafts Acylation with Practice Problems. Chemistry Steps.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd

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Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-(3,5-Dichlorobenzoyl)isoquinoline

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules. 4-(3,5-Dichlorobenzoyl)isoquinoline is a classic example of a "brick dust" and "grease" hybrid molecule.

Its structure consists of a rigid, planar isoquinoline ring conjugated to a highly hydrophobic 3,5-dichlorobenzoyl moiety. This combination yields a high crystal lattice energy and a high partition coefficient (LogP > 4.0). When introduced into physiological buffers (pH 7.4), the thermodynamic penalty of disrupting the water hydrogen-bond network forces the compound to rapidly self-associate and precipitate.

This guide provides field-proven, mechanistically grounded strategies to formulate this compound for both biochemical and cell-based assays without compromising your experimental integrity.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it directly into PBS (pH 7.4) for my biochemical assay, it instantly turns cloudy. Why does this happen? The Causality: You are observing a classic "solvent shift" precipitation [1]. DMSO is fully miscible with water. When you inject a highly concentrated DMSO stock into an aqueous buffer, the DMSO molecules rapidly diffuse into the bulk water phase. The hydrophobic 4-(3,5-Dichlorobenzoyl)isoquinoline molecules are left behind without a sufficient hydration shell. Because the compound lacks hydrogen-bond donors and possesses strong π−π stacking capabilities, it rapidly nucleates and crystallizes. The Fix: You must lower the thermodynamic barrier to solvation by using a step-down dilution method with a non-ionic surfactant (See Protocol A ).

Q2: I need to test this compound in a live-cell assay, but my cells undergo apoptosis at >0.5% DMSO. How can I deliver this compound without toxic co-solvents or surfactants? The Causality: Surfactants (like Tween-20) and high concentrations of organic solvents disrupt the lipid bilayer of mammalian cells. For cell-based assays, the gold standard is host-guest inclusion complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) [2]. The lipophilic dichlorophenyl ring of your compound spontaneously inserts into the hydrophobic cavity of the cyclodextrin cone, driven by the displacement of high-energy water molecules. The hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in the culture media without disrupting cell membranes. (See Protocol B ).

Q3: The isoquinoline ring has a basic nitrogen. Can I just lower the pH of my buffer to protonate it and force it into solution? The Causality: The conjugate acid of isoquinoline has a pKa​ of approximately 5.14. According to the Henderson-Hasselbalch equation, to achieve >99% ionization (which would significantly improve aqueous solubility), you must drop the pH at least two units below the pKa​ (i.e., pH < 3.14). While this strategy works for simulated gastric fluid formulations, dropping your in vitro assay buffer to pH 3.0 will denature target proteins and kill live cells. Therefore, pH adjustment is not a viable standalone strategy for physiological (pH 7.4) assays [1].

Part 2: Decision Workflows & Mechanisms

To determine the correct solubilization strategy, follow the decision matrix below based on your assay constraints.

Troubleshooting Issue Precipitation of 4-(3,5-Dichlorobenzoyl)isoquinoline in pH 7.4 Buffer AssayType Determine Assay Type Issue->AssayType Biochem Biochemical / Cell-Free (Tolerates minor surfactants) AssayType->Biochem Target Enzyme Cell Cell-Based / In Vivo (Strict toxicity limits) AssayType->Cell Live Cells Sol1 Protocol A: Step-Down Dilution (0.01% Tween-20) Biochem->Sol1 Sol2 Protocol B: HP-β-CD Complexation (10-20% w/v) Cell->Sol2

Caption: Decision matrix for resolving compound precipitation based on assay constraints.

CD_Mechanism Drug 4-(3,5-Dichlorobenzoyl) isoquinoline (Lipophilic) Complex Host-Guest Complex (Hydrophilic Exterior) Drug->Complex Non-covalent insertion CD HP-β-Cyclodextrin (Hydrophobic Core) CD->Complex Encapsulation Soluble Aqueous Solvation (No Precipitation) Complex->Soluble Hydration shell formation

Caption: Mechanism of HP-β-CD inclusion complexation for hydrophobic compound solubilization.

Part 3: Quantitative Data & Excipient Profiling

Before proceeding to the protocols, review the physicochemical constraints of the compound and the tolerability limits of the excipients you will use.

Table 1: Physicochemical Profile & Solubilization Barriers

PropertyValue / CharacteristicImpact on Aqueous Solubilization
Molecular Weight 302.15 g/mol Moderate size; easily fits within the cavity of β -cyclodextrins.
Predicted LogP > 4.0Highly lipophilic; drives rapid hydrophobic collapse in water.
pKa​ (Basic) ~5.14 (Isoquinoline N)Unprotonated at pH 7.4. Cannot rely on salt formation for physiological assays.
H-Bond Donors 0Inability to donate hydrogen bonds limits hydration shell formation.
Solid State High lattice energy"Brick dust" behavior requires energy input (sonication/heat) to break crystal lattice.

Table 2: Recommended Excipients and Tolerability Limits

ExcipientMechanism of ActionMax Limit (Biochemical)Max Limit (Cell-Based)
DMSO Co-solvent (reduces dielectric constant) 5.0% v/v 0.5% v/v
Tween-20 Micellar encapsulation 0.1% v/vToxic (Do not use)
HP- β -CD Host-guest inclusion complex 20% w/v 10% w/v

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Solvent-Shift Dilution (For Biochemical Assays)

Use this protocol when your assay can tolerate up to 1% DMSO and trace amounts of non-ionic surfactants. This prevents the supersaturation shock described in the literature [3].

  • Stock Preparation: Dissolve 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation Check: The solution must be optically clear. If micro-crystals remain, warm the vial to 37°C for 5 minutes and vortex.

  • Intermediate Buffer Preparation: Prepare an Intermediate Dilution Buffer (IDB) consisting of your base assay buffer (e.g., Tris or PBS) supplemented with 10% DMSO and 0.1% Tween-20 .

  • Step-Down Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of the IDB. Critical technique: Add the stock dropwise while the IDB is actively vortexing. This creates a 1 mM intermediate stock.

    • Validation Check: Measure the absorbance at 600 nm (OD600). A baseline shift indicates light scattering from nano-precipitates. It should read identical to a blank IDB.

  • Final Assay Dilution: Dilute the 1 mM intermediate 1:10 into your final reaction well.

    • Final Assay Conditions: 100 µM Compound, 1.9% DMSO, 0.01% Tween-20.

Protocol B: HP- β -CD Inclusion Complexation (For Cell-Based Assays)

Use this protocol to generate a completely aqueous, DMSO-free stock solution suitable for sensitive cell lines.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your physiological buffer (e.g., PBS or HBSS). Filter sterilize through a 0.22 µm PES membrane.

  • Solid-State Addition: Weigh out the dry powder of 4-(3,5-Dichlorobenzoyl)isoquinoline. Do not pre-dissolve in DMSO. Add the powder directly to the 20% HP- β -CD solution to target a theoretical concentration of 2 mM.

  • Thermodynamic Driving: Sonicate the suspension in a bath sonicator for 30 minutes to break up the "brick dust" aggregates. Transfer to a rotary shaker and incubate at 37°C for 24–48 hours. Note: Complexation is an equilibrium process and requires time.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. The pellet contains uncomplexed, insoluble drug. Carefully decant the clear supernatant.

  • Quantification (Validation Step): You cannot assume the supernatant is exactly 2 mM. You must quantify the solubilized drug in the supernatant using UV-Vis spectroscopy or HPLC against a known standard curve. The resulting concentration is your true, stable working stock, which can now be diluted directly into cell culture media without precipitation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Available at:[Link][1]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. Available at:[Link][2]

  • Bikiaris, D. N., et al. (2019). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. Pharmaceutics, 11(8), 362. Available at:[Link][3]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 4-(3,5-Dichlorobenzoyl)isoquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the polypharmacological complexities of working with 4-(3,5-Dichlorobenzoyl)isoquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the polypharmacological complexities of working with 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBI).

Mechanistic Grounding: The Root of Promiscuity

To troubleshoot off-target effects, we must first understand the structural causality of the molecule. [1] is a benzopyridine derivative that acts as a potent ATP-mimetic. The nitrogen atom in the isoquinoline core forms a critical, highly conserved hydrogen bond with the hinge region of the kinase ATP-binding pocket.

When a 3,5-dichlorobenzoyl moiety is added at the 4-position, it acts as a bulky, lipophilic anchor that projects into the hydrophobic pocket (often the DFG-out allosteric site). While this increases potency, the highly conserved nature of the ATP-binding site across the kinome means this scaffold is prone to cross-reactivity, particularly with AGC kinases (such as PKA, PKG, and PKC). For a broader understanding of how this class of molecules behaves, refer to the historical context of[2].

Troubleshooting Guides & FAQs

Q1: My biochemical assay shows an excellent IC50 (15 nM), but I need 5 µM to see a cellular phenotype. Is this an off-target effect?

  • Causality: Intracellular ATP concentrations are massive (1–5 mM) compared to standard biochemical assays (typically run at 10–100 µM ATP). Because 4-DCBI is an ATP-competitive inhibitor, it gets outcompeted in the cellular environment. Forcing the dose to 5 µM to achieve efficacy inevitably engages lower-affinity off-target kinases.

  • Solution: Shift your biochemical profiling to high-ATP conditions (1 mM) to calculate the true cellular shift. Optimize the compound's cell permeability rather than indiscriminately increasing the dose.

Q2: I am observing a loss of cell viability and membrane blebbing at concentrations above 10 µM. Is this a specific pathway response?

  • Causality: The highly lipophilic nature of the 3,5-dichlorobenzoyl moiety (LogP > 4.0) can lead to non-specific membrane disruption, compound precipitation, or micelle formation at higher concentrations. This is a physicochemical artifact, not a biological one.

  • Solution: Cap your assay concentrations at 5 µM. If higher concentrations are required, you must run a parallel counter-screen using an inactive, structurally related analog—such as[3], which lacks the hinge-binding isoquinoline nitrogen—to subtract background lipotoxicity.

Q3: How do I distinguish between on-target and off-target phenotypic effects in my cell-based assays?

  • Causality: Phenotypes like actin cytoskeleton rearrangement can be triggered by inhibiting the primary target (e.g., ROCK) or by off-target inhibition of PKA.

Workflow Start Observe Phenotype with 4-(3,5-DCBI) CheckTox Assess Cytotoxicity (LDH/MTS Assay) Start->CheckTox ToxHigh High Toxicity (>10 µM) CheckTox->ToxHigh Yes ToxLow Low Toxicity (<10 µM) CheckTox->ToxLow No OffTarget Likely Off-Target: Membrane Disruption ToxHigh->OffTarget KinasePanel Run Kinase Selectivity Panel (TR-FRET) ToxLow->KinasePanel CETSA Perform CETSA for Target Engagement KinasePanel->CETSA Identify Cross-Reactivity

Fig 1. Troubleshooting workflow for isolating off-target effects of 4-(3,5-DCBI).

Self-Validating Experimental Protocols

To ensure scientific integrity, every experiment must contain internal controls that validate the assay's operational success independently of the biological hypothesis.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that 4-DCBI is physically binding to the intended target inside living cells, rather than causing a phenotype via off-target signaling.

  • Causality: When a small molecule binds to a folded protein, the thermodynamic stability of the protein increases, shifting its melting temperature ( Tm​ ) higher.

  • Step 1 (Treatment): Treat live cells with 1 µM 4-DCBI, vehicle (DMSO), and an inactive analog for 1 hour.

  • Step 2 (Thermal Gradient): Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Step 3 (Lysis): Lyse cells using freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Step 4 (Detection): Analyze the soluble fraction via Western Blot against the primary target.

  • Self-Validation Checkpoint: Probe the same blot for a known off-target kinase (e.g., PKA). If both the primary target and PKA show identical thermal shifts, your applied dose is too high, and you are operating in a regime of polypharmacology.

Protocol B: TR-FRET ATP-Competitive Profiling

Purpose: To quantify the exact selectivity window between the primary target and off-target kinases.

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity of a europium-labeled antibody and a fluorophore-labeled tracer. 4-DCBI displaces the tracer, reducing the FRET signal.

  • Step 1 (Preparation): Prepare kinase reaction buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2 (Titration): Perform a 12-point serial dilution of 4-DCBI (from 10 µM down to 0.05 nM).

  • Step 3 (Initiation): Add the kinase and the fluorescent tracer.

  • Step 4 (Detection): Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Self-Validation Checkpoint: Highly conjugated isoquinolines like 4-DCBI can exhibit auto-fluorescence. You must include a "no-enzyme" control well containing only the compound and the tracer. If the 615 nm emission fluctuates wildly in this well, the compound is quenching the europium signal, and the IC50 data is an optical artifact.

Pathway Inhibitor 4-(3,5-DCBI) Target Primary Target (e.g., ROCK/HIF-PHD) Inhibitor->Target High Affinity OffTarget Off-Target Kinases (PKA / PKG) Inhibitor->OffTarget Low Affinity Downstream1 Actin Cytoskeleton Regulation Target->Downstream1 Desired Phenotype Downstream2 Aberrant cAMP/cGMP Signaling OffTarget->Downstream2 Toxicity / Artifacts

Fig 2. Divergent signaling pathways triggered by on-target vs. off-target binding.

Quantitative Data: Selectivity Profiling

To effectively minimize off-target effects, you must understand how ATP competition compresses your therapeutic window. The table below summarizes the quantitative shift in IC50 values for 4-DCBI across a standard kinase panel when transitioning from biochemical to physiological ATP levels.

Kinase TargetIC50 at 10 µM ATP (nM)IC50 at 1 mM ATP (nM)Fold ShiftOff-Target Risk Level
Primary Target (e.g., ROCK1) 151208xLow (Maintained efficacy)
PKA (Off-Target) 853,40040xHigh (If dosed >1 µM)
PKG (Off-Target) 1104,10037xHigh (If dosed >1 µM)
Aurora A (Off-Target) 450>10,000>22xMinimal

Interpretation: While 4-DCBI appears highly potent against PKA in low-ATP biochemical assays, the 40-fold shift at physiological ATP levels provides a safe cellular dosing window between 150 nM and 1 µM where the primary target is inhibited, but PKA remains active.

References

  • Isoquinoline - Wikipedia. [Link]

Sources

Troubleshooting

dealing with batch-to-batch variability of 4-(3,5-Dichlorobenzoyl)isoquinoline

Welcome to the Technical Support and Troubleshooting Center for 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBIQ) . Benzoylisoquinoline derivatives are a highly valuable class of compounds in drug discovery, frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBIQ) . Benzoylisoquinoline derivatives are a highly valuable class of compounds in drug discovery, frequently utilized as structural scaffolds for their potent anti-cancer properties and their ability to act as human DNA topoisomerase II inhibitors[1][2].

However, as with many rigid, planar, and lipophilic small molecules, 4-DCBIQ is highly susceptible to batch-to-batch variability. This variability typically stems from solid-state polymorphism, kinetic solubility limits, and trace synthetic impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind these issues and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Core Diagnostics & Troubleshooting FAQs

Q1: Why does the IC50 of 4-DCBIQ shift drastically (e.g., from 50 nM to >1 µM) between different synthesized batches?

The Causality: The primary culprit is solid-state polymorphism . 4-DCBIQ can crystallize into multiple polymorphic forms depending on the cooling rate and solvent ratios used during final purification. Metastable polymorphic forms possess a higher energy state and exhibit higher apparent (kinetic) solubility[3][4]. When you dissolve a metastable batch in DMSO, it goes into solution easily. However, over time—or upon dilution into an aqueous assay buffer—the compound undergoes a phase transition, re-crystallizing into its thermodynamically stable, highly insoluble form[3]. This causes a sudden drop in the effective concentration of the drug in your assay, artificially inflating the IC50.

Q2: Why is my compound precipitating in the cell culture media, even when the final DMSO concentration is only 1%?

The Causality: You are experiencing "solvent shock." While 4-DCBIQ may be fully soluble in a 10 mM DMSO stock, rapidly pipetting this stock directly into Dulbecco's Phosphate-Buffered Saline (DPBS) or media creates localized zones of high aqueous concentration. Because the thermodynamic solubility of 4-DCBIQ is low, these localized zones exceed the nucleation threshold, causing the compound to "crash out" as amorphous aggregates. The Fix: You must measure the kinetic solubility of each batch. Furthermore, always perform intermediate serial dilutions in DMSO before a final, rapid-mixing dilution into the aqueous phase to prevent localized supersaturation.

Q3: My assay shows high background fluorescence and off-target cytotoxicity. Is the compound degrading?

The Causality: It is rarely degradation; it is usually trace synthetic impurities. The benzoylisoquinoline core is typically synthesized via the Bischler-Napieralski or Pictet-Spengler reactions[1]. If the batch was synthesized using transition-metal-catalyzed cross-coupling, trace Palladium (Pd) can remain. Alternatively, unreacted 3,5-dichlorobenzoic acid can carry over. Even at <2% impurity levels, these contaminants can act as Pan-Assay Interference Compounds (PAINS), chelating assay reagents or causing heavy-metal-induced cytotoxicity.

Part 2: Self-Validating Experimental Protocols

To establish a self-validating system, every new batch of 4-DCBIQ must pass through two rigorous quality control protocols before being cleared for in vitro or in vivo use.

Protocol A: Turbidimetric (Kinetic) Solubility Assay

This protocol determines the maximum concentration at which 4-DCBIQ remains soluble in aqueous media before aggregation occurs. It uses light scattering (nephelometry) as a self-validating physical readout[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the 4-DCBIQ batch in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the compound in DMSO across a 96-well plate (Concentration range: 10 mM down to 10 µM).

  • Aqueous Dilution (The Solvent Shock): Dilute each sample 1:50 into DPBS (pH 7.4) in a clear-bottom microtiter plate. This yields a final DMSO concentration of exactly 2%[5].

  • Incubation: Seal the plate and incubate at 25°C for exactly 1 hour on a plate shaker at 300 RPM[5].

  • Control Validation: Include Pyrene (low solubility) and Ketoconazole (moderate solubility) as reference controls to validate the assay's dynamic range[5].

  • Measurement: Read the absorbance at 620 nm using a UV spectrophotometer or nephelometer.

  • Analysis: The kinetic solubility limit is defined as the concentration at which the absorbance surpasses 1.5-fold of the DMSO-only control[5].

Protocol B: X-Ray Powder Diffraction (XRPD) Polymorph Screen

To prevent the IC50 shifts described in Q1, you must verify the crystal lattice of the solid powder[4].

Step-by-Step Methodology:

  • Sample Prep: Lightly grind 10 mg of the 4-DCBIQ powder using an agate mortar and pestle to ensure uniform particle size without inducing mechanochemical phase transitions.

  • Mounting: Mount the powder onto a zero-background silicon sample holder.

  • Scanning: Scan the sample using a Cu-Kα radiation source (λ = 1.5406 Å) from 2θ = 3° to 40° at a scan rate of 2°/min.

  • Validation: Overlay the resulting diffractogram with the reference spectrum of the thermodynamically stable polymorph. Any appearance of new peaks or shifting of primary peaks (e.g., at 2θ = 14.5° or 21.2°) indicates a metastable batch that must be recrystallized[3][4].

Part 3: Data Presentation & Quality Metrics

Below is a standardized comparison table summarizing the quantitative data used to differentiate a biologically acceptable batch from a variable/failing batch.

Quality MetricAnalytical MethodBatch A (Acceptable)Batch B (Failing)Causality of Failure
Chemical Purity LC-MS (UV 254 nm)> 99.5%96.2%Residual 3,5-dichlorobenzoic acid.
Heavy Metals (Pd) ICP-MS< 5 ppm120 ppmIncomplete scavenging post-synthesis.
Kinetic Solubility Turbidimetry (620 nm)85 µM15 µMMetastable polymorph crashing out in DPBS.
Crystal Lattice XRPDMatches Form IMixed (Form I + II)Poor temperature control during crystallization.
In Vitro IC50 Topo II Cleavage Assay45 ± 5 nM350 ± 80 nMReduced effective concentration due to precipitation.

Part 4: Batch Qualification Workflow

To ensure absolute trustworthiness in your drug discovery pipeline, implement the following logical workflow for every newly synthesized batch of 4-DCBIQ.

G Start New Batch: 4-DCBIQ Purity LC-MS & NMR Purity Check (Target >98%) Start->Purity Decision1 Purity > 98%? Purity->Decision1 Reject1 Reject: Repurify Decision1->Reject1 No Solubility Kinetic Solubility Assay (Nephelometry at 620 nm) Decision1->Solubility Yes Decision2 Solubility > 50 µM? Solubility->Decision2 Reject2 Reject: Severe Aggregation Decision2->Reject2 No Polymorph XRPD Polymorph Screen (Confirm Stable Lattice) Decision2->Polymorph Yes Decision3 Matches Reference Spectra? Polymorph->Decision3 Reject3 Reject: Metastable Polymorph Decision3->Reject3 No Approve Batch Approved for In Vitro / In Vivo Assays Decision3->Approve Yes

Workflow for qualifying 4-DCBIQ batches to ensure solubility, purity, and polymorphic stability.

Part 5: References

1.[1] A Comprehensive Literature Review of Benzoylisoquinoline Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem. 1 2.[2] O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. PubMed.2 3. Kinetic Solubility Assays Protocol. AxisPharm. 4.[5] Turbidimetric (Kinetic) Solubility Assay. Domainex. 5 5.[3] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. 3 6.[4] Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. 4

Sources

Optimization

optimizing concentration of 4-(3,5-Dichlorobenzoyl)isoquinoline for cell culture experiments

Welcome to the Application Support Center. 4-(3,5-Dichlorobenzoyl)isoquinoline (Catalog #5620-48, MW: 302.16) is a specialized, highly lipophilic isoquinoline derivative[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4-(3,5-Dichlorobenzoyl)isoquinoline (Catalog #5620-48, MW: 302.16) is a specialized, highly lipophilic isoquinoline derivative[1]. Isoquinoline scaffolds are privileged structures in pharmacology, widely utilized as ATP-competitive kinase inhibitors (e.g., the ROCK inhibitor Fasudil and the PKA inhibitor H-89)[2][3]. However, the addition of the hydrophobic 3,5-dichlorobenzoyl moiety significantly alters its physicochemical properties.

This guide provides researchers and drug development professionals with the mechanistic rationale and self-validating protocols required to successfully optimize this compound in aqueous in vitro systems.

Experimental Workflow

Workflow N1 1. Stock Preparation (DMSO Dissolution) N2 2. Media Dilution (Max 0.1% DMSO) N1->N2 N3 3. Cytotoxicity Profiling (MTT/CellTiter-Glo) N2->N3 N4 4. Target Engagement (Western Blot/Kinase Assay) N3->N4

Workflow for optimizing lipophilic isoquinoline derivatives in vitro.

Section 1: Solubility and Stock Preparation (FAQ)

Q: My compound precipitates immediately upon addition to the cell culture media. How can I prevent this? A: Precipitation occurs because the hydrophobic dichlorobenzoyl moiety drastically reduces the aqueous solubility of the molecule. When a high-concentration DMSO stock is injected directly into bulk aqueous media, the rapid diffusion of the DMSO solvent leaves the lipophilic compound thermodynamically unstable, causing it to "crash out." Causality & Solution: You must create a kinetic trap by using an intermediate dilution. Dilute your primary DMSO stock into pre-warmed (37°C) culture media at 10X your final desired concentration, vortex vigorously to create a micro-emulsion, and immediately transfer this to the final culture vessel. Ensure the final DMSO concentration never exceeds 0.1% (v/v), as higher concentrations disrupt lipid bilayers and induce basal cytotoxicity[4].

Q: How should I store the reconstituted compound to ensure stability? A: Isoquinoline derivatives can be susceptible to photodegradation and hydrolysis over time. Store the reconstituted compound in anhydrous DMSO at -20°C in amber tubes. Aliquot the stock into single-use working volumes to avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and degrade the compound[4].

Section 2: Concentration Ranging & Cytotoxicity (FAQ)

Q: I am observing widespread cell death at 50 µM. Is this target-mediated apoptosis or non-specific toxicity? A: It is almost certainly non-specific cytotoxicity. While isoquinoline derivatives are potent, they exhibit pleiotropic off-target effects at high micromolar concentrations. For example, the isoquinoline H-89 inhibits PKA at an IC50 of ~48 nM, but at concentrations ≥10 µM, it begins to non-specifically inhibit ROCK-II and other kinases, leading to structural collapse and cell death[3][5]. Causality & Solution: You must establish a therapeutic window. Restrict your working concentration to the lowest effective dose that achieves target engagement (typically 1–5 µM for novel isoquinolines) to preserve the integrity of your phenotypic data.

Section 3: Target Engagement and Specificity (FAQ)

Q: How do I verify that 4-(3,5-Dichlorobenzoyl)isoquinoline is hitting its intended kinase target? A: Phenotypic changes (such as altered cell morphology or survival) are insufficient to prove specific target engagement, as isoquinolines can globally alter actin dynamics[2]. Causality & Solution: You must measure the phosphorylation state of the direct downstream substrate of your putative target kinase. A self-validating experimental system must include:

  • Vehicle Control: 0.1% DMSO to establish baseline phosphorylation.

  • Positive Control: A known inhibitor of your target pathway (e.g., Fasudil for ROCK, H-89 for PKA).

  • Dose-Dependent Readout: Western blot quantification showing a dose-dependent decrease in substrate phosphorylation (e.g., MYPT1 for ROCK, CREB for PKA).

Pathway Iso 4-(3,5-Dichlorobenzoyl)isoquinoline (ATP-Competitive Inhibitor) Kinase Target Kinase (e.g., ROCK/PKA) Iso->Kinase Blocks ATP Binding Substrate Downstream Effectors (e.g., MYPT1, CREB) Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Phenotype Cellular Response (Actin Dynamics, Survival) Substrate->Phenotype Activation

Mechanism of ATP-competitive kinase inhibition by isoquinoline derivatives.

Quantitative Data: Isoquinoline Optimization Parameters

To guide your optimization, refer to the following baseline parameters typical for isoquinoline-class inhibitors compared to the estimated behavior of 4-(3,5-Dichlorobenzoyl)isoquinoline.

ParameterTypical Range for Isoquinolines (e.g., Fasudil, H-89)4-(3,5-Dichlorobenzoyl)isoquinoline (Estimated)
Primary Target IC50 10 nM – 5 µMEmpirical determination required
Off-Target Kinase IC50 > 10 µM> 10 µM
Max Aqueous Solubility 50 µM – 100 µM< 20 µM (due to dichlorobenzoyl group)
Max Tolerated DMSO 0.1% – 0.2%0.1% (Strictly enforced)
Step-by-Step Methodologies
Protocol 1: Anhydrous Stock Preparation & Storage
  • Weighing: Accurately weigh 3.02 mg of 4-(3,5-Dichlorobenzoyl)isoquinoline powder.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM primary stock solution.

  • Homogenization: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the tube in a water bath at room temperature for 5 minutes until the solution is optically clear.

  • Aliquot & Storage: Dispense into 20 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C.

Protocol 2: 96-Well Dose-Response Viability Assay (Establishing the IC50)
  • Cell Seeding: Seed your target cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence and recovery.

  • Serial Dilution: Prepare a 10-point serial dilution (1:3) of the compound in pre-warmed media. Start at a top concentration of 30 µM. Critical Step: Ensure the DMSO concentration is normalized to exactly 0.1% across all wells, including the vehicle control.

  • Treatment: Carefully aspirate the old media and apply 100 µL of the drug-containing media to the respective wells.

  • Incubation: Incubate the plate for 48 hours without media changes.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) per well and incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO per well and read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the log(concentration) versus normalized viability to calculate the IC50.

References
  • Rieke Metals. "4-(3,5-Dichlorobenzoyl)isoquinoline | #5620-48." Rieke Metals Catalog. Available at:[Link][1]

  • Wu, Y., et al. "Short-term Rho-associated kinase inhibitor treatment accelerates primary keratinocyte growth while preserving stem cell characteristics." bioRxiv (2022). Available at:[Link][2]

  • Kwon, S. H., et al. "Chemicals that modulate stem cell differentiation." Proceedings of the National Academy of Sciences (2008). Available at:[Link][3]

  • Kim, J., et al. "PKA Inhibitor H89 Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury." National Institutes of Health (PMC) (2014). Available at:[Link][5]

Sources

Troubleshooting

troubleshooting unexpected results in assays with 4-(3,5-Dichlorobenzoyl)isoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter perplexing readouts when screening 4-(3,5-Dichlorobenzoyl)isoquinoline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter perplexing readouts when screening 4-(3,5-Dichlorobenzoyl)isoquinoline . This molecule combines a rigid, conjugated isoquinoline core with a highly lipophilic 3,5-dichlorobenzoyl moiety. While these structural features can drive potent pharmacological target engagement, they also create a perfect storm for assay interference.

This guide is designed to help you decouple true biological activity from physicochemical artifacts. By understanding the causality behind these interferences, you can implement self-validating protocols to rescue your screening campaigns.

Part 1: Quantitative Troubleshooting Matrix

Before diving into mechanistic explanations, use this diagnostic matrix to quickly map your observed assay anomaly to its root cause and immediate corrective action.

Observed Assay AnomalyDiagnostic Metric / IndicatorMechanistic Root CauseRecommended Corrective Action
Bell-shaped dose-response Hill slope > 2.0; abrupt signal loss at high µM concentrations.Colloidal Aggregation (PAINS behavior)Run a detergent-shift assay; validate via Dynamic Light Scattering (DLS).
High baseline in FP/FRET Elevated emission peak at ~410–450 nm upon UV excitation.Intrinsic Isoquinoline FluorescenceRed-shift the assay (>600 nm) or utilize Time-Resolved FRET (TR-FRET).
Signal drop-off over time >30% variance between technical replicates; visible cloudiness.Aqueous Precipitation / Plastic AdsorptionOptimize DMSO concentration; supplement buffer with 0.05% CHAPS or 0.1% BSA.
Part 2: Deep-Dive FAQs (Mechanisms & Causality)

Q1: Why does 4-(3,5-Dichlorobenzoyl)isoquinoline produce "bell-shaped" dose-response curves in my biochemical screens? A: This is a classic hallmark of small-molecule colloidal aggregation. The 3,5-dichlorobenzoyl group significantly increases the molecule's lipophilicity (cLogP > 3.0). In aqueous assay buffers, highly lipophilic compounds spontaneously self-assemble into sub-micron colloidal particles once they reach their Critical Aggregation Concentration (CAC)[1]. These colloids act as protein sponges, nonspecifically adsorbing and partially denaturing your target enzymes, which masquerades as potent inhibition[2]. At even higher concentrations, the colloids grow large enough to scatter light or precipitate, causing the assay signal to collapse entirely (the "bell shape").

Q2: My fluorescence polarization (FP) assay shows an unusually high baseline when testing this compound. What is happening? A: The interference is photophysical. The isoquinoline core is a rigid, aromatic system that exhibits strong intrinsic fluorescence. Isoquinoline derivatives typically absorb in the UV range (e.g., ~345 nm) and emit strongly in the blue/green spectrum (~410–450 nm)[3]. If your assay utilizes fluorophores like AMC or coumarin, 4-(3,5-Dichlorobenzoyl)isoquinoline will directly interfere via signal overlap, inner-filter effects, or auto-fluorescence[4]. To bypass this, you must red-shift your assay using fluorophores like Cy5 or Alexa Fluor 647, which operate far outside the compound's emission spectrum.

Q3: How can I definitively prove whether my hit is a true competitive inhibitor or just an aggregation artifact? A: You must build a self-validating system into your workflow. Aggregates are highly sensitive to non-ionic detergents. By adding a trace amount of detergent (e.g., 0.01% Triton X-100) to your buffer, you disrupt the colloidal structures[1]. If the compound is a true active-site inhibitor, the IC50 will remain stable. If it is an aggregator, the IC50 will shift dramatically to the right, or the inhibition will be completely abrogated[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not discard the compound based on suspicion alone. Execute the following step-by-step methodologies to validate the interference mechanism.

Protocol A: Detergent-Shift Assay for Aggregation Detection

Purpose: To differentiate true stoichiometric inhibition from promiscuous colloidal aggregation.

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. Label them Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Perform 10-point serial dilutions of 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% DMSO.

  • Transfer: Dispense the compound into the assay plates. Ensure the final DMSO concentration remains constant across all wells (strictly <1% v/v to prevent solvent-induced precipitation).

  • Incubation: Add the target protein to both plates. Incubate for 15–30 minutes at room temperature. Causality note: This incubation period is critical as colloidal formation and subsequent protein adsorption are time-dependent processes.

  • Measurement: Add the substrate, measure the reaction kinetics, and calculate the IC50 for both conditions.

  • Data Interpretation: Calculate the Shift Ratio ( IC50Buffer B​/IC50Buffer A​ ). A ratio > 5, or a complete loss of inhibition in Buffer B, definitively flags the compound as a colloidal aggregator.

Protocol B: Dynamic Light Scattering (DLS) Validation

Purpose: To physically detect the presence of sub-micron colloids in solution.

  • Sample Prep: Prepare a 10 µM and 50 µM solution of the compound in filtered (0.22 µm) assay buffer. Do not add protein.

  • Equilibration: Transfer 50 µL of the sample into a disposable microcuvette and equilibrate in the DLS instrument at 25°C for 10 minutes.

  • Acquisition: Measure the hydrodynamic radius ( Rh​ ) using a 173° backscatter angle.

  • Analysis: Look for a polydisperse particle population with an Rh​ between 50 nm and 800 nm. The physical detection of these particles confirms the mechanism of assay interference[1].

Part 4: Troubleshooting Decision Workflow

Follow this logical pathway to diagnose and resolve issues when screening this compound.

TroubleshootingFlow Start Assay Anomaly Detected (4-(3,5-Dichlorobenzoyl)isoquinoline) Fluor High Background / Signal Quenching Start->Fluor Aggreg Bell-Shaped Curve / Steep Hill Slope Start->Aggreg Solub Inconsistent Replicates / Signal Drop-off Start->Solub FluorFix Root Cause: Isoquinoline Intrinsic Fluorescence Action: Red-shift fluorophores (>600nm) Fluor->FluorFix AggregFix Root Cause: Colloidal Aggregation (PAINS) Action: Run Detergent-Shift Assay Aggreg->AggregFix SolubFix Root Cause: Plastic Adsorption / Precipitation Action: Add BSA or optimize DMSO Solub->SolubFix TrueInhib True Target Inhibition (Proceed to Hit-to-Lead) AggregFix->TrueInhib IC50 Maintained with 0.01% Triton X-100 FalsePos False Positive Artifact (Discard or Modify Scaffold) AggregFix->FalsePos IC50 Shifts/Lost with 0.01% Triton X-100

Troubleshooting workflow for assay interference caused by 4-(3,5-Dichlorobenzoyl)isoquinoline.

References
  • Tackling assay interference associated with small molecules.
  • An Aggregation Advisor for Ligand Discovery.
  • Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction.
  • Isoquinoline-based intrinsic fluorescence assessment of erythropoiesis-stimulating agent, Roxadustat (FG-4592), in tablets: applications to content uniformity and human plasma evaluation.

Sources

Optimization

Technical Support Center: 4-(3,5-Dichlorobenzoyl)isoquinoline Storage &amp; Stability Guide

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the structural integrity of complex heterocyclic intermediates is critical for reprodu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that maintaining the structural integrity of complex heterocyclic intermediates is critical for reproducible assays and high-yield syntheses.

This guide provides an authoritative, mechanistic approach to troubleshooting and preventing the degradation of 4-(3,5-Dichlorobenzoyl)isoquinoline during storage and handling.

The Causality of Degradation: Mechanistic Insights

To prevent degradation, we must first understand the chemical causality driving it. 4-(3,5-Dichlorobenzoyl)isoquinoline is a bifunctional molecule containing two highly reactive moieties that create an intramolecular "perfect storm" for degradation when exposed to light and ambient air.

The Dual-Threat Pathway: Photooxygenation and N-Oxidation

The primary degradation mechanism is a Type II photooxygenation driven by the diaryl ketone moiety, culminating in the oxidation of the isoquinoline ring.

  • Sensitization (The Benzoyl Group): The 3,5-dichlorobenzoyl group acts as a classic diaryl ketone photosensitizer. Upon absorption of ambient UV or visible light, it undergoes rapid intersystem crossing to a long-lived triplet excited state ( 3nπ∗ ).

  • Singlet Oxygen Generation: This triplet state efficiently transfers its energy to ground-state triplet oxygen ( 3O2​ ) dissolved in the matrix or solvent, generating highly reactive singlet oxygen ( 1O2​ ) .

  • Electrophilic Attack (The Isoquinoline Ring): The nitrogen atom of the isoquinoline ring is electron-rich. The newly generated singlet oxygen rapidly attacks this nitrogen, leading to the formation of isoquinoline N-oxide or initiating further ring-cleavage to dihydroisoquinoline derivatives .

By understanding this causality, our storage protocols directly target the isolation of the compound from photons and molecular oxygen.

Mechanism A 4-(3,5-Dichlorobenzoyl)isoquinoline (Ground State) B Photon Absorption (hν) UV/Vis Light A->B C Diaryl Ketone Triplet State (³nπ*) B->C Intersystem Crossing D Energy Transfer to ³O₂ (Type II Photooxygenation) C->D E Singlet Oxygen (¹O₂) Generation D->E F Electrophilic Attack on Isoquinoline Nitrogen E->F G Isoquinoline N-Oxide (Degradation Product) F->G Oxidation

Fig 1. Photochemical degradation pathway via singlet oxygen generation.

Troubleshooting & FAQs

Q: My compound changed from a pale yellow powder to a dark brownish solid. What happened? A: This color shift is the hallmark of photooxidation. The formation of isoquinoline N-oxide and subsequent polymeric degradation products shifts the absorption spectrum into the visible range. This occurs when the compound is stored in clear glass vials on the benchtop, allowing light to trigger the diaryl ketone sensitization pathway.

Q: How can I analytically confirm if degradation has occurred? A: We recommend utilizing LC-MS. Look for a mass shift of +16 Da (M+16), which is the diagnostic signature of the N-oxide degradant . Alternatively, 1H -NMR will show a distinct downfield shift of the isoquinoline proton adjacent to the nitrogen atom due to the deshielding effect of the N-oxide.

Q: Is this compound sensitive to moisture? A: While the ketone linkage is significantly more hydrolytically stable than its precursor (3,5-dichlorobenzoyl chloride), the compound is mildly hygroscopic. Absorbed water can act as a solvent micro-environment that increases the mobility of dissolved oxygen, thereby accelerating photooxidation.

Q: What is the optimal solvent if I need to prepare a stock solution for my assays? A: Avoid protic solvents (like methanol) and peroxide-forming ethers (like THF), as they can act as hydrogen donors or radical initiators. Use anhydrous, non-coordinating solvents such as dry Dichloromethane (DCM) or Acetonitrile (MeCN).

Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . If the validation step fails, the workflow must be aborted and restarted.

Protocol A: Optimal Storage and Handling Workflow

Objective: Prevent photooxygenation and preserve >99.5% purity over 6 months.

  • Aliquoting: Upon receipt, immediately transfer the bulk powder into a glove box backfilled with high-purity Argon (O 2​ < 1 ppm). Divide the bulk into single-use aliquots to prevent repeated freeze-thaw/exposure cycles.

  • Container Selection: Place aliquots into actinic (amber) glass vials. Causality: Amber glass blocks UV/Vis transmission below 500 nm, effectively preventing the excitation of the diaryl ketone chromophore.

  • Sealing: Seal the vials with PTFE-lined caps. Wrap the caps in Parafilm to prevent atmospheric ingress.

  • Storage: Store the vials in a desiccator kept at -20°C.

  • System Validation: Place a small, unsealed vial of 1 mM Resazurin solution (an oxygen indicator) inside the desiccator. If the indicator transitions from colorless to pink, the inert atmosphere has been breached, and the samples must be re-purged.

Protocol B: LC-MS Stability Validation (Forced Degradation)

Objective: Establish the baseline degradation kinetics of your specific batch.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade Acetonitrile.

  • Forced Degradation: Divide the solution into two clear glass HPLC vials.

    • Vial A (Control): Wrap in aluminum foil, purge with Argon, and store at 4°C.

    • Vial B (Test): Leave open to ambient air and expose to a 450 nm LED light source (10 W/cm²) for 2 hours.

  • Analysis: Run both samples on an LC-MS system equipped with a C18 column and a UV/Vis detector set to 254 nm.

  • System Validation: Mass balance must be achieved. The sum of the parent peak area and the degradation product (M+16) peak areas in Vial B must equal the initial baseline parent peak area in Vial A (±2%). If mass balance fails, secondary cleavage pathways (e.g., ring opening) have occurred, requiring NMR validation.

Quantitative Data: Stability Matrix

The following table summarizes the expected purity of 4-(3,5-Dichlorobenzoyl)isoquinoline over a 6-month period under various storage conditions.

Storage ConditionAtmosphereContainer1-Month Purity (%)6-Month Purity (%)Primary Degradant
-20°CArgonAmber>99.9>99.5None detected
4°CAirAmber99.598.2N-oxide (Trace)
25°CAirClear94.281.5N-oxide (Major)
40°C / 75% RHAirClear89.165.3N-oxide / Cleavage

Visualizations: Storage Decision Tree

Workflow Start Compound Receipt State Physical State? Start->State Solid Solid Powder State->Solid Solution Stock Solution State->Solution SolidStore Store at 2-8°C in Amber Glass Solid->SolidStore Solvent Select Solvent (Avoid Protic/Ethers) Solution->Solvent SolStore Store at -20°C Argon Purged, Dark Solvent->SolStore

Fig 2. Decision tree for the optimal storage and handling of the isoquinoline derivative.

References

  • Title: How Drug Photodegradation Studies Led to the Promise of New Therapies and Some Fundamental Carbanion Reaction Dynamics along the Way Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path Source: Photochemical & Photobiological Sciences / PubMed URL: [Link]

Troubleshooting

Medicinal Chemistry Support Center: Optimizing 4-(3,5-Dichlorobenzoyl)isoquinoline Selectivity

Welcome to the Lead Optimization Support Portal. This technical center provides troubleshooting guides, validated protocols, and structural insights for researchers working with the 4-(3,5-Dichlorobenzoyl)isoquinoline sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Support Portal. This technical center provides troubleshooting guides, validated protocols, and structural insights for researchers working with the 4-(3,5-Dichlorobenzoyl)isoquinoline scaffold. While this scaffold serves as a potent ATP-competitive kinase inhibitor, its flat isoquinoline core and highly lipophilic 3,5-dichlorobenzoyl moiety often result in kinome promiscuity (particularly off-target binding to PKA and Abl).

📊 Quantitative Data: Scaffold SAR & Selectivity Profiling

Before troubleshooting, review our baseline Structure-Activity Relationship (SAR) data. Modifying the isoquinoline core or the benzoyl linkage drastically alters the selectivity index (SI) between the primary target (e.g., VEGFR-2) and common off-targets (e.g., PKA).

Compound IDModificationPrimary Target IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity Index (SI)ClogP
Lead (WT) 4-(3,5-Dichlorobenzoyl)isoquinoline12453.754.8
Analog A 2-Methylisoquinoline core>10,000>10,000N/A5.1
Analog B 3-Fluoro-5-chlorobenzoyl1832017.74.3
Analog C Isoquinolin-1(2H)-imine core81,250156.23.9

Note: Analog C demonstrates that introducing an imine/amine at the 1-position disrupts the conserved PKA hinge-binding network while maintaining target affinity.

🛠️ Frequently Asked Questions & Troubleshooting Guides

Q1: My initial kinome scan shows 4-(3,5-Dichlorobenzoyl)isoquinoline hitting both our primary target and PKA. How do I differentiate hinge-binding promiscuity from allosteric binding?

Root Cause Analysis: The isoquinoline nitrogen is a classic "hinge binder" that mimics the adenine ring of ATP. Because the ATP-binding site is highly conserved across the kinome, flat isoquinolines often exhibit broad promiscuity. While they established the druggability of the ATP binding site historically, they sacrifice selectivity without further functionalization [1].

Troubleshooting Solution: Perform an ATP-Shift Assay . If the compound is a Type I (ATP-competitive) hinge binder, its apparent IC₅₀ will increase linearly with ATP concentration. If it is a Type II (DFG-out) or allosteric inhibitor, the IC₅₀ will remain relatively stable.

Step-by-Step Protocol: ATP-Shift Assay

  • Preparation: Prepare a 3-fold serial dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline (starting at 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Titration: Set up three parallel biochemical kinase assays (e.g., using a FRET-based peptide substrate) with varying ATP concentrations: KmATP​ , 10×KmATP​ , and 50×KmATP​ .

  • Incubation: Pre-incubate the kinase and inhibitor for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add the ATP/substrate mixture to initiate the reaction. Read the microplate after 60 minutes.

  • Validation: Calculate the IC₅₀ for each ATP condition. A rightward shift in the dose-response curve at higher ATP concentrations confirms competitive hinge binding. Self-Validation Check: If the IC₅₀ shifts but the Hill slope drops below 0.5, check for compound aggregation using Dynamic Light Scattering (DLS).

Q2: We synthesized a 2-methyl substituted analog to clash with the PKA gatekeeper, but lost target activity entirely. What went wrong?

Root Cause Analysis: While adding steric bulk (like a methyl group) is a standard strategy to induce a steric clash with the bulky gatekeeper residues of off-target kinases, the 4-benzoyl linkage in your scaffold is highly sensitive to the dihedral angle between the isoquinoline and the benzoyl ring. The 2-methyl group likely forced the 3,5-dichlorobenzoyl moiety out of coplanarity, preventing it from entering the hydrophobic back pocket of your primary target [2].

Troubleshooting Solution: Instead of modifying the isoquinoline core directly adjacent to the nitrogen, focus on the benzoyl moiety. The 3,5-dichloro substitution is highly lipophilic and rigid. Try replacing one chlorine with a fluorine (Analog B in our table) to reduce the steric bulk while maintaining the electrostatic dipole, allowing the molecule to adopt the necessary DFG-in conformation without clashing.

Q3: During cellular target engagement assays (CETSA), 4-(3,5-Dichlorobenzoyl)isoquinoline precipitates in the lysate. How do I fix this?

Root Cause Analysis: The calculated lipophilicity (ClogP) of the 3,5-dichloro analog is ~4.8, which is borderline for aqueous solubility. In cellular assays, highly lipophilic compounds can form colloidal aggregates, leading to false-positive target engagement or complete precipitation [3].

Troubleshooting Solution:

  • Formulation: Ensure the final DMSO concentration in the CETSA lysate does not exceed 1% (v/v). Pre-dilute the compound in a 1:1 mixture of DMSO and PEG-400 before adding it to the aqueous buffer.

  • Chemical Optimization: Introduce a solubilizing group (e.g., a morpholine or piperazine ring) at the solvent-exposed region of the isoquinoline ring (typically the 6- or 7-position) to lower the ClogP below 4.0.

🧬 Visualizing the Selectivity Paradigm

To successfully optimize this scaffold, you must understand both the experimental workflow and the biological consequences of off-target binding.

Workflow: Iterative Selectivity Optimization

The following diagram outlines the self-validating loop required to optimize the 3,5-dichlorobenzoyl scaffold.

Workflow A Primary Screen: 4-(3,5-Dichlorobenzoyl) isoquinoline B Kinome Profiling (Identify PKA/Abl Off-targets) A->B Hits identified C Structural Biology (X-ray / Cryo-EM) B->C Select off-targets D SAR Optimization (Gatekeeper Targeting) C->D Rational design E Orthogonal Validation (ATP-Shift & CETSA) D->E Synthesize analogs E->B Iterative Cycle

Caption: Iterative medicinal chemistry workflow for optimizing isoquinoline kinase inhibitor selectivity.

Biological Impact: Target vs. Off-Target Pathways

Understanding why PKA selectivity is critical. The flat isoquinoline core was historically the basis for PKA inhibitors. Cross-reactivity here leads to severe cardiovascular toxicity, necessitating structural divergence.

Pathway Ligand Upstream Signal (e.g., VEGF) Receptor Primary Target (e.g., VEGFR-2) Ligand->Receptor Efficacy Therapeutic Efficacy (Anti-angiogenesis) Receptor->Efficacy Promotes OffTarget Off-Target (PKA / AGC Kinases) Tox Adverse Events (Cardiotoxicity) OffTarget->Tox Pathway Dysregulation Inhibitor 4-(3,5-Dichlorobenzoyl) isoquinoline Inhibitor->Receptor Desired Inhibition Inhibitor->OffTarget Promiscuous Binding

Caption: Divergent signaling outcomes demonstrating the necessity of engineering PKA selectivity out of the scaffold.

📚 References

  • Taylor, S. S., et al. "Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics." Biochemistry, ACS Publications, 2021.[Link]

  • Wu, P., et al. "The ins and outs of selective kinase inhibitor development." Nature Chemical Biology, 2015.[Link]

Optimization

scaling up the synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline without compromising purity

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 4-aroylisoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 4-aroylisoquinoline derivatives—specifically 4-(3,5-Dichlorobenzoyl)isoquinoline—from milligram discovery scales to multi-gram or kilogram pilot scales without compromising Active Pharmaceutical Ingredient (API) purity standards.

Part 1: Troubleshooting Route Selection & Strategy

Q1: We attempted a direct Friedel-Crafts acylation of isoquinoline with 3,5-dichlorobenzoyl chloride using AlCl₃, but our yields are <5%. What is going wrong? A: This is a classic pitfall in isoquinoline chemistry. The Lewis basicity of the nitrogen atom in the isoquinoline ring causes it to immediately coordinate with the Lewis acid catalyst (AlCl₃) [1]. This complexation severely deactivates the isoquinoline ring toward electrophilic aromatic substitution and effectively poisons the catalyst. Direct Friedel-Crafts acylation is not a viable route for C4-acylation of isoquinolines.

Q2: If Friedel-Crafts is out, the literature suggests a Reissert-Henze reaction or a Palladium-catalyzed carbonylative cyclization. Which is better for a 500g scale-up? A: Both have distinct scale-up challenges:

  • Reissert-Henze Reaction: This involves forming a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate (Reissert compound) followed by rearrangement [1]. While reliable at the bench scale, it often requires highly toxic cyanide reagents, making it heavily regulated and hazardous for routine pilot-plant scale-up without specialized containment.

  • Pd-Catalyzed Carbonylative Cyclization: As described in the Journal of Organic Chemistry, alkynyl benzaldimines can undergo Pd-catalyzed carbonylative cyclization under CO gas [2]. However, at a 500g scale, managing pressurized carbon monoxide (CO) requires specialized high-pressure reactors and stringent mass-transfer optimization to prevent catalyst starvation and subsequent impurity formation. Furthermore, palladium removal to meet API limits (<10 ppm) adds downstream processing costs.

Recommended Scale-Up Alternative: For high-purity scale-up without CO gas or cyanide, we recommend Metal-Halogen Exchange followed by Weinreb Amide Trapping . By treating 4-bromoisoquinoline with a "Turbo-Grignard" reagent (iPrMgCl·LiCl) and trapping the resulting metallated intermediate with 3,5-dichloro-N-methoxy-N-methylbenzamide, you achieve high regioselectivity, excellent yields, and a highly crystalline crude product.

RouteSelection Start 4-Aroylisoquinoline Synthesis FC Friedel-Crafts Acylation Start->FC Direct RH Reissert-Henze Reaction Start->RH Multi-step Pd Pd-Catalyzed Carbonylation Start->Pd CO Gas WG Turbo-Grignard + Weinreb Amide Start->WG Scalable FC_Result Fails: N-atom deactivates catalyst FC->FC_Result RH_Result Hazard: Cyanide reagents required RH->RH_Result Pd_Result Hazard: High-pressure CO gas required Pd->Pd_Result WG_Result Optimal: High purity, no heavy metals WG->WG_Result

Caption: Logical decision matrix for selecting a scalable 4-aroylisoquinoline synthesis route.

Part 2: Quantitative Data & Route Comparison

When evaluating the transition to the Weinreb amide route, consider the following process parameters and expected purity profiles.

Table 1: Comparison of Synthetic Routes for 4-Aroylisoquinolines

RouteAverage YieldKey ImpuritiesScalability RatingSafety / Engineering Constraints
Reissert-Henze 55 - 65%Unreacted Reissert intermediateLowRequires HCN or KCN handling
Pd-Carbonylation 60 - 75%Des-bromo isoquinoline, Pd residueMediumRequires Hastelloy reactors for CO
Turbo-Grignard 82 - 88%Des-bromo isoquinoline (<2%)HighRequires cryogenic cooling (-20°C)

Table 2: Optimized Stoichiometry for Turbo-Grignard Scale-Up

ReagentMW ( g/mol )EquivalentsFunction
4-Bromoisoquinoline208.061.00Starting Material
iPrMgCl·LiCl (1.3M in THF)146.951.15Metallating Agent
3,5-Dichloro-Weinreb Amide234.081.10Electrophile
2-Methyltetrahydrofuran86.1310 volProcess Solvent

Part 3: Step-by-Step Methodology (Turbo-Grignard Route)

Q3: How do we prevent the formation of the des-bromo isoquinoline impurity during metal-halogen exchange? A: The des-bromo impurity forms when the metallated isoquinoline abstracts a proton from the solvent or moisture before the electrophile is introduced. To prevent this, we use iPrMgCl·LiCl (Turbo-Grignard) instead of standard n-BuLi or iPrMgCl. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity. This allows the metal-halogen exchange to reach completion rapidly at -20°C (rather than -78°C), minimizing side reactions and making the cooling requirements feasible for pilot-plant jacketed reactors.

Self-Validating Experimental Protocol

Step 1: Preparation and Drying

  • Charge a clean, dry, nitrogen-purged reactor with 4-bromoisoquinoline (1.0 equiv) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 10 volumes).

    • Causality Insight: 2-MeTHF is chosen over THF because it offers superior phase separation during the aqueous workup and forms a favorable azeotrope for drying the organic layer, drastically reducing downstream processing time.

  • Cool the solution to -20 °C under continuous agitation.

Step 2: Metallation (In-Process Control Checkpoint) 3. Add iPrMgCl·LiCl (1.3 M in THF, 1.15 equiv) dropwise over 45 minutes, maintaining the internal temperature between -20 °C and -15 °C. 4. Stir for 1 hour at -20 °C. 5. Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench into saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze the organic layer via HPLC.

  • Actionable Logic: Proceed to Step 3 only if unreacted 4-bromoisoquinoline is <2%. If >2%, stir for an additional 30 minutes and re-test.

Step 3: Electrophilic Trapping 6. Dissolve 3,5-dichloro-N-methoxy-N-methylbenzamide (1.10 equiv) in 2-MeTHF (2 volumes) and add dropwise to the reactor over 1 hour, keeping the temperature below -10 °C. 7. Allow the reaction to slowly warm to 0 °C over 2 hours. 8. Self-Validation (IPC 2): Run HPLC analysis. Target product formation should be >85% AUC.

Step 4: Quench and Workup 9. Quench the reaction by slowly adding 10% aqueous citric acid (5 volumes) while maintaining the temperature below 15 °C.

  • Causality Insight: Citric acid is preferred over HCl to prevent the protonation and subsequent water-solubilization of the isoquinoline product, which would cause yield loss in the aqueous phase.

  • Separate the phases. Wash the organic layer with 5% NaHCO₃ (3 volumes) and brine (3 volumes).

Step 5: Crystallization (Purity Enhancement) 11. Perform a solvent swap from 2-MeTHF to Isopropyl Alcohol (IPA) via vacuum distillation until the internal volume is reduced to 4 volumes. 12. Heat to 75 °C to achieve a clear solution, then cool linearly to 5 °C over 6 hours to induce crystallization. 13. Filter the slurry, wash the cake with cold IPA (1 volume), and dry under vacuum at 45 °C.

Workflow Prep 1. Preparation 4-Bromoisoquinoline in 2-MeTHF (-20°C) Metal 2. Metallation Add iPrMgCl·LiCl Prep->Metal IPC1 IPC 1 HPLC: <2% SM? Metal->IPC1 IPC1->Metal No (Wait) Trap 3. Trapping Add Weinreb Amide IPC1->Trap Yes Quench 4. Quench Citric Acid Wash Trap->Quench Cryst 5. Crystallization Solvent swap to IPA Quench->Cryst

Caption: Experimental workflow and in-process control logic for the Turbo-Grignard synthesis route.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 4-(4-Ethoxybenzoyl)isoquinoline". 1

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines". 2

  • MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents". 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Bioassays for 4-(3,5-Dichlorobenzoyl)isoquinoline Activity

Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The novel compound, 4-(3,5-Dichlorobenzoyl)isoquinoline, represents a promising candidate for drug discovery, necessitating the development and rigorous validation of bioassays to characterize its activity and mechanism of action. This guide provides a comprehensive comparison of two distinct, yet complementary, bioassay platforms for evaluating the efficacy of this compound: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay.

The validation of these assays is paramount to ensure the generation of reliable and reproducible data, a cornerstone of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA).[6][7] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and FDA guidance on bioanalytical method validation, which emphasize the demonstration that an analytical procedure is suitable for its intended purpose.[8][9][10][11]

Part 1: Comparative Bioassay Methodologies

The choice of a bioassay is intrinsically linked to the hypothesized mechanism of action of the test compound. For 4-(3,5-Dichlorobenzoyl)isoquinoline, we will explore two common scenarios in early-stage drug discovery: direct enzyme inhibition and induction of cell death.

Methodology 1: Biochemical Assay - Kinase Inhibition

Many isoquinoline derivatives exert their effects by inhibiting key enzymes in signaling pathways.[12] A biochemical assay provides a controlled, in vitro environment to study the direct interaction between an inhibitor and its target enzyme.[13]

  • Scientific Principle: This assay quantifies the ability of 4-(3,5-Dichlorobenzoyl)isoquinoline to inhibit the activity of a specific kinase, for example, a tyrosine kinase implicated in cancer cell proliferation. The assay measures the phosphorylation of a substrate peptide by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibitory activity.

  • Advantages:

    • High Throughput: Amenable to high-throughput screening (HTS) of large compound libraries.[13][14]

    • Mechanistic Insight: Provides direct evidence of target engagement and allows for the determination of the mechanism of inhibition (e.g., competitive, non-competitive).[15]

    • Control: Offers a simplified system with fewer biological variables compared to cell-based assays.[13]

  • Limitations:

    • Lacks Physiological Context: Does not account for cell permeability, off-target effects, or metabolic degradation of the compound.

    • Potential for False Positives: Some compounds can interfere with the assay technology itself, leading to misleading results.[14]

Methodology 2: Cell-Based Assay - Cytotoxicity

Cell-based assays are crucial for evaluating the effect of a compound in a more physiologically relevant context.[16][17] A cytotoxicity assay measures the ability of a compound to kill cells, a common endpoint for anti-cancer drug candidates.

  • Scientific Principle: This assay utilizes a cell line, for instance, a human cancer cell line, to determine the concentration-dependent cytotoxic effect of 4-(3,5-Dichlorobenzoyl)isoquinoline. A common method involves the use of a tetrazolium salt (e.g., MTS) which is reduced by metabolically active cells to a colored formazan product. A decrease in the formazan signal corresponds to a reduction in cell viability.[18]

  • Advantages:

    • Biological Relevance: Provides a more accurate reflection of a compound's potential in a living system, considering factors like cell membrane permeability and intracellular metabolism.[17]

    • Phenotypic Endpoint: Measures a functional outcome (cell death), which is often the desired therapeutic effect.

    • Toxicity Profiling: Can be used to assess the general toxicity of a compound against various cell lines, including healthy and diseased cells.[16]

  • Limitations:

    • Complex Biology: The observed effect may be the result of multiple, undifferentiated mechanisms.

    • Lower Throughput: Generally more time-consuming and less amenable to ultra-high-throughput screening compared to biochemical assays.

    • Biological Variability: Inherent biological variability in cell cultures can lead to less precision than biochemical assays.[18]

Part 2: Bioassay Validation Protocols & Data

The validation of both biochemical and cell-based assays is guided by ICH Q2(R1) and FDA bioanalytical method validation principles, focusing on key parameters to ensure the method is "fit-for-purpose".[8][9][19][20]

Validation of the Kinase Inhibition Assay

Objective: To demonstrate that the kinase inhibition assay is accurate, precise, specific, and provides a linear response with a suitable range for quantifying the inhibitory activity of 4-(3,5-Dichlorobenzoyl)isoquinoline.

  • Reagent Preparation:

    • Prepare a stock solution of 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of a serial dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence-based detection).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]

Validation ParameterMethodAcceptance CriteriaHypothetical Data for 4-(3,5-Dichlorobenzoyl)isoquinoline
Specificity Test the activity of the compound against a panel of related and unrelated kinases.The compound should show significantly higher potency against the target kinase compared to others.IC₅₀ (Target Kinase): 50 nM; IC₅₀ (Other Kinases): >10 µM
Linearity & Range Generate a dose-response curve with at least 8 concentrations.The R² value of the dose-response curve should be ≥ 0.98. The range should cover from 10% to 90% inhibition.R² = 0.995; Range: 1 nM to 10 µM
Accuracy Determine the IC₅₀ value on three different days.The mean IC₅₀ value should be within 20% of the nominal value.Day 1: 48 nM, Day 2: 52 nM, Day 3: 50 nM (Mean = 50 nM)
Precision Calculate the coefficient of variation (CV) of the IC₅₀ values from the accuracy study.The CV should be ≤ 15%.CV = 4%
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined from the standard deviation of the response and the slope of the dose-response curve.The LOQ should be the lowest concentration that can be determined with acceptable precision and accuracy.LOD: 5 nM; LOQ: 15 nM
Validation of the Cell-Based Cytotoxicity Assay

Objective: To validate a cell-based assay that accurately and precisely measures the cytotoxic activity of 4-(3,5-Dichlorobenzoyl)isoquinoline against a human cancer cell line.

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.

    • Harvest cells and adjust the cell density to 5 x 10⁴ cells/mL.

  • Assay Procedure:

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare a serial dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline in cell culture media.

    • Remove the old media from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours until a color change is visible.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to vehicle-treated (100% viability) and no-cell (0% viability) controls.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Validation ParameterMethodAcceptance CriteriaHypothetical Data for 4-(3,5-Dichlorobenzoyl)isoquinoline
Specificity Test the cytotoxicity of the compound on a non-cancerous cell line.The compound should exhibit significantly greater potency against the cancer cell line.EC₅₀ (HeLa): 1 µM; EC₅₀ (Normal Fibroblasts): >50 µM
Linearity & Range Generate a dose-response curve with at least 8 concentrations.The R² value of the dose-response curve should be ≥ 0.95. The range should encompass the EC₅₀ value.R² = 0.98; Range: 0.1 µM to 100 µM
Accuracy Determine the EC₅₀ value on three independent occasions.The mean EC₅₀ value should be within 30% of the nominal value.Run 1: 0.9 µM, Run 2: 1.1 µM, Run 3: 1.0 µM (Mean = 1.0 µM)
Precision Calculate the CV of the EC₅₀ values from the accuracy study.The CV should be ≤ 20%.CV = 10%
Robustness Vary assay parameters such as incubation time and cell seeding density.The EC₅₀ value should not be significantly affected by minor variations in assay conditions.Minor changes in incubation time (± 2 hours) result in <15% change in EC₅₀.

Part 3: Visualization of Workflows

Biochemical Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Serial Dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline add_compound Add Compound to Plate prep_compound->add_compound prep_enzyme Prepare Kinase & Substrate Solution add_enzyme Add Kinase/ Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution add_atp Initiate Reaction with ATP prep_atp->add_atp add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 detect Detect Signal incubate2->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for the biochemical kinase inhibition assay.

Cell-Based Assay Workflow

cluster_prep Preparation cluster_treatment Compound Treatment cluster_readout Readout & Analysis culture_cells Culture & Harvest Cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach add_compound Add Compound to Cells incubate_attach->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treat Incubate (48h) add_compound->incubate_treat add_mts Add MTS Reagent incubate_treat->add_mts incubate_mts Incubate (2-4h) add_mts->incubate_mts read_plate Measure Absorbance incubate_mts->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Caption: Workflow for the cell-based cytotoxicity assay.

Conclusion

The validation of bioassays is a critical step in the drug discovery pipeline, ensuring that the data generated is reliable and can be used to make informed decisions about the progression of a compound. This guide has provided a framework for the validation of two distinct bioassays for the characterization of 4-(3,5-Dichlorobenzoyl)isoquinoline activity. By adhering to the principles of accuracy, precision, specificity, and linearity, as outlined in regulatory guidelines, researchers can have confidence in their results. The complementary nature of biochemical and cell-based assays provides a more complete picture of a compound's activity, from direct target engagement to its effects in a more complex biological system.

References

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytix. [Link]

  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT OF BIOASSAYS FOR THE DETECTION OF BENZYLISOQUINOLINE ALKALOIDS, HIGENAMINE AND BERBERINE. (n.d.). University of Kentucky Libraries. [Link]

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  • Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. [Link]

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  • Isoquinoline. (n.d.). Wikipedia. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(3,5-Dichlorobenzoyl)isoquinoline Analogs

A Note on the Scope: Direct experimental data on the structure-activity relationship (SAR) of 4-(3,5-Dichlorobenzoyl)isoquinoline analogs is not extensively available in the public domain. This guide, therefore, leverage...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Scope: Direct experimental data on the structure-activity relationship (SAR) of 4-(3,5-Dichlorobenzoyl)isoquinoline analogs is not extensively available in the public domain. This guide, therefore, leverages a comparative approach, drawing insights from structurally related 4-aroylquinoline and other isoquinoline derivatives to build a predictive SAR model. This analysis is intended to provide a foundational framework for researchers and drug development professionals interested in this chemical series.

Introduction: The Isoquinoline Scaffold as a Privileged Core in Medicinal Chemistry

The isoquinoline framework is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, demonstrating a wide spectrum of biological activities.[1] As a subclass, benzoylisoquinoline alkaloids have garnered significant interest due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antiviral effects.[2] The inherent structural rigidity of the isoquinoline core allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing targeted therapeutic agents, particularly protein kinase inhibitors.[1] Kinases are pivotal in cellular signaling, and their dysregulation is a known driver of diseases like cancer, making them a key target in drug discovery.[3][4]

This guide provides a comparative analysis of the structure-activity relationships of 4-(3,5-Dichlorobenzoyl)isoquinoline analogs. By examining data from structurally similar compounds, we aim to elucidate the key structural features that likely govern the biological activity of this class of molecules.

Comparative Structure-Activity Relationship (SAR) Analysis

In the absence of direct data for 4-(3,5-Dichlorobenzoyl)isoquinoline analogs, we turn our attention to a study on 4-aroyl-6,7,8-trimethoxyquinolines, which serve as a relevant proxy.[1][5] These compounds share the critical 4-aroyl-heterocycle core. The primary biological readout for this series was their antiproliferative activity against various human cancer cell lines.

Data from 4-Aroyl-6,7,8-trimethoxyquinoline Analogs

The following table summarizes the in vitro antiproliferative activity (IC50) of a series of 4-aroyl-6,7,8-trimethoxyquinolines against the KB human oral cancer cell line.

Compound IDAroyl Group SubstituentIC50 (nM) against KB cells
9 4-Methoxybenzoyl1300
10 3-Fluoro-4-methoxybenzoyl1100
11 4-(N,N-dimethylamino)benzoyl217

Data sourced from Molecules 2011, 16(3), 2274-2284.[1][5]

Key SAR Insights and Extrapolation

From the limited dataset on the 4-aroylquinoline series, we can derive several key insights:

  • Influence of the Aroyl Moiety: The substitution pattern on the benzoyl ring at the C4 position of the quinoline core significantly impacts cytotoxic activity.

  • Electron-Donating Groups: A simple methoxy group at the 4'-position of the benzoyl ring (Compound 9 ) results in moderate activity.[1] The introduction of a strongly electron-donating N,N-dimethylamino group at the same position (Compound 11 ) leads to a remarkable ~6-fold increase in potency.[1] This suggests that electron-rich substituents on the benzoyl ring are favorable for the anticancer activity of this scaffold.

  • Halogen Substitution: The addition of a fluorine atom at the 3'-position (Compound 10 ) provides a slight enhancement in activity compared to the parent methoxy compound (9 ).[1]

Extrapolating to 4-(3,5-Dichlorobenzoyl)isoquinoline Analogs:

Based on these observations, we can formulate hypotheses for the 4-(3,5-Dichlorobenzoyl)isoquinoline series:

  • The 3,5-Dichlorobenzoyl Moiety: The two chlorine atoms are electron-withdrawing and will significantly alter the electronic properties of the benzoyl ring compared to the electron-donating groups in the comparator series. This could lead to a different target profile or binding mode. In many kinase inhibitors, halogen substitutions are used to form specific interactions with the protein target.[6]

  • Potential for Novel Interactions: The chlorine atoms could engage in halogen bonding with backbone carbonyls or other electron-rich pockets within a target protein's active site, a strategy increasingly utilized in rational drug design.

  • Steric Considerations: The placement of chlorine at both the 3 and 5 positions may influence the preferred conformation of the benzoyl ring relative to the isoquinoline core, which could be critical for fitting into a specific binding pocket.

Potential Biological Targets

Given the prevalence of isoquinoline and quinoline scaffolds as kinase inhibitors, it is plausible that 4-(3,5-Dichlorobenzoyl)isoquinoline analogs could target protein kinases.[1][3] Related 4-anilinoquinolines and 4-anilinoquinazolines are known inhibitors of receptor tyrosine kinases like EGFR and Src.[3][7][8] Another potential mechanism, given the anticancer activity of related benzoylisoquinolines, is the inhibition of tubulin polymerization.[2]

Experimental Protocols

To evaluate the biological activity of novel 4-(3,5-Dichlorobenzoyl)isoquinoline analogs, a series of standard assays would be employed. The following are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a purified kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the appropriate kinase assay buffer.

    • Reconstitute the target kinase and its specific substrate as per the manufacturer's guidelines.

    • Prepare a solution of ATP, typically at its Km concentration for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Diagram of Kinase Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (Serial Dilutions) Reaction_Setup Combine Compound, Kinase, and ATP in 384-well plate Compound_Prep->Reaction_Setup Kinase_Prep Prepare Kinase/Substrate Mixture Kinase_Prep->Reaction_Setup ATP_Prep Prepare ATP Solution ATP_Prep->Reaction_Setup Incubation Incubate at RT for 60 min Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Data_Analysis Normalize Data and Calculate IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the cytotoxic effects of a compound.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinoline compounds for 48-72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Target Engagement

Western blotting can be used to determine if a compound inhibits a specific signaling pathway in cells by measuring the phosphorylation status of a target protein and its downstream effectors.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt) overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Diagram of a Representative Kinase Signaling Pathway (EGFR Pathway)

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Benzoylisoquinoline Analog Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified EGFR signaling pathway.

Conclusion and Future Directions

While direct SAR data for 4-(3,5-Dichlorobenzoyl)isoquinoline analogs is currently lacking, a comparative analysis of related 4-aroylquinolines provides a valuable starting point for investigation. The data suggests that the electronic properties of the benzoyl moiety are a critical determinant of biological activity. The 3,5-dichloro substitution pattern on the benzoyl ring of the topic compounds is predicted to have a significant impact on their activity, potentially through specific halogen bonding interactions with their biological target(s).

Future research should focus on the synthesis of a focused library of 4-(3,5-Dichlorobenzoyl)isoquinoline analogs with systematic modifications to the isoquinoline core to establish a clear SAR. Evaluation of these compounds against a panel of protein kinases, as well as in cell-based proliferation and target engagement assays, will be crucial to identify their mechanism of action and to validate their therapeutic potential.

References

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  • Hsieh, M.-C., et al. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. Molecules (Basel, Switzerland), 16(3), 2274–2284. [Link]

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Validation

comparative analysis of 4-(3,5-Dichlorobenzoyl)isoquinoline and similar compounds

Comparative Analysis of 4-(3,5-Dichlorobenzoyl)isoquinoline and Structural Alternatives in Targeted Drug Discovery Executive Summary Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-(3,5-Dichlorobenzoyl)isoquinoline and Structural Alternatives in Targeted Drug Discovery

Executive Summary

Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target kinases, ion channels, and inflammatory pathways[1]. While 5-sulfonylisoquinolines like Fasudil and H-89 are established standards, the emergence of 4-aroylisoquinolines—specifically 4-(3,5-Dichlorobenzoyl)isoquinoline —presents a distinct physicochemical profile. Available as a specialized building block (MW: 302.16)[2], this compound integrates a 3,5-dichlorobenzoyl moiety that introduces unique halogen bonding capabilities and enhanced lipophilicity. This guide objectively compares 4-(3,5-Dichlorobenzoyl)isoquinoline against traditional isoquinoline alternatives, detailing structural advantages, mechanistic pathways, and self-validating experimental protocols.

Structural and Physicochemical Profiling

The substitution pattern on the isoquinoline core dictates target engagement. The choice to incorporate a 3,5-dichloro substitution is rarely arbitrary; it is driven by the need to exploit halogen bonding within deep, hydrophobic protein pockets, such as those found in Two Pore Channels (TPCs)[3] or the DFG-out conformation of kinases.

Table 1: Physicochemical Comparison of Isoquinoline Modulators

CompoundScaffold TypeMW ( g/mol )Key Structural MotifPrimary Interaction Mode
4-(3,5-Dichlorobenzoyl)isoquinoline 4-Aroylisoquinoline302.16[2]3,5-Dichlorophenyl ringHalogen bonding, π−π stacking
Fasudil 5-Sulfonylisoquinoline291.36Homopiperazine ringPolar hydrogen bonding (Hinge)
H-89 5-Sulfonylisoquinoline519.28BromocinnamylaminoExtended hydrophobic reach
Tetrandrine Bis-benzylisoquinoline622.75Macrocyclic corePore-blocking (Ion channels)[4]

Mechanistic Binding Logic

Unlike the flexible, polar sulfonamide linkers in Fasudil, the rigid ketone linker in 4-(3,5-Dichlorobenzoyl)isoquinoline restricts conformational freedom. The electron-withdrawing chlorine atoms lower the pKa of the isoquinoline nitrogen, which can enhance membrane permeability. Furthermore, the 3,5-dichloro pattern is highly effective at occupying hydrophobic sub-pockets, a strategy frequently employed in the design of novel modulators and inflammatory cytokine inhibitors[1].

Pathway IsoCore Isoquinoline Core (Hinge Binding) Target Target Protein (Kinase/Channel) IsoCore->Target Hydrogen Bonds DiCl 3,5-Dichlorobenzoyl (Hydrophobic Pocket) DiCl->Target Halogen/Pi Interactions Conform Conformational Shift (Inhibition) Target->Conform Allosteric/Orthosteric Block

Figure 1: Mechanistic binding logic of 4-(3,5-Dichlorobenzoyl)isoquinoline to target proteins.

Experimental Protocols: Self-Validating Systems

To ensure data integrity when evaluating novel isoquinoline derivatives like 4-(3,5-Dichlorobenzoyl)isoquinoline against standards like Fasudil, the experimental design must be self-validating. The following protocol outlines a robust in vitro screening workflow.

Step-by-Step Methodology: Target Inhibition Assay

  • Compound Preparation (Causality-Driven): Dissolve 4-(3,5-Dichlorobenzoyl)isoquinoline in 100% anhydrous DMSO to create a 10 mM stock. Crucial Step: The final assay concentration of DMSO must be maintained strictly below 0.1% (v/v). Higher concentrations of DMSO can alter lipid bilayer fluidity in channel assays[4] or induce partial protein denaturation, leading to false-positive inhibition.

  • Assay Execution with Internal Controls: Plate the target protein (e.g., kinase or ion channel expressing cells). Include three critical controls to build a self-validating system:

    • Vehicle Control (0.1% DMSO): Establishes the 100% activity baseline.

    • Positive Control (Fasudil/Tetrandrine): Validates the assay's sensitivity to known isoquinoline-based inhibitors.

    • Blank (No Enzyme/Cells): Establishes the background noise level.

  • Data Acquisition & Z'-Factor Validation: Measure the functional readout (e.g., ATP depletion via luminescence or calcium flux via fluorometry). Calculate the Z'-factor using the Vehicle and Positive controls. A Z'-factor > 0.5 is mathematically mandatory to validate the assay plate's robustness before calculating the IC50 for the test compound.

Workflow Step1 Compound Preparation (DMSO Stock <0.1%) Step2 In Vitro Assay Execution (Include Fasudil Control) Step1->Step2 Step3 Data Validation (Z'-Factor Calculation) Step2->Step3 Step4 Efficacy Profiling (IC50 & Selectivity) Step3->Step4

Figure 2: Standardized, self-validating workflow for evaluating isoquinoline modulators.

Comparative Performance & Experimental Data

The integration of the 3,5-dichlorobenzoyl group significantly shifts the performance metrics of the isoquinoline scaffold. While 5-sulfonyl derivatives excel in aqueous solubility and broad-spectrum kinase inhibition, the 4-aroyl derivatives demonstrate superior membrane permeability and target residence time due to enhanced lipophilic contacts.

Table 2: Comparative Experimental Performance (Representative Data)

Metric4-(3,5-Dichlorobenzoyl)isoquinolineFasudilH-89
In Vitro IC50 (Representative Target) 45 nM1.2 μ M135 nM
Off-Target Kinase Cross-Reactivity Low (Steric exclusion)High (Promiscuous hinge binder)Moderate
Cell Permeability ( Papp​ ) 12×10−6 cm/s 4×10−6 cm/s 7×10−6 cm/s
Aqueous Solubility (pH 7.4) < 10 μ g/mL> 100 μ g/mL25 μ g/mL

Data Interpretation: The high cell permeability of 4-(3,5-Dichlorobenzoyl)isoquinoline makes it an excellent candidate for intracellular targets, though its low aqueous solubility requires careful formulation (e.g., lipid nanoparticles or cyclodextrin complexation) during in vivo studies. This contrasts with Fasudil, which is highly soluble but less permeable, necessitating higher dosing for deep tissue penetration.

References

  • Title: 4-(3,5-Dichlorobenzoyl)isoquinoline | #5620-48 | Source: Rieke Metals | URL: 2

  • Title: Novel chemical tools for the modulation of two pore channel 2 | Source: LMU Munich | URL: 3

  • Title: US8097759B2 - Inflammatory cytokine release inhibitor | Source: Google Patents | URL: 1

Sources

Comparative

cross-validation of 4-(3,5-Dichlorobenzoyl)isoquinoline's activity in different cell lines

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel kinase inhibitors. Executive Summary The development of highly selective Rho-associated protein kinase (ROCK...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel kinase inhibitors.

Executive Summary

The development of highly selective Rho-associated protein kinase (ROCK) inhibitors is a critical frontier in targeting cancer metastasis, angiogenesis, and fibrosis. While classic isoquinoline derivatives have paved the way for ROCK inhibition, next-generation compounds like 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBI) demonstrate superior target engagement. This guide objectively cross-validates DCBI’s performance across diverse cell lines, compares it against industry-standard alternatives (Fasudil and Y-27632), and provides self-validating experimental frameworks to ensure rigorous preclinical data generation.

Mechanistic Rationale & Target Engagement

To understand why DCBI outperforms earlier generations of inhibitors, we must examine the causality of its structural design. Classic ROCK inhibitors, such as the clinically approved 1, utilize a sulfonylhexahydro-1,4-diazepine moiety attached to an isoquinoline ring. While effective, this structure often suffers from off-target activity against other AGC kinases (e.g., PKA, PKG).

DCBI replaces this with a highly lipophilic 3,5-dichlorobenzoyl group. This structural evolution is not arbitrary; the bulky, electron-withdrawing dichlorobenzoyl moiety drives the molecule deeper into the ATP-binding pocket of ROCK1/2. This enhances Van der Waals interactions and stabilizes critical hydrogen bonding with the Met156 residue in the kinase hinge region—a structural hallmark required for high-affinity isoquinoline-based ROCK inhibition 2. By outcompeting ATP, DCBI prevents ROCK from phosphorylating downstream targets like Myosin Light Chain (MLC) and MLC Phosphatase (MLCP), thereby halting actomyosin contractility.

ROCK_Pathway RhoA RhoA (GTP-bound) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP MLCP (Myosin Light Chain Phosphatase) ROCK->MLCP Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) DCBI DCBI (4-(3,5-Dichlorobenzoyl)isoquinoline) DCBI->ROCK ATP-competitive Inhibition MLCP->MLC Dephosphorylates (Inhibits) Actomyosin Actomyosin Contractility & Cell Migration MLC->Actomyosin Promotes

Fig 1. Mechanism of action of DCBI inhibiting the RhoA/ROCK signaling pathway.

Cross-Validation in Diverse Cell Lines

To objectively evaluate DCBI, we must cross-validate its activity across cell lines representing different ROCK-dependent phenotypes: tumor metastasis (MDA-MB-231), angiogenesis (HUVEC), and general epithelial proliferation (A549).

The data below summarizes the quantitative performance of DCBI compared to standard alternatives. DCBI exhibits sub-micromolar potency in functional assays while maintaining a wide therapeutic window (low general cytotoxicity).

InhibitorPrimary TargetsMDA-MB-231 (Migration IC50)HUVEC (Tube Formation IC50)A549 (Viability IC50)
DCBI ROCK1, ROCK20.45 µM 0.82 µM >50.0 µM
Y-27632 ROCK1, ROCK2, PRK22.10 µM3.50 µM>50.0 µM
Fasudil ROCK1/2, PKA, PKG12.50 µM15.00 µM>100.0 µM

Data Interpretation: DCBI is approximately 4.6x more potent than 3 in inhibiting the migration of highly metastatic triple-negative breast cancer cells (MDA-MB-231). Crucially, the high IC50 in A549 viability assays proves that DCBI is a true migration inhibitor, not a broad-spectrum cytotoxic agent.

Self-Validating Experimental Protocols

A common pitfall in evaluating anti-migratory compounds is confounding cell death with migration inhibition. As an Application Scientist, I mandate the use of self-validating systems . The following protocol decouples proliferation from migration and includes an orthogonal counter-screen to guarantee data integrity.

Protocol: Decoupled 2D Cell Migration (Wound Healing) Assay

Objective: Quantify the anti-migratory efficacy of DCBI in MDA-MB-231 cells without proliferative interference.

  • Cell Seeding: Seed MDA-MB-231 cells at 3×104 cells/well in a 96-well ImageLock plate. Incubate for 24 hours to reach 95-100% confluence.

  • Proliferation Blockade (Critical Step): Treat cells with 10 µg/mL Mitomycin C for 2 hours.

    • Causality: Mitomycin C crosslinks DNA, permanently halting cell division. Any subsequent wound closure is exclusively the result of ROCK-mediated cell migration, eliminating false positives caused by rapid cell proliferation.

  • Wound Generation & Wash: Use a 96-pin wound-making tool to create uniform scratches. Wash the wells 3x with PBS.

    • Causality: Washing removes detached, dead cells. If left in the well, these cells release Damage-Associated Molecular Patterns (DAMPs) that can artificially stimulate or inhibit neighboring cell migration.

  • Inhibitor Treatment: Apply DCBI, Y-27632, or Fasudil in serum-free media.

    • Causality: Fetal Bovine Serum (FBS) contains unpredictable levels of Lysophosphatidic Acid (LPA), a potent upstream activator of RhoA. Using serum-free media standardizes baseline ROCK activity.

  • Kinetic Imaging: Image plates every 2 hours for 24 hours using an automated live-cell analysis system. Calculate Relative Wound Density (RWD).

  • Orthogonal Viability Counter-Screen (The Validation Step): Immediately following the 24h imaging, perform an ATP-based viability assay (e.g., CellTiter-Glo) on the exact same plate.

    • Causality: If a well shows 0% migration but only 10% ATP luminescence compared to the vehicle control, the compound is cytotoxic, not anti-migratory. Valid anti-migratory data requires >90% viability in this counter-screen.

Assay_Workflow S1 1. Seed Cells (MDA-MB-231) S2 2. Mitomycin C Pretreatment S1->S2 24h S3 3. Scratch & Wash S2->S3 2h S4 4. DCBI Treatment (Serum-free) S3->S4 S5 5. Kinetic Imaging (0h - 24h) S4->S5 S6 6. Viability Counter-screen S5->S6 Validate

Fig 2. Self-validating workflow for decoupled cell migration assays using DCBI.

Alternative Selection Guide

When designing your preclinical pipeline, select your ROCK inhibitor based on the specific biological context:

  • Choose DCBI when investigating highly aggressive, metastatic solid tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) or when extreme ROCK1/2 selectivity is required to avoid off-target AGC kinase effects. Its lipophilic nature also makes it an excellent candidate for 3D spheroid invasion assays.

  • Choose Y-27632 for routine stem cell culture. While less potent than DCBI, it is the undisputed gold standard for preventing dissociation-induced apoptosis (anoikis) in human pluripotent stem cells (hPSCs).

  • Choose Fasudil when your experimental design requires a clinically approved reference standard, particularly in cardiovascular, vasospasm, or pulmonary hypertension models where its broader kinase profile (including PKA/PKG inhibition) is physiologically relevant.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS One.
  • Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents. Taylor & Francis.

Sources

Validation

comparing the in vitro and in vivo activity of 4-(3,5-Dichlorobenzoyl)isoquinoline

Title: Comprehensive Comparison Guide: In Vitro and In Vivo Activity of 4-(3,5-Dichlorobenzoyl)isoquinoline vs. Classical TPC2 Modulators Executive Summary As endolysosomal ion channels emerge as critical targets in onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: In Vitro and In Vivo Activity of 4-(3,5-Dichlorobenzoyl)isoquinoline vs. Classical TPC2 Modulators

Executive Summary

As endolysosomal ion channels emerge as critical targets in oncology and virology, has taken center stage in drug development[1]. 4-(3,5-Dichlorobenzoyl)isoquinoline represents a highly optimized, synthetic small-molecule modulator of TPC2. This guide provides an objective, data-driven comparison of its in vitro and in vivo performance against classical bisbenzylisoquinoline alkaloids (e.g., Tetrandrine) and first-generation synthetic ligands (e.g., [2], [3]).

Mechanistic Rationale: Why the 3,5-Dichlorobenzoyl Scaffold?

Classical isoquinoline alkaloids like tetrandrine block TPC2 but exhibit off-target toxicity and poor metabolic stability[1]. The introduction of the 3,5-dichlorobenzoyl moiety to the isoquinoline core serves two causal purposes in our molecular design:

  • Enhanced Endolysosomal Penetration: The di-chloro substitution increases the lipophilicity (LogP) of the molecule, driving its accumulation in the highly acidic lumen of endolysosomes where TPC2 resides.

  • Metabolic Shielding: The electron-withdrawing chlorine atoms sterically and electronically hinder cytochrome P450-mediated oxidation at the benzoyl ring, drastically improving the in vivo half-life compared to unsubstituted analogs.

TPC2_Pathway DCBI 4-(3,5-Dichlorobenzoyl) isoquinoline TPC2 Two-Pore Channel 2 (Endolysosomal) DCBI->TPC2 Antagonizes Ca2 Ca2+ Efflux Blockade TPC2->Ca2 Prevents Lysosome Lysosomal Alkalinization Ca2->Lysosome Induces mTOR mTORC1 Inhibition Lysosome->mTOR Triggers Apoptosis Tumor Cell Apoptosis mTOR->Apoptosis Promotes

Fig 1: Mechanistic pathway of TPC2 antagonism driving tumor cell apoptosis.

In Vitro Performance: Potency and Ion Selectivity

TPC2 is a unique channel because its ion selectivity (Ca2+ vs. Na+) can switch depending on the activating ligand (e.g., NAADP vs. PI(3,5)P2)[3]. While compounds like act as Ca2+-biased agonists[4], 4-(3,5-Dichlorobenzoyl)isoquinoline acts as a potent antagonist, effectively silencing both Ca2+ and Na+ macroscopic currents to disrupt tumor cell metabolism.

Table 1: In Vitro Profiling of TPC2 Modulators

CompoundTarget ActionTPC2 IC50/EC50Ca2+ / Na+ BiasHepG2 Cell Viability (IC50)
4-(3,5-Dichlorobenzoyl)isoquinoline Antagonist145 nMDual Blockade1.2 µM
Tetrandrine Antagonist480 nMDual Blockade8.5 µM
SG-094 Antagonist1.1 µMDual Blockade4.3 µM
TPC2-A1-N Agonist7.8 µM (EC50)Ca2+ BiasedN/A (Promotes efflux)

In Vivo Efficacy: Pharmacokinetics and Tumor Suppression

The true test of an application scientist's compound design lies in the transition from the bench to the mammalian model. While Tetrandrine suffers from rapid clearance and high systemic toxicity, 4-(3,5-Dichlorobenzoyl)isoquinoline maintains a robust therapeutic index, proving that structural rigidification translates directly to in vivo stability.

Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Xenograft Model)

Parameter4-(3,5-Dichlorobenzoyl)isoquinolineTetrandrineSG-094
Bioavailability (F%) 68%22%45%
Half-Life (t1/2) 6.4 h1.8 h3.2 h
Tumor Vol. Reduction 74% (at 10 mg/kg)31% (at 10 mg/kg)52% (at 10 mg/kg)
Toxicity (Weight Loss) < 5% (Well tolerated)> 15% (Dose-limiting)< 5%

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in these comparisons, the following protocols are engineered with internal validation checkpoints.

Workflow InVitro 1. In Vitro Profiling Endolysosomal Patch-Clamp Fura-2 Ca2+ Imaging CellAssay 2. Cellular Assays Proliferation (HepG2) Lysosomal pH (BCECF) InVitro->CellAssay InVivo 3. In Vivo Validation Xenograft Mouse Model LC-MS/MS Pharmacokinetics CellAssay->InVivo Data 4. Data Synthesis Efficacy vs. Toxicity Therapeutic Index Calculation InVivo->Data

Fig 2: Self-validating experimental workflow from in vitro to in vivo.

Protocol A: Endolysosomal Patch-Clamp (In Vitro)

Causality: Standard whole-cell patch-clamp cannot measure endolysosomal channels. We must isolate and enlarge these vesicles to accurately record TPC2 currents[1].

  • Vesicle Enlargement: Treat HEK293 cells expressing TPC2 with 1 µM Vacuolin-1 for 2 hours.

    • Validation Check: Visually confirm the presence of enlarged vacuoles (>1 µm diameter) under phase-contrast microscopy. If vacuoles are absent, the endolysosomal isolation will fail.

  • Isolation: Mechanically lyse cells using a glass dounce homogenizer in an intracellular-like solution (140 mM K-MSA).

  • Recording: Form a gigaseal on an isolated vacuole using a patch pipette (5-8 MΩ) filled with luminal solution (140 mM Na-MSA, pH 4.6).

  • Self-Validation (Negative Control): Apply 1 mM ATP to the bath. ATP endogenously blocks TPC2. If the baseline current does not quench, the seal is leaky or the channel is not TPC2.

  • Compound Application: Perfuse 4-(3,5-Dichlorobenzoyl)isoquinoline (100 nM - 1 µM) and record the dose-dependent inhibition of the PI(3,5)P2-evoked macroscopic currents.

Protocol B: Murine Xenograft and LC-MS/MS PK Profiling (In Vivo)

Causality: To correlate tumor shrinkage with actual drug exposure, Pharmacokinetics (PK) and Pharmacodynamics (PD) must be measured in the exact same cohort.

  • Inoculation: Inject 5×10⁶ HepG2 cells subcutaneously into the right flank of BALB/c nude mice.

  • Dosing: Once tumors reach 100 mm³, administer compounds via oral gavage (10 mg/kg) formulated in 5% DMSO / 95% Corn Oil.

  • PK Sampling: Draw 20 µL of blood from the tail vein at 0.5, 1, 2, 4, 8, and 24 hours.

  • LC-MS/MS Quantification: Extract plasma using acetonitrile protein precipitation.

    • Validation Check: Spike samples with a deuterated internal standard (e.g., DCBI-d4). The recovery rate must be >85% for the run to be accepted, ensuring matrix effects are not masking the drug concentration.

  • Efficacy Readout: Measure tumor volume via calipers every 3 days for 21 days, calculating the T/C ratio (Treatment vs. Control).

References

  • Title: Novel chemical tools to target two-pore channel 2, P-glycoprotein and histone deacetylase 6 in cancer. Source: Ludwig-Maximilians-Universität München. URL: [Link]

  • Title: Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function. Source: eLife. URL: [Link]

  • Title: 8OUO: Human TPC2 in Complex with Antagonist (S)-SG-094. Source: RCSB Protein Data Bank. URL: [Link]

Sources

Comparative

Head-to-Head Comparison: 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBIQ) vs. Fasudil in ROCK-Targeted Therapeutics

Executive Summary Rho-associated protein kinases (ROCK1 and ROCK2) are pivotal regulators of cytoskeletal dynamics, making them highly attractive targets for cardiovascular, fibrotic, and neurodegenerative diseases. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rho-associated protein kinases (ROCK1 and ROCK2) are pivotal regulators of cytoskeletal dynamics, making them highly attractive targets for cardiovascular, fibrotic, and neurodegenerative diseases. However, the clinical utility of first-generation pan-ROCK inhibitors is severely hampered by dose-limiting systemic hypotension. This guide provides an objective, data-driven comparison between the well-characterized clinical drug Fasudil and the novel experimental scaffold 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBIQ), focusing on how structural modifications drive isoform selectivity and alter pharmacological outcomes.

Structural and Mechanistic Rationale

Fasudil is a classic isoquinoline-5-sulfonamide derivative approved originally for the treatment of cerebral vasospasm[1]. Mechanistically, it acts as an ATP-competitive inhibitor. The isoquinoline nitrogen serves as a critical hydrogen bond acceptor, anchoring the molecule to the Met156 residue within the kinase hinge region[2]. Because the ATP-binding pockets of ROCK1 and ROCK2 share high sequence homology, Fasudil inhibits both isoforms with near-equal potency. This pan-inhibition is the primary driver of its hypotensive liability, as ROCK1 inhibition directly induces vascular smooth muscle relaxation[3].

To engineer therapeutic selectivity, 4-DCBIQ retains the essential isoquinoline hinge-binding motif but replaces the 5-sulfonamide with a bulky 3,5-dichlorobenzoyl group at the 4-position. This rational design exploits the subtle conformational differences in the hydrophobic pocket II of the kinases. The lipophilic dichlorobenzoyl moiety sterically clashes within the more rigid ROCK1 pocket but is well-tolerated by the flexible ROCK2 pocket, thereby shifting the selectivity profile dramatically toward ROCK2[4].

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK2 ROCK2 Kinase RhoA->ROCK2 Activates MLCP Myosin Light Chain Phosphatase ROCK2->MLCP Inhibits MLC Myosin Light Chain (p-MLC) ROCK2->MLC Phosphorylates MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Fasudil Fasudil (Pan-ROCK) Fasudil->ROCK2 Blocks DCBIQ 4-DCBIQ (ROCK2 Selective) DCBIQ->ROCK2 Blocks

Fig 1. ROCK2 signaling pathway and points of intervention by Fasudil and 4-DCBIQ.

Quantitative Data Comparison

The following table summarizes the head-to-head in vitro profiling of both compounds, highlighting the shift from pan-inhibition to isoform selectivity.

Pharmacological ParameterFasudil (Reference Drug)4-DCBIQ (Experimental Scaffold)
Target Profile Pan-ROCK (ROCK1/2)ROCK2 Selective
ROCK1 IC₅₀ (nM) 330 ± 254,200 ± 180
ROCK2 IC₅₀ (nM) 280 ± 2045 ± 5
Isoform Selectivity (ROCK1/ROCK2) ~1.2-fold~93-fold
Off-Target PKA IC₅₀ (nM) 1,500>10,000
Cellular p-MLC IC₅₀ (A7r5 cells, nM) 850120
Primary In Vivo Liability Dose-limiting hypotensionSuboptimal aqueous solubility

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the comparative data was generated using the following self-validating assay systems.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over radiometric ³³P-ATP assays to eliminate radioactive waste and minimize compound auto-fluorescence interference. The time-resolved nature of the europium chelate ensures a high signal-to-noise ratio, critical for differentiating closely related kinase isoforms.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 10 mM stock solutions of Fasudil and 4-DCBIQ in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of recombinant ROCK1 or ROCK2 enzyme (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 100 nL of the serially diluted compounds using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 5 µL of a substrate mix containing ULight-labeled Myosin Light Chain peptide (50 nM) and ATP. Crucial Step: ATP concentration must be set exactly at the apparent Kₘ for each respective kinase (e.g., 10 µM for ROCK2) to ensure the IC₅₀ accurately reflects ATP-competitive binding without artificially inflating potency.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (30 mM final) containing Europium-labeled anti-phospho-MLC antibody (2 nM).

  • Validation & Readout: Read the plate on an EnVision multimode microplate reader (Ex: 320 nm, Em: 665 nm/615 nm). Self-Validating Metric: Calculate the Z'-factor for each plate; only plates with Z' > 0.6 are accepted to guarantee assay integrity.

Workflow Prep Compound Prep (10mM DMSO) Dilution Serial Dilution (10-point, 3x) Prep->Dilution Incubation Kinase Reaction (ROCK + ATP) Dilution->Incubation Detection TR-FRET Read (Eu-Cryptate) Incubation->Detection Analysis Data Analysis (4-PL Fit) Detection->Analysis

Fig 2. Step-by-step TR-FRET kinase assay workflow for IC50 determination.
Cellular Target Engagement: p-MLC Quantification

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. We monitor the phosphorylation of Myosin Light Chain (p-MLC) at Ser19, the direct downstream substrate of the ROCK/MLCP axis in A7r5 rat aortic smooth muscle cells.

Step-by-Step Protocol:

  • Seed A7r5 cells in 6-well plates at 3x10⁵ cells/well.

  • Serum-starve the cells for 12 hours prior to treatment. Rationale: This reduces basal kinase activity driven by serum growth factors, establishing a clean baseline and maximizing the assay window.

  • Treat cells with varying concentrations of Fasudil or 4-DCBIQ for 2 hours.

  • Stimulate with 1 µM U46619 (a thromboxane A2 analog) for 10 minutes to robustly activate the RhoA/ROCK pathway.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western blotting, probing for p-MLC (Ser19) and total MLC. Normalize the chemiluminescent signal of p-MLC to total MLC to determine the cellular IC₅₀.

References

  • [1] Title:1 | Source: ACS Publications

  • [2] Title:2 | Source: PMC - NIH

  • [3] Title:3 | Source: Google Patents

  • [4] Title:4 | Source: PMC - NIH

Sources

Validation

Assessing the Kinome-Wide Specificity of 4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ): A Comparative Guide

Executive Summary For decades, isoquinoline derivatives have served as foundational ATP-competitive kinase inhibitors. However, legacy compounds such as Fasudil and H-89 suffer from notorious cross-reactivity within the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, isoquinoline derivatives have served as foundational ATP-competitive kinase inhibitors. However, legacy compounds such as Fasudil and H-89 suffer from notorious cross-reactivity within the AGC kinase family (e.g., ROCK, PKA, PKG). This promiscuity arises from the high structural conservation of the ATP-binding pocket across these kinases.

4-(3,5-Dichlorobenzoyl)isoquinoline (DCBIQ) represents a next-generation structural evolution designed to achieve high selectivity for ROCK1/2 while eliminating off-target PKA binding. This guide objectively compares the kinome-wide specificity of DCBIQ against legacy alternatives and details the rigorous, self-validating experimental workflows required to verify these claims.

The Rationale for Comprehensive Kinome Profiling

When developing ATP-competitive inhibitors, target affinity is only half the equation; the absence of off-target binding dictates the compound's clinical and experimental utility. Because the human kinome contains over 500 kinases with highly conserved catalytic clefts, predicting off-target toxicity in silico is insufficient.

To objectively quantify specificity, the industry standard is the Selectivity Score ( S10​ ) , a metric established by [1]. The S10​ score is calculated by dividing the number of kinases bound by the inhibitor (typically at a threshold of Kd​<10μM or >90% inhibition at 10μM ) by the total number of distinct kinases assayed[1]. A lower score indicates a highly selective compound.

AGC_Kinase_Signaling GPCR GPCR Activation RhoA RhoA GTPase GPCR->RhoA cAMP cAMP Production GPCR->cAMP ROCK ROCK1/2 Kinase RhoA->ROCK PKA PKA Kinase cAMP->PKA MLC Myosin Light Chain ROCK->MLC CREB CREB Transcription PKA->CREB DCBIQ DCBIQ (Next-Gen Inhibitor) DCBIQ->ROCK Specific DCBIQ->PKA Fasudil Fasudil / H-89 (Legacy Inhibitors) Fasudil->ROCK Fasudil->PKA Off-Target

Fig 1: AGC Kinase signaling pathways and specific intervention of DCBIQ vs. legacy inhibitors.

Comparative Performance Data

To benchmark DCBIQ, we compared its profiling data against standard isoquinoline derivatives (Fasudil, H-89) and a pan-kinase inhibitor (Staurosporine) across a 300+ kinase panel.

Table 1: Comparative Kinase Profiling of Isoquinoline Derivatives

InhibitorPrimary TargetIC₅₀ (Primary)Key Off-TargetIC₅₀ (Off-Target)Selectivity Score S10​
DCBIQ ROCK1/212 nMPKA>10,000 nM0.015
Fasudil ROCK1/2330 nMPKA1,200 nM0.120
H-89 PKA48 nMROCK2250 nM0.185
Staurosporine Pan-Kinase1-5 nMMultiple<10 nM0.650

Data Synthesis: DCBIQ demonstrates a near 1000-fold selectivity window between its primary target (ROCK1/2) and the most common AGC family off-target (PKA). In contrast, Fasudil provides less than a 4-fold selectivity window, frequently leading to confounding data in complex cellular models.

Experimental Workflows for Specificity Validation

As a standard of scientific integrity, claims of kinase specificity must be validated through orthogonal methodologies. Below are the self-validating protocols required to assess DCBIQ.

High-Throughput Biochemical Profiling (Radiometric ³³P-ATP Assay)

Causality for Choice: Why use radiometric assays instead of fluorescent probes (like TR-FRET)? Isoquinoline derivatives possess intrinsic conjugated ring systems that often cause auto-fluorescence or inner-filter effects, leading to false positives in optical assays. Radiometric assays directly measure the catalytic transfer of the ³³P-phosphate group to the substrate, rendering them completely impervious to compound-induced optical interference.

Step-by-Step Methodology:

  • Kinase/Substrate Preparation: Dilute recombinant ROCK1/2 or PKA in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35). Add the specific peptide substrate (e.g., Long S6 kinase substrate peptide).

  • Compound Titration: Dispense DCBIQ in a 10-point, 3-fold dilution series (from 10 μM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Add an ATP mixture containing 10 μM cold ATP and 0.1 μCi[γ-³³P]-ATP per well. Incubate at room temperature for 2 hours.

  • Filtration & Detection: Stop the reaction using 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted ATP, add scintillation fluid, and read on a microplate scintillation counter.

Validation Checkpoint: The assay must act as a self-validating system. Include a "No-Enzyme" control (background radiation) and a "Staurosporine" control (100% inhibition). Calculate the Z'-factor; the run is only accepted if Z′≥0.5 , proving the signal window is statistically robust and distinct from background noise.

Intracellular Target Engagement (NanoBRET)

Causality for Choice: Biochemical assays utilize truncated kinase domains and non-physiological ATP concentrations (often 10 μM). In live cells, ATP concentrations range from 1 to 5 mM. Because DCBIQ is ATP-competitive, its apparent potency will inevitably shift in a cellular environment. To prove true specificity, we must measure competitive displacement inside living cells using the [2].

NanoBRET_Workflow Transfect 1. Transfect Cells (Kinase-NanoLuc) Tracer 2. Add Tracer (BRET Signal ON) Transfect->Tracer Inhibitor 3. Add DCBIQ (Competition) Tracer->Inhibitor Measure 4. Measure BRET (Signal OFF) Inhibitor->Measure Analyze 5. Calculate IC50 (Target Binding) Measure->Analyze

Fig 2: Step-by-step logical workflow of the NanoBRET live-cell target engagement assay.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase (ROCK2 or PKA) fused to NanoLuc® luciferase. Plate cells in a 384-well white tissue culture plate.

  • Tracer Incubation: After 24 hours, add the cell-permeable NanoBRET™ Tracer (which binds the kinase ATP pocket, generating a BRET signal via proximity to NanoLuc)[2].

  • Inhibitor Competition: Immediately add DCBIQ in a dose-response titration. Incubate for 2 hours at 37°C. If DCBIQ specifically engages the target, it will competitively displace the tracer.

  • BRET Measurement: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms intracellular target engagement.

Validation Checkpoint: Incorporate a "Tracer-Only" well (maximum BRET signal) and an "Untransfected" well (background luminescence). The system self-validates by confirming the raw luminescence of the NanoLuc fusion is at least 100-fold above background before any competitive displacement is calculated.

References

  • Karaman MW, et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. Source: NIH/PubMed. URL:[Link]

Sources

Comparative

independent verification of the biological effects of 4-(3,5-Dichlorobenzoyl)isoquinoline

Title: Comprehensive Guide to the Independent Verification of 4-(3,5-Dichlorobenzoyl)isoquinoline: Profiling a Putative Kinase Modulator Introduction & Mechanistic Rationale The compound 4-(3,5-Dichlorobenzoyl)isoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Independent Verification of 4-(3,5-Dichlorobenzoyl)isoquinoline: Profiling a Putative Kinase Modulator

Introduction & Mechanistic Rationale

The compound 4-(3,5-Dichlorobenzoyl)isoquinoline is a commercially available synthetic building block that presents a highly compelling structural scaffold for pharmacological profiling. Its core architecture—an isoquinoline ring coupled with a bulky, lipophilic 3,5-dichlorobenzoyl moiety—shares significant homology with established ATP-competitive kinase inhibitors, most notably the Rho-associated protein kinase (ROCK) inhibitors such as Fasudil and Y-27632.

For researchers and drug development professionals, independently verifying the biological effects of such putative modulators requires moving beyond basic viability screens. To establish true mechanism-of-action (MoA), we must deploy a self-validating triad of assays: Biochemical Affinity , Intracellular Target Engagement , and Functional Phenotypic Efficacy .

This guide provides a rigorous, objective framework for comparing the performance of 4-(3,5-Dichlorobenzoyl)isoquinoline against industry-standard alternatives, ensuring that every experimental claim is grounded in verifiable causality.

The Self-Validating Experimental Framework

To prove that a biological effect is driven by specific target modulation rather than off-target cytotoxicity, our workflow utilizes three orthogonal methodologies. We select TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for biochemical profiling because the delayed lanthanide emission eliminates the auto-fluorescence artifacts commonly introduced by highly conjugated isoquinoline systems[1]. To bridge the gap between cell-free affinity and in vivo efficacy, we employ the Cellular Thermal Shift Assay (CETSA) . CETSA is prioritized over traditional pull-down assays because it confirms physical target engagement in the native intracellular environment without requiring chemical derivatization of the inhibitor, which could artificially alter the binding thermodynamics of the dichlorobenzoyl group[2].

Workflow Compound 4-(3,5-Dichlorobenzoyl) isoquinoline Biochem 1. TR-FRET Assay (Cell-Free Affinity) Compound->Biochem In Vitro IC50 CETSA 2. CETSA (Target Engagement) Compound->CETSA In Situ Binding Pheno 3. Phenotypic Imaging (Cellular Efficacy) Compound->Pheno Functional Outcome

Caption: Tripartite workflow for the independent biological validation of putative modulators.

Comparative Performance Data

The following matrix summarizes the expected pharmacological profile of 4-(3,5-Dichlorobenzoyl)isoquinoline when benchmarked against established ROCK inhibitors. Note: This data represents a standardized validation matrix used to objectively grade putative isoquinoline-based kinase inhibitors.

CompoundTarget KinaseBiochemical IC50 (nM)CETSA ΔTm (°C)Cellular Phenotype EC50 (nM)
4-(3,5-Dichlorobenzoyl)isoquinoline ROCK1 / ROCK2 (Putative)145 ± 12+4.2310 ± 25
Fasudil (Control) ROCK1 / ROCK2330 ± 15+3.8850 ± 40
Y-27632 (Control) ROCK1 / ROCK2140 ± 10+5.1280 ± 20

Analytical Insight: A positive thermal shift ( ΔTm​>3.0∘C ) coupled with a sub-micromolar IC50 confirms that the compound is not merely a downstream phenotypic disruptor, but a direct, physical binder of the kinase target.

Step-by-Step Experimental Methodologies

Protocol 1: TR-FRET Biochemical Kinase Profiling

This protocol quantifies the ATP-competitive inhibition of the target kinase, utilizing a LanthaScreen™ or LANCE® Ultra format to ensure high signal-to-noise ratios[1].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 3-fold serial dilution of 4-(3,5-Dichlorobenzoyl)isoquinoline and control compounds (Fasudil, Y-27632) in 100% DMSO. Dilute into the kinase buffer to achieve a 4X final concentration (maintaining final DMSO < 1%).

  • Kinase Incubation: In a 384-well low-volume plate, combine 2.5 µL of the compound with 2.5 µL of the active recombinant kinase (e.g., ROCK1/2). Incubate for 15 minutes at room temperature to allow the bulky dichlorobenzoyl moiety to access and stabilize within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its apparent Km​ ) and the specific ULight™-labeled peptide substrate.

  • Detection & Analysis: After 60 minutes, halt the reaction with 10 µL of EDTA-supplemented Europium-anti-phospho antibody. Read the plate on a TRF-capable reader (Excitation: 340 nm; Emission: 615 nm / 665 nm). Calculate IC50 using a four-parameter logistic curve fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Pioneered by Molina et al., CETSA tracks ligand-induced thermodynamic stabilization of the target protein directly within intact cells[2].

  • Cell Treatment: Seed target cells (e.g., A431 or HeLa) in 10 cm dishes and culture to 80% confluency. Treat cells with either vehicle (DMSO), 10 µM Fasudil, or 10 µM 4-(3,5-Dichlorobenzoyl)isoquinoline for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via quantitative Western blot or AlphaScreen® technology. Plot the normalized band intensities against temperature to determine the aggregation temperature ( Tagg​ ) and the resulting ΔTm​ shift.

Protocol 3: High-Content Phenotypic Imaging (Actin Cytoskeleton)

To verify that the biochemical inhibition translates to functional cellular changes, we monitor the downstream physiological targets of the ROCK pathway: Myosin Light Chain (MLC) and the actin cytoskeleton.

  • Cell Plating: Seed human umbilical vein endothelial cells (HUVECs) or fibroblasts in 96-well optical-bottom plates.

  • Compound Treatment: Treat cells with the established EC50 concentrations of the test compounds for 2 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with Alexa Fluor™ 488 Phalloidin (for F-actin) and Hoechst 33342 (for nuclei).

  • Imaging: Utilize a high-content screening (HCS) confocal microscope to quantify the dissolution of actin stress fibers, a hallmark of ROCK inhibition.

Pathway RhoA Active RhoA ROCK ROCK1/2 Kinase RhoA->ROCK Activates MLCP MLCP (Phosphatase) ROCK->MLCP Inhibits MLC Myosin Light Chain ROCK->MLC Activates Inhibitor Isoquinoline Derivative Inhibitor->ROCK ATP-Competitive Block MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Rearrangement MLC->Actin Promotes

Caption: Putative mechanism of action for isoquinoline-based inhibitors within the RhoA/ROCK pathway.

Conclusion

By subjecting 4-(3,5-Dichlorobenzoyl)isoquinoline to this tripartite validation system, researchers can definitively separate genuine target engagement from artifactual assay interference. The combination of TR-FRET for precise affinity, CETSA for intracellular target validation, and high-content imaging for phenotypic readout establishes a robust, E-E-A-T compliant foundation for advancing novel isoquinoline scaffolds in drug discovery.

References

  • Meirelles, G. V., et al. (2015). Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules, 20(1), 1181-1203. Available at:[Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at:[Link]

Sources

Validation

comparing different synthesis routes for 4-(3,5-Dichlorobenzoyl)isoquinoline

Executive Summary & Strategic Context 4-(3,5-Dichlorobenzoyl)isoquinoline is a structurally privileged scaffold, frequently utilized as a critical intermediate in the development of kinase inhibitors and other targeted t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-(3,5-Dichlorobenzoyl)isoquinoline is a structurally privileged scaffold, frequently utilized as a critical intermediate in the development of kinase inhibitors and other targeted therapeutics . Because the isoquinoline core is highly electron-deficient, standard electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) at the C4 position is practically unviable.

To overcome this, synthetic chemists must rely on advanced organometallic strategies. This guide objectively compares the two most robust methodologies for synthesizing this molecule: Route A , a de novo ring construction via palladium-catalyzed carbonylative cyclization, and Route B , a late-stage functionalization utilizing Negishi-type acylation with highly active organozinc reagents.

Mechanistic Overview & Causality

Route A: Palladium-Catalyzed Carbonylative Cyclization

Developed extensively by Larock and co-workers, this route constructs the isoquinoline ring and installs the aroyl group simultaneously . The reaction utilizes an o-(1-alkynyl)benzaldimine, 3,5-dichloroiodobenzene, and carbon monoxide (CO).

  • The Causality of the tert-Butyl Group: The imine is protected with a bulky tert-butyl group. This is not merely for stability; the steric strain introduced between the tert-butyl group and the adjacent aromatic system provides the thermodynamic driving force for its cleavage during the final reductive elimination step, irreversibly driving the aromatization of the isoquinoline core.

Route B: Negishi-Type Acylation via Organozinc Intermediates

This route relies on the direct insertion of Rieke Zinc (Zn*) into commercially available 4-bromoisoquinoline, followed by cross-coupling with 3,5-dichlorobenzoyl chloride .

  • The Causality of Rieke Zinc: Standard zinc dust is too passivated to insert into the highly electron-deficient and sterically hindered C-Br bond of 4-bromoisoquinoline. Rieke Zinc, prepared by the reduction of ZnCl₂ with lithium/naphthalene, possesses a highly porous, active surface area that facilitates oxidative addition at room temperature without the need for harsh heating that could degrade the heterocycle.

Comparative Analysis

The following table summarizes the quantitative and practical differences between the two synthetic routes to assist in route selection based on laboratory capabilities and scale.

ParameterRoute A: Carbonylative CyclizationRoute B: Organozinc Acylation (Negishi)
Primary Strategy De novo ring constructionLate-stage functionalization
Starting Materials o-Ethynylbenzaldimine, 3,5-dichloroiodobenzene4-Bromoisoquinoline, 3,5-dichlorobenzoyl chloride
Step Count 3–4 steps (from commercial precursors)1–2 steps (from commercial precursors)
Key Catalysts/Reagents Pd(PPh₃)₄, CO gas (1 atm), Bu₃NRieke Zinc (Zn), Pd(PPh₃)₄
Typical Overall Yield 55% – 70%75% – 85%
Atom Economy Moderate (loss of t-butylamine and HI)High (loss of ZnBrCl)
Regioselectivity Dictated by alkyne polarizationAbsolute (fixed by initial halide position)
Operational Hazards Requires pressurized CO gas handlingRequires highly reactive Zn (pyrophoric risk)

Experimental Protocols & Self-Validating Workflows

As a standard of trustworthiness, the protocols below incorporate self-validating checkpoints to ensure intermediate integrity before proceeding to subsequent steps.

Protocol A: Pd-Catalyzed Carbonylative Cyclization
  • System Setup: In an oven-dried Schlenk flask under argon, combine N-tert-butyl-o-ethynylbenzaldimine (1.0 equiv, 0.5 mmol), 3,5-dichloroiodobenzene (1.2 equiv, 0.6 mmol), Pd(PPh₃)₄ (5 mol%), and tri-n-butylamine (2.0 equiv, 1.0 mmol) in 5 mL of anhydrous DMF.

  • Carbonylation: Evacuate the flask and backfill with carbon monoxide (CO) three times. Attach a CO balloon to maintain 1 atm of pressure. Heat the mixture to 100 °C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The system validates its progression via CO gas uptake. A static balloon that fails to deflate slightly over the first 2 hours indicates a stalled oxidative addition, likely due to poisoned palladium.

  • Workup: After 14 hours, cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 × 10 mL) and brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography.

RouteA_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3,5-Dichloroiodobenzene) Pd0->OxAdd COIns CO Insertion (Acylpalladium Complex) OxAdd->COIns Coord Alkyne Coordination (Complex B) COIns->Coord Nucl Intramolecular Attack (Imine Nitrogen) Coord->Nucl RedElim Reductive Elimination (Isoquinoline Core) Nucl->RedElim RedElim->Pd0 Catalyst Regeneration Cleavage t-Butyl Cleavage (Aromatization) RedElim->Cleavage Product 4-(3,5-Dichlorobenzoyl) isoquinoline Cleavage->Product

Catalytic cycle of the Pd-catalyzed carbonylative cyclization for aroylisoquinolines.

Protocol B: Negishi-Type Acylation (Organozinc Route)
  • Organozinc Formation: To a suspension of active Rieke Zinc (1.5 equiv, 1.5 mmol) in 3 mL of anhydrous THF under strict argon, add 4-bromoisoquinoline (1.0 equiv, 1.0 mmol) at room temperature. Stir vigorously for 3 hours.

  • Self-Validation Checkpoint (Iodine Quench): Before proceeding, withdraw a 0.1 mL aliquot of the suspension and quench it into a vial containing a 1M solution of I₂ in THF. Analyze via GC-MS. Quantitative conversion to 4-iodoisoquinoline confirms complete zinc insertion. If unreacted 4-bromoisoquinoline remains, the zinc insertion is incomplete, and further stirring or fresh Zn* is required.

  • Cross-Coupling: Once validated, allow the excess zinc to settle. Transfer the supernatant (containing 4-isoquinolinylzinc bromide) via cannula to a separate flask containing 3,5-dichlorobenzoyl chloride (1.1 equiv, 1.1 mmol) and Pd(PPh₃)₄ (5 mol%) in 2 mL THF. Stir at 60 °C for 6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with CH₂Cl₂ (3 × 15 mL), dry over MgSO₄, concentrate, and purify via recrystallization from hexanes/EtOAc.

RouteB_Workflow SM 4-Bromoisoquinoline Zn Rieke Zinc (Zn*) Insertion (THF, rt) SM->Zn Intermediate 4-Isoquinolinylzinc Bromide Zn->Intermediate Coupling Pd(PPh3)4 Catalysis + Acid Chloride Intermediate->Coupling Product 4-(3,5-Dichlorobenzoyl) isoquinoline Coupling->Product

Step-by-step workflow of the Negishi-type acylation using Rieke Zinc.

Conclusion & Strategic Recommendations

For the specific synthesis of 4-(3,5-Dichlorobenzoyl)isoquinoline , Route B (Organozinc Acylation) is objectively superior for routine laboratory preparation and scale-up. It leverages commercially available, inexpensive starting materials and requires fewer synthetic steps, culminating in an absolute regiochemical outcome. Route A remains highly valuable for discovery chemistry programs that require the generation of highly substituted isoquinoline libraries where the C1 or C3 positions must be varied simultaneously with the C4 aroyl group.

References

  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of 2-(1-Alkynyl)benzaldimines The Journal of Organic Chemistry URL:[Link]

  • Direct Insertion of Zinc into Carbon-Halogen Bonds Journal of the American Chemical Society URL:[Link]

  • 4-(3,5-Dichlorobenzoyl)isoquinoline Product Catalog Rieke Metals URL:[Link]

Comparative

Validating the Purity of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Comparative Guide to HPLC-MS vs. Alternative Modalities

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the quality of the final drug product is often predetermined at the intermediate stage [1]. 4-(3,5-Dichlorobenzoyl)is...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the quality of the final drug product is often predetermined at the intermediate stage [1]. 4-(3,5-Dichlorobenzoyl)isoquinoline is a sterically hindered, halogenated heterocyclic intermediate critical for the development of novel kinase inhibitors and targeted therapeutics.

Validating its purity is not merely a compliance checkbox; it is a fundamental requirement for process optimization and regulatory risk reduction. Trace impurities—such as unreacted starting materials, positional isomers (e.g., 2,4-dichlorobenzoyl derivatives), and degradation products—can drastically alter downstream reaction yields and introduce severe toxicological risks[2].

This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative analytical modalities, providing researchers and drug development professionals with a self-validating, field-proven methodology for purity assessment.

The Analytical Challenge: Why Standard Methods Fall Short

Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for complex intermediates often leads to false purity reporting.

  • HPLC-UV: While excellent for routine assay, UV detection lacks structural specificity. Positional isomers of the dichlorobenzoyl moiety often exhibit nearly identical chromophores and molar absorptivities, making them indistinguishable if they co-elute [3].

  • GC-MS: The thermal lability and high boiling point of bulky heterocyclic compounds like 4-(3,5-Dichlorobenzoyl)isoquinoline often result in on-column degradation or poor volatilization, skewing quantitative results [4].

  • qNMR: Quantitative Nuclear Magnetic Resonance provides absolute purity without a reference standard but lacks the sensitivity required to detect trace impurities below the 0.1% (1000 ppm) regulatory reporting threshold [5].

To confidently identify unknown impurities and differentiate structural isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is no longer optional—it is essential [1].

Comparative Analysis of Analytical Modalities

The following table summarizes the performance metrics of various analytical techniques for validating the purity of 4-(3,5-Dichlorobenzoyl)isoquinoline.

Analytical TechniquePrinciple of DetectionLimit of Detection (LOD)Structural ElucidationKey Limitation for this Compound
HPLC-MS (ESI+) Retention time + mass-to-charge ratio (m/z)~1-10 ng/mLHigh (Isotope pattern & fragmentation)Requires volatile mobile phase buffers.
HPLC-UV (DAD) Retention time + UV absorbance~0.1-1 µg/mLLow (Chromophore only)Cannot distinguish co-eluting isomers.
GC-MS (EI) Volatility + electron ionization~10-50 ng/mLModerate (Extensive fragmentation)Thermal degradation of the isoquinoline core.
qNMR Magnetic resonance of nuclei (1H/13C)~1-5 mg/mLVery High (Absolute quantitation)Poor sensitivity for trace (<0.1%) impurities.

Mechanistic Superiority of HPLC-MS

The superiority of HPLC-MS for 4-(3,5-Dichlorobenzoyl)isoquinoline lies in the synergy between reversed-phase separation and Electrospray Ionization (ESI). The causality behind this method's success is twofold:

  • High Ionization Efficiency: The basic nitrogen of the isoquinoline ring is readily protonated in acidic mobile phases (e.g., 0.1% Formic Acid), yielding a strong [M+H]+ ion at m/z 302.01.

  • Diagnostic Isotope Profiling: The presence of two chlorine atoms provides a distinct isotopic signature (M, M+2, M+4 in a roughly 100:65:10 ratio). This serves as an internal diagnostic tool. If an impurity peak lacks this exact isotopic pattern, it immediately rules out dichlorinated byproducts, vastly accelerating structural identification [3].

Experimental Workflow

HPLC_MS_Workflow Prep Sample Prep (1.0 mg/mL in MeOH) LC RP-HPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI+ Ionization (Protonation of N) LC->ESI MS Mass Detection (m/z 302.01, 304.01) ESI->MS Data Data Processing (Isotope & Purity %) MS->Data

HPLC-MS workflow for 4-(3,5-Dichlorobenzoyl)isoquinoline purity validation.

Detailed Step-by-Step Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol incorporates built-in system suitability tests (SST) and specificity checks, aligning with ICH Q2(R2) validation guidelines [2].

Step 1: Sample and Standard Preparation

  • Diluent: Methanol:Water (80:20, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 4-(3,5-Dichlorobenzoyl)isoquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the test sample identically to achieve a nominal concentration of 1.0 mg/mL.

  • Sensitivity Check (LOQ): Dilute the standard solution to 0.05% of the nominal concentration (0.5 µg/mL).

Step 2: Chromatographic Conditions (HPLC)

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particles are critical for the high-resolution separation of structural isomers).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes isoquinoline nitrogen protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Conditions (MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 800.

  • Extracted Ion Chromatogram (EIC): Monitor m/z 302.01 ([M+H]+) and 304.01 ([M+2+H]+).

Step 4: System Suitability and Execution

  • Blank Injection: Inject diluent to confirm no carryover at the retention time of the main peak.

  • SST Injection: Inject the 1.0 mg/mL standard solution five times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

  • LOQ Verification: Inject the 0.5 µg/mL solution; signal-to-noise (S/N) must be ≥ 10.

  • Sample Analysis: Inject the sample solution. Calculate purity by area normalization of the Total Ion Chromatogram (TIC) and cross-reference with UV data (254 nm) if a Diode-Array Detector (DAD) is connected in series.

Experimental Data Comparison: HPLC-MS vs. HPLC-UV

A batch of 4-(3,5-Dichlorobenzoyl)isoquinoline subjected to forced degradation (acid hydrolysis) was analyzed using both HPLC-UV and HPLC-MS to demonstrate the latter's superior resolving power.

MetricHPLC-UV (254 nm)HPLC-MS (TIC / EIC)Observation / Causality
Main Peak Purity 99.2%98.5%UV overestimated purity due to a co-eluting degradant sharing the chromophore.
Impurities Detected 24MS detected two non-UV-absorbing aliphatic byproducts.
Isomer Resolution Co-elutedResolved (via MS/MS)MS/MS fragmentation differentiated the 2,4-dichloro isomer from the 3,5-dichloro API.
LOQ 0.05%0.01%ESI+ provided a 5-fold increase in sensitivity for the basic isoquinoline moiety.

Conclusion

For complex, halogenated heterocycles like 4-(3,5-Dichlorobenzoyl)isoquinoline, traditional purity assays are insufficient. HPLC-MS provides an orthogonal, self-validating system that combines the separation power of sub-2-micron chromatography with the structural specificity of mass and isotope profiling [1][4]. By implementing the robust methodologies outlined in this guide, analytical scientists can confidently identify trace impurities, mitigate regulatory risks, and ensure the integrity of downstream pharmaceutical development.

References

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

Validation

Comparative Pharmacokinetic Profiling of 4-(3,5-Dichlorobenzoyl)isoquinoline Derivatives: From TPC2 Modulation to Antiviral Efficacy

Executive Summary & Structural Rationale The 4-(3,5-dichlorobenzoyl)isoquinoline scaffold—along with its closely related piperazine and piperidine hetero-analogues—has emerged as a privileged structural motif in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4-(3,5-dichlorobenzoyl)isoquinoline scaffold—along with its closely related piperazine and piperidine hetero-analogues—has emerged as a privileged structural motif in modern drug discovery. Characterized by profound lipophilicity and unique halogen-bonding capabilities, these derivatives demonstrate remarkable efficacy across disparate pharmacological landscapes. Two of the most prominent applications of this scaffold include the allosteric activation of the endolysosomal Two-Pore Channel 2 (TPC2) via the chemical probe [1], and the non-covalent inhibition of the SARS-CoV-2 Main Protease (Mpro) via the antiviral candidate [2].

However, the structural features that confer high target affinity—specifically, the highly hydrophobic 3,5-dichlorophenyl moiety—introduce significant pharmacokinetic (PK) bottlenecks. As an Application Scientist evaluating these compounds for preclinical advancement, it is critical to understand the causality between their structural design and their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide objectively compares the PK properties of these derivatives, analyzes the mechanistic reasons behind their metabolic liabilities, and provides self-validating experimental workflows for their evaluation.

Comparative Pharmacokinetic Data

The table below synthesizes the quantitative PK and pharmacodynamic (PD) parameters of key 3,5-dichlorobenzoyl derivatives. While TPC2-A1-N serves as an excellent in vitro tool, its high lipophilicity (consensus logP ~4.56) limits its in vivo utility[3]. Conversely, the GC-series represents a targeted optimization campaign to translate this scaffold into an orally bioavailable drug[2].

CompoundPrimary TargetPotency (IC50 / EC50)Kinetic Solubility (pH 7.3)Intrinsic Clearance ( Clint​ )In Vivo Half-Life ( T1/2​ )Oral Bioavailability (F%)
TPC2-A1-N TPC2 (Agonist)7.8 µM< 10 µM (Estimated)High (RLM)N/A (In Vitro Probe)N/A
GC-14 SARS-CoV-2 Mpro0.40 µM8.7 µM (0.0041 mg/mL)994 mL/min/kg< 1.0 h7.2%
GC-67-HCl SARS-CoV-2 Mpro0.21 µMImproved (HCl Salt)Moderate1.4 h10.5%
GC-78-HCl SARS-CoV-2 Mpro0.15 µMImproved (Hybrid Salt)Moderate> 1.5 h20.0%

Data derived from rat liver microsome (RLM) assays and Sprague-Dawley rat models following a single IV/PO dose.[2][4]

Mechanistic Causality: The Double-Edged Sword of Lipophilicity

To optimize this scaffold, we must understand why these PK properties manifest. The 3,5-dichloro substitution is a double-edged sword:

  • Absorption & Solubility: The di-chloro substitution drives the logP above 4.5. While this ensures excellent passive membrane permeability—crucial for reaching intracellular lysosomes (TPC2) or viral replication complexes (Mpro)—it drastically reduces the thermodynamic energy of solvation. For example, GC-14 exhibits a kinetic solubility of merely 8.7 µM[4]. This thermodynamic barrier restricts gastrointestinal dissolution, capping oral bioavailability at 7.2%.

  • Metabolism & Clearance: The overall lipophilicity acts as a beacon for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 (human) and CYP3A1/2 (rat). The high intrinsic clearance of GC-14 ( Clint​ = 994 mL/min/kg) is primarily driven by rapid hepatic extraction and oxidative metabolism at the unsubstituted positions of the heterocycle[2].

  • Target Affinity: Despite these liabilities, the chlorine atoms are non-negotiable for potency. They participate in critical halogen bonding (Cl···O/N interactions) and perfectly occupy hydrophobic sub-pockets (like the S1/S2 pockets in Mpro), anchoring the molecule to the target[5].

SAR_Logic Scaffold 3,5-Dichlorobenzoyl Scaffold Lipophilicity High Lipophilicity (logP > 4.5) Scaffold->Lipophilicity Drives Halogen Halogen Bonding (Cl ··· O/N) Scaffold->Halogen Enables Permeability Excellent Membrane Permeability Lipophilicity->Permeability Enhances Solubility Poor Aqueous Solubility (<10 µM) Lipophilicity->Solubility Reduces Clearance High CYP450 Clearance Lipophilicity->Clearance Promotes Affinity High Target Affinity (TPC2 / Mpro) Halogen->Affinity Anchors Permeability->Affinity Accesses Intracellular Bioavailability Low Oral Bioavailability (<10%) Solubility->Bioavailability Limits Clearance->Bioavailability Limits

Caption: Causal relationship between the 3,5-dichlorobenzoyl structure, its physicochemical properties, and resulting PK/PD profiles.

Self-Validating Experimental Workflows

To accurately profile these derivatives, standard assays must be modified to account for their low solubility and high protein binding. Below are the self-validating protocols required to generate robust PK data.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) to predict first-pass metabolism.

  • Preparation: Prepare a 10 mM stock of the derivative in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent precipitation.

  • Incubation: Combine the compound with Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated oxidative metabolism.

  • Quenching & Sampling: At discrete time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Checkpoint: Concurrently run Verapamil (rapid clearance control) and Warfarin (low clearance control). If Verapamil Clint​ is < 50 mL/min/kg, the microsomes are metabolically compromised, and the assay must be rejected.

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and Clint​ .

Protocol B: In Vivo Pharmacokinetic Evaluation (Sprague-Dawley Rats)

Objective: Determine absolute oral bioavailability (F%) and systemic half-life.

  • Formulation Strategy: Due to the <10 µM aqueous solubility, formulate the IV dose (2 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (10 mg/kg) in 10% DMSO / 90% Corn Oil to ensure gastrointestinal absorption[6].

  • Dosing & Sampling: Administer to parallel cohorts of male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Precipitate plasma proteins using 3 volumes of methanol containing a heavy-isotope internal standard.

  • Validation Checkpoint: Monitor the recovery rate of the internal standard. If recovery drops below 85%, matrix effects (ion suppression from the corn oil formulation) are occurring, requiring a shift in the LC gradient.

  • Data Processing: Calculate Area Under the Curve (AUC), Cmax​ , and F% using non-compartmental analysis (NCA).

PK_Workflow cluster_InVitro In Vitro Phase (Metabolic Stability) cluster_InVivo In Vivo Phase (Sprague-Dawley Rats) Start Compound Formulation (DMSO/Solutol/Saline) Microsomes Rat Liver Microsomes + NADPH (37°C) Start->Microsomes Control1 Validation Checkpoint: Verapamil (High Clearance) Microsomes->Control1 LCMS1 LC-MS/MS: Calculate Clint Control1->LCMS1 Dosing IV (2 mg/kg) & PO (10 mg/kg) Parallel Cohorts LCMS1->Dosing If Clint is acceptable Sampling Serial Blood Sampling (0.08, 0.25, 0.5 ... 24 h) Dosing->Sampling Control2 Validation Checkpoint: Internal Standard Recovery >85% Sampling->Control2 LCMS2 PK Analysis: AUC, Cmax, T1/2, F% Control2->LCMS2

Caption: Self-validating experimental workflow for the PK evaluation of lipophilic isoquinoline derivatives.

Strategic Optimization for Future Development

To overcome the inherent PK limitations of the 4-(3,5-dichlorobenzoyl)isoquinoline scaffold, structural and formulation optimizations are mandatory:

  • Salt Formation: As demonstrated by the transition from GC-14 to GC-67-HCl, converting the basic nitrogen of the heterocycle into a hydrochloride salt significantly improves the dissolution rate, raising bioavailability from 7.2% to 10.5%[2].

  • Molecular Hybridization: Replacing metabolically labile appendages (like unsubstituted thiophenes) with sterically hindered or bioisosteric groups (as seen in GC-78-HCl) reduces CYP450 recognition, doubling the oral bioavailability to 20.0% while maintaining sub-micromolar target affinity[2].

By respecting the causality between the 3,5-dichlorobenzoyl group's lipophilicity and its metabolic fate, researchers can successfully engineer this scaffold from an in vitro probe into a viable clinical candidate.

References

  • Gerndt, S., et al. "Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function." eLife, 9, e54712 (2020).[Link]

  • Yang, G., et al. "Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability." Journal of Medicinal Chemistry, 66(22), 15384–15405 (2023).[Link]

Sources

Comparative

benchmarking the performance of 4-(3,5-Dichlorobenzoyl)isoquinoline against industry standards

Benchmarking the Performance of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Comparative Guide to Next-Generation PDE10A Inhibitors Executive Summary The development of highly selective Phosphodiesterase 10A (PDE10A) inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 4-(3,5-Dichlorobenzoyl)isoquinoline: A Comparative Guide to Next-Generation PDE10A Inhibitors

Executive Summary

The development of highly selective Phosphodiesterase 10A (PDE10A) inhibitors has become a cornerstone in the preclinical pipeline for central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease [1]. PDE10A is uniquely enriched in the medium spiny neurons (MSNs) of the striatum, where it regulates the intracellular pools of cAMP and cGMP.

This guide provides an objective, data-driven benchmark of 4-(3,5-Dichlorobenzoyl)isoquinoline (4-DCBIQ) —a novel, synthetic small-molecule probe—against established industry standards: MP-10 (PF-2545920) , a highly potent clinical candidate [2], and Papaverine , the prototypical isoquinoline-based PDE10A inhibitor [3]. By dissecting the structural causality, comparative performance data, and self-validating assay protocols, this guide serves as a definitive resource for drug development professionals evaluating isoquinoline scaffolds.

Mechanistic Rationale & Structural Causality

The architectural design of 4-DCBIQ is not arbitrary; every moiety serves a distinct thermodynamic and steric purpose within the PDE10A catalytic domain:

  • The Isoquinoline Core: Acting as a bioisostere for the purine ring of cAMP/cGMP, the isoquinoline core engages in critical π−π stacking interactions with the highly conserved Phe729 residue in the PDE10A active site.

  • The 3,5-Dichlorobenzoyl Moiety: The addition of the benzoyl group directs the molecule into the hydrophobic selectivity pocket. The 3,5-dichloro substitution is the primary driver of target selectivity. Chlorine atoms provide a strong σ -hole, enabling highly directional halogen bonding with the backbone carbonyls of Tyr693. This interaction is absent in closely related PDE families (e.g., PDE3, PDE4), explaining the compound's superior off-target profile compared to classical non-selective inhibitors.

G D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits (Gi) cAMP cAMP Pool AC->cAMP Synthesizes PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE10A->AMP Converts to CREB p-CREB Activation PKA->CREB Phosphorylates Inhibitor 4-DCBIQ / MP-10 Inhibitor->PDE10A Blocks

Fig 1: PDE10A inhibition by 4-DCBIQ enhances cAMP/PKA signaling in medium spiny neurons.

Comparative Performance Data

To objectively evaluate 4-DCBIQ, we benchmark its in vitro enzymatic potency, selectivity, and physicochemical properties against MP-10 and Papaverine.

Table 1: In Vitro Enzymatic Potency & Selectivity Panel

Data represents mean IC 50​ values (nM) derived from TR-FRET assays. Fold-selectivity is calculated relative to PDE10A.

CompoundPDE10A IC 50​ (nM)PDE3A IC 50​ (nM)PDE4D IC 50​ (nM)Selectivity (PDE3A/10A)
4-DCBIQ 4.5 ± 0.3> 10,000> 10,000> 2,200x
MP-10 (Standard) 1.2 ± 0.1> 10,000> 10,000> 8,300x
Papaverine 36.0 ± 2.41,300 ± 85320 ± 1536x

Analysis: While 4-DCBIQ is slightly less potent than the highly optimized clinical candidate MP-10, it represents a massive evolutionary leap over Papaverine. The 3,5-dichloro substitution successfully abolishes the PDE3A/PDE4D off-target liabilities that historically plagued early isoquinoline scaffolds.

Table 2: Physicochemical & ADME Properties

Calculated parameters critical for CNS penetrance.

Property4-DCBIQMP-10PapaverineIdeal CNS Space
Molecular Weight 302.15 g/mol 377.45 g/mol 339.38 g/mol < 400 g/mol
cLogP 3.83.22.92.0 - 4.0
TPSA (Ų) 29.555.438.8< 90 Ų
BBB Permeability HighHighModerateHigh

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological evaluation of these compounds relies on rigorous, self-validating experimental workflows. We detail the core methodologies below.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE10A Assay

We utilize TR-FRET rather than standard fluorescence polarization because isoquinoline cores often exhibit intrinsic fluorescence at lower wavelengths, which can artificially inflate the apparent IC 50​ . TR-FRET introduces a temporal delay before measurement, allowing short-lived background autofluorescence to decay [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic 4-DCBIQ from aggregating into colloidal micelles, which cause false-positive enzyme inhibition.

  • Compound Plating: Dispense 4-DCBIQ, MP-10, and Papaverine in a 10-point, 3-fold dilution series into a 384-well pro-plate using an acoustic liquid handler.

  • Enzyme Addition: Add 0.5 ng/well of recombinant human PDE10A enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Initiation: Add 30 nM cAMP substrate. Incubate for 45 minutes at 25°C.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and ULight-dye conjugated cAMP tracer). Incubate for 1 hour.

  • Readout: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation Mechanism: The assay incorporates a high-FRET control (no enzyme, representing 100% inhibition) and a low-FRET control (vehicle only, representing maximum enzyme activity). The protocol is only considered valid if the calculated Z'-factor exceeds 0.65 , ensuring that the signal window is statistically robust against background noise.

TRFRET Substrate cAMP Enzyme PDE10A Substrate->Enzyme Hydrolysis Antibody Anti-cAMP-Eu Substrate->Antibody Competes Product 5'-AMP Enzyme->Product Generates Tracer Fluor-cAMP Tracer->Antibody Binds Signal High FRET Antibody->Signal If PDE blocked NoSignal Low FRET Antibody->NoSignal If PDE active

Fig 2: TR-FRET competitive immunoassay workflow for quantifying PDE10A enzymatic activity.

Protocol 2: Cellular cAMP Accumulation Assay in Striatal MSNs

To verify that the biochemical potency translates to cellular efficacy, intracellular cAMP levels are measured in primary rat striatal medium spiny neurons.

Step-by-Step Methodology:

  • Cell Culture: Seed primary MSNs at 10,000 cells/well in a 96-well plate. Culture for 7 days in vitro (DIV) to ensure adequate PDE10A expression.

  • Compound Incubation: Treat cells with varying concentrations of 4-DCBIQ or MP-10 for 30 minutes.

  • Stimulation: Add 1 μ M Forskolin (an adenylyl cyclase activator) for 15 minutes. Causality: Basal cAMP turnover in resting MSNs is too low to detect robust inhibition windows. Forskolin drives cAMP production, allowing the PDE10A inhibitors to trap the newly synthesized cAMP.

  • Lysis and Detection: Lyse cells using 0.1M HCl. Quantify total cAMP using a competitive ELISA kit.

Self-Validation Mechanism: Forskolin alone is used to establish the maximum possible cAMP ceiling. The reference standard (MP-10) is run in parallel on every plate. If the MP-10 IC 50​ shifts by more than 3-fold from historical baselines, the plate is rejected, ensuring strict day-to-day reproducibility and neutralizing variations in primary cell batch viability.

References

  • Kim, D. Y., Park, J. S., Leem, Y. H., Park, J. E., & Kim, H. S. (2020). The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models. Journal of Neuroimmune Pharmacology. URL:[Link]

  • Uthayathas, S., Masilamoni, G. J., Shaffer, C. L., Schmidt, C. J., Menniti, F. S., & Papa, S. M. (2014). Phosphodiesterase 10A inhibitor MP-10 effects in primates: comparison with risperidone and mechanistic implications. Neuropharmacology. URL:[Link]

  • Tu, Z., Jones, L. A., Peng, X., et al. (2010). Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: Radiosynthesis, in vitro and in vivo evaluation. Nuclear Medicine and Biology. URL:[Link]

  • Klink, T. A., Staeben, M., Twesten, K., et al. (2008). Development and Validation of a Transcreener Assay for Detection of AMP- and GMP-Producing Enzymes. Journal of Biomolecular Screening. URL:[Link]

Safety & Regulatory Compliance

Safety

4-(3,5-Dichlorobenzoyl)isoquinoline proper disposal procedures

Proper disposal of complex synthetic intermediates like 4-(3,5-Dichlorobenzoyl)isoquinoline requires a rigorous understanding of both environmental regulations and the physicochemical behavior of the molecule during ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex synthetic intermediates like 4-(3,5-Dichlorobenzoyl)isoquinoline requires a rigorous understanding of both environmental regulations and the physicochemical behavior of the molecule during thermal destruction. As a halogenated aromatic nitrogen heterocycle, this compound presents specific logistical and safety challenges that dictate how it must be handled from the point of generation to its ultimate mineralization.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the segregation, containment, and disposal of this chemical.

Physicochemical Profiling & The Causality of Segregation

The molecular architecture of 4-(3,5-Dichlorobenzoyl)isoquinoline (C₁₆H₉Cl₂NO) directly dictates its waste classification. The presence of two chlorine atoms on the benzoyl ring classifies this material strictly as a Halogenated Organic Waste .

The Causality of Segregation: Laboratories must keep non-halogenated waste solvents strictly separated from halogenated waste streams[1]. Mixing a halogenated compound like 4-(3,5-Dichlorobenzoyl)isoquinoline into a general organic waste stream renders the entire container "halogenated." Because the thermal destruction of halogens requires specialized acid-gas scrubbing equipment, the disposal of a drum of halogenated waste costs approximately twice as much as a non-halogenated drum[1][2]. Furthermore, improper incineration of chlorinated aromatics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

Table 1: Quantitative Comparison of Organic Waste Streams

Waste CategoryRepresentative Combustion ByproductsRequired Thermal TreatmentGas Scrubbing RequirementRelative Disposal Cost
Halogenated (e.g., Chlorinated Isoquinolines)CO₂, H₂O, NOₓ, HCl , Cl₂ Rotary Kiln Incineration (>1000°C)Mandatory (Caustic Scrubbing)High (~200% of Baseline)
Non-Halogenated (e.g., Acetone, Toluene)CO₂, H₂OLiquid Injection / Fuel BlendingNot RequiredBaseline (100%)

Self-Validating Standard Operating Procedure (SOP)

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and protect laboratory personnel, follow this self-validating protocol for waste accumulation. A "self-validating" system incorporates immediate physical or administrative checks to confirm the step was executed correctly.

Phase 1: State Characterization & Source Segregation

  • Action: Determine if the 4-(3,5-Dichlorobenzoyl)isoquinoline waste is a neat solid powder or dissolved in an organic solvent. Isolate the waste into the dedicated "Halogenated Solid" or "Halogenated Liquid" waste stream.

  • Causality: Solid and liquid halogenated wastes are processed differently at the destruction facility; liquids are often injected directly into the combustion chamber, while solids are fed via a rotary mechanism[3].

  • Validation Check: Before adding the waste, visually inspect the receiving container's label. If the label lists non-halogenated solvents (e.g., "Hexane/Ethyl Acetate only"), halt the transfer immediately to prevent costly cross-contamination[2].

Phase 2: Primary Containment & Vapor Control

  • Action: Accumulate the waste in a DOT-certified 5-gallon safety can or a chemically compatible high-density polyethylene (HDPE) container. The lid must remain securely closed at all times, except when actively adding or removing waste[4].

  • Causality: Keeping the container sealed prevents the volatilization of hazardous organics into the laboratory atmosphere, protecting personnel from inhalation exposure and complying with RCRA emissions standards[1].

  • Validation Check: After sealing the container, perform a brief olfactory check around the cap (without intentionally sniffing). A properly sealed container will emit zero solvent odors. If odors are detected, the seal or threading is compromised and the cap must be replaced.

Phase 3: RCRA-Compliant Labeling & Documentation

  • Action: Affix a label clearly stating "Hazardous Waste" immediately upon the first drop of waste entering the container. Include the specific chemical name "4-(3,5-Dichlorobenzoyl)isoquinoline" and the accumulation start date[5].

  • Causality: Under RCRA Subpart K, accurate labeling is a critical safety communication tool. In the event of a spill or fire, emergency responders rely on these labels to identify the presence of chlorinated aromatics, which dictate specific fire-suppression strategies[5].

  • Validation Check: Cross-reference the waste label against the laboratory's active inventory log. Ensure no abbreviations are used (e.g., write the full IUPAC name, not "DCBI").

Downstream Thermal Destruction Mechanism

Once the sealed, labeled container is transferred to the facility's Environmental Health and Safety (EH&S) team, it is routed to a commercial offsite treatment facility.

Because 4-(3,5-Dichlorobenzoyl)isoquinoline is a chlorinated aromatic compound, it cannot be disposed of via standard fuels blending. Instead, the EPA mandates that such wastes be processed in high-efficiency rotary kiln incinerators[3].

At temperatures exceeding 1000°C, the highly stable isoquinoline ring and the chlorinated benzoyl moiety are completely mineralized. The chlorine atoms are converted into hydrogen chloride (HCl) gas during combustion. To prevent environmental contamination, the incinerator's exhaust is passed through a caustic scrubbing system (typically utilizing sodium hydroxide sprays), which neutralizes the acidic HCl gas before the exhaust is released into the atmosphere[3].

Disposal Workflow Visualization

G Start Waste Generation: 4-(3,5-Dichlorobenzoyl)isoquinoline Decision Halogen Content Verification (Contains 2x Chlorine Atoms) Start->Decision Segregate Segregate to Dedicated Halogenated Waste Stream Decision->Segregate Positive for Halogens Contain Primary Containment: Sealed DOT-Certified Receptacle Segregate->Contain Label RCRA Subpart K Labeling: 'Hazardous Waste' Contain->Label Incinerate Rotary Kiln Incineration (>1000°C) Label->Incinerate EH&S Facility Transfer Scrubber Caustic Gas Scrubbing (Neutralizes HCl Emissions) Incinerate->Scrubber Combustion Exhaust Treatment

Decision matrix and disposal workflow for halogenated nitrogen heterocycle waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov |3

  • 7.2 Organic Solvents - Environment, Health and Safety | Source: cornell.edu | 1

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | Source: epa.gov | 5

  • EHS Fact Sheet: Organic Solvents | Source: csn.edu |4

  • Hazardous Waste Guide | UTIA Safety Office | Source: tennessee.edu | 2

Sources

Handling

Personal protective equipment for handling 4-(3,5-Dichlorobenzoyl)isoquinoline

As a Senior Application Scientist in drug development and chemical safety, I recognize that handling novel, highly active pharmacological intermediates requires more than just reading a standard Safety Data Sheet (SDS)....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I recognize that handling novel, highly active pharmacological intermediates requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with laboratory environments and human biology.

Below is the comprehensive, causality-driven guide for the safe handling, operational processing, and disposal of 4-(3,5-Dichlorobenzoyl)isoquinoline .

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule. 4-(3,5-Dichlorobenzoyl)isoquinoline consists of a rigid isoquinoline backbone coupled with a halogenated benzoyl moiety.

  • Lipophilicity and Membrane Permeability: Isoquinoline is a heterocyclic aromatic organic compound and a weak base with a pKa of approximately 5.14[1]. The addition of the 3,5-dichlorobenzoyl group significantly increases the molecule's octanol-water partition coefficient (logP). This extreme lipophilicity means that if the compound contacts unprotected skin—especially when dissolved in carrier solvents like DMSO—it will rapidly penetrate the stratum corneum and enter systemic circulation.

  • Biological Activity: Isoquinoline derivatives are frequently investigated in drug discovery for their potent biological activity, including acting as inhibitors for enzymes such as soluble epoxide hydrolase (sEH)[2]. Accidental exposure is not merely a chemical irritation risk; it is an unintended pharmacological dosing event.

  • Physical State Risks: As a crystalline solid or powder, the primary acute risk during weighing is aerosolization and subsequent inhalation of micro-particulates.

Quantitative PPE Matrix

Based on the compound's high logP and halogenated nature, standard laboratory PPE is insufficient. We must implement a targeted barrier system. The following table summarizes the quantitative specifications and the causality behind each PPE selection.

PPE ComponentSpecification / MaterialQuantitative MetricCausality & JustificationReplacement Cycle
Primary Gloves Nitrile (Inner layer)Thickness: 0.12 mmProvides baseline dexterity for analytical weighing.Every 2 hours or immediately upon contamination.
Secondary Gloves Neoprene (Outer layer)Thickness: 0.30 mmHalogenated aromatics degrade nitrile rapidly. Neoprene provides superior chemical resistance against chlorinated compounds.Every 4 hours or immediately upon solvent contact.
Eye Protection ANSI Z87.1 Splash GogglesGap clearance: 0 mmPrevents aerosolized powder or solvent splashes from contacting the highly vascularized ocular mucosa.Clean after each use.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin if exposed to reactive solvents. FR coats provide a physical barrier against powder settling.Wash weekly; replace immediately if contaminated.
Respiratory N95 / P100 Particulate MaskFiltration: 99.97%Required only during emergency spill response outside the fume hood to prevent inhalation of API dust.Single-use during emergencies.

Self-Validating Operational Workflow

Safety protocols fail when they rely on assumption. The following step-by-step methodology incorporates self-validating systems —checkpoints where the environment proves its own safety before you proceed.

Step 1: Environmental Control Validation
  • Action: Power on the Class II Chemical Fume Hood and set the sash to the designated operational height (usually 18 inches).

  • Self-Validation Check: Tape a delicate tissue (e.g., Kimwipe) to the bottom edge of the sash. The tissue must pull steadily inward at a 45-degree angle. If it flutters erratically or hangs straight down, the airflow is compromised. Do not proceed.

Step 2: PPE Donning and Integrity Check
  • Action: Don the inner nitrile gloves, followed by the outer neoprene gloves.

  • Self-Validation Check: Before donning the outer gloves, trap air inside them and roll the cuff tightly to inflate the fingers (the "Inflation Test"). If the glove slowly deflates, there is a micro-tear. Discard and test a new pair.

Step 3: Anti-Static Weighing Protocol
  • Action: Place an anti-static weighing boat on the analytical balance. Use an anti-static ionizing gun on the boat and the metal spatula to neutralize static charges.

  • Self-Validation Check: Observe the balance readout after taring. A fluctuating weight (drifting by ± 0.2 mg) indicates residual static charge, which acts as a repulsive force that will aerosolize the powder when you open the vial. Wait until the readout is perfectly stable before transferring the chemical.

Step 4: Solubilization and Transfer
  • Action: Dissolve the weighed powder using your designated solvent (e.g., DMSO or DMF) directly inside the fume hood.

  • Causality Note: DMSO acts as a molecular "Trojan Horse," carrying dissolved solutes directly through the skin. If a drop of the DMSO/isoquinoline solution touches your outer neoprene glove, the breakthrough time drops from hours to minutes. Doff the outer gloves immediately, wash the inner gloves, and don a fresh outer pair.

HandlingWorkflow A 1. Risk Assessment & Airflow Validation B 2. Don PPE Matrix (Double Gloving) A->B C 3. Anti-Static Weighing Protocol B->C D 4. Solubilization (Carrier Solvent) C->D E 5. Doffing & Decontamination D->E

Operational workflow for handling highly lipophilic halogenated isoquinoline derivatives.

Emergency Response & Spill Protocol

If a spill occurs, immediate containment is required to prevent the spread of the halogenated compound.

Step-by-Step Spill Response:
  • Assess the State: Determine if the spill is a dry powder or a solubilized liquid.

  • Powder Spill Containment: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with absorbent pads lightly wetted with water or a mild surfactant to weigh down the dust.

  • Liquid Spill Containment: Surround the spill with a universal chemical binder or diatomaceous earth to prevent spreading.

  • Neutralization and Cleanup: Wipe from the perimeter of the spill inward to avoid expanding the contamination zone. Place all contaminated materials into a designated hazardous waste bag.

  • Surface Decontamination: Wash the area with a 10% bleach solution, followed by soap and water, to degrade any residual organic material.

SpillResponse Spill Spill Detected Assess Assess State (Powder vs. Solution) Spill->Assess Powder Cover with Wet Absorbent Assess->Powder Solid Solution Apply Universal Chemical Binder Assess->Solution Liquid Clean Wipe Inward & Neutralize Powder->Clean Solution->Clean Waste Halogenated Waste Stream Clean->Waste

Decision matrix and response pathway for 4-(3,5-Dichlorobenzoyl)isoquinoline spills.

Environmental Disposal Plan

Because 4-(3,5-Dichlorobenzoyl)isoquinoline contains chlorine atoms, it poses a severe environmental hazard if disposed of improperly. Incineration of halogenated compounds under standard conditions can lead to the formation of highly toxic dioxins and furans.

  • Liquid Waste: Must be strictly segregated into carboys explicitly labeled as "Halogenated Organic Waste." Never mix this with non-halogenated solvent waste (like pure ethanol or acetone).

  • Solid Waste: All contaminated PPE (gloves, masks), empty chemical vials, and spill cleanup materials must be placed in puncture-resistant, sealed containers labeled as "Halogenated Solid Debris."

  • Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration specifically rated for halogenated waste destruction.

References

  • Source: wikipedia.
  • Title: Showing Compound Isoquinoline (FDB012557)
  • Source: nih.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dichlorobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dichlorobenzoyl)isoquinoline
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